molecular formula C30H50O B107256 2,3-Oxidosqualene CAS No. 7200-26-2

2,3-Oxidosqualene

货号: B107256
CAS 编号: 7200-26-2
分子量: 426.7 g/mol
InChI 键: QYIMSPSDBYKPPY-BANQPHDMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,3-epoxysqualene is a squalene triterpenoid obtained by formal epoxidation across the 2,3 C=C bond of squalene. It is an epoxide and a squalene triterpenoid. It derives from a hydride of a squalene.
an oxidized derivative of SQUALENE that can fold in several ways: chair-boat-chair-boat to LANOSTEROL;  chair-chair-chair-boat to dammarane;  or all chair to hopane and on to cycloartenol;  RN given refers to (all-Z)-isome

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIMSPSDBYKPPY-BANQPHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50900960
Record name 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaenyl)oxirane
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Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7200-26-2
Record name 2,3-Oxidosqualene
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URL https://commonchemistry.cas.org/detail?cas_rn=7200-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Oxidosqualene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaenyl)oxirane
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Record name SQUALENE OXIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y5JJZ8E4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pivotal Intermediate: A Technical Guide to the Discovery and History of 2,3-Oxidosqualene in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and central role of (S)-2,3-oxidosqualene, a key intermediate in the biosynthesis of sterols and triterpenes. From its initial identification as a crucial metabolic branch point to the elucidation of the complex enzymatic machinery that governs its fate, this document provides a comprehensive overview for professionals in the fields of biochemistry, drug discovery, and metabolic engineering.

Introduction: The Branch Point of Steroidogenesis

The biosynthesis of cholesterol and other essential steroids is a complex and highly regulated metabolic pathway. A critical juncture in this pathway is the formation of (S)-2,3-oxidosqualene (also known as squalene-2,3-epoxide) from the linear hydrocarbon squalene (B77637).[1] This stereospecific epoxidation marks the first oxygenation step in sterol synthesis and commits squalene to a cyclization cascade that gives rise to the characteristic polycyclic sterol nucleus.[2][3] The discovery of 2,3-oxidosqualene as a distinct intermediate was a landmark achievement, revealing that the oxidation and cyclization of squalene were two separate enzymatic steps, rather than a single concerted reaction.[4] This finding opened the door to understanding the intricate mechanisms of the enzymes involved: squalene epoxidase and the family of oxidosqualene cyclases.

The Genesis of this compound: The Role of Squalene Epoxidase

The conversion of squalene to (S)-2,3-oxidosqualene is catalyzed by the enzyme squalene epoxidase (SE), also known as squalene monooxygenase.[2][5] This enzyme utilizes molecular oxygen and NADPH to introduce a single oxygen atom across the C2-C3 double bond of squalene.[5]

Enzymatic Properties and Regulation

Squalene epoxidase is a flavoprotein monooxygenase located in the endoplasmic reticulum.[5][6] It is considered a key rate-limiting enzyme in the cholesterol biosynthetic pathway, subject to feedback regulation by cellular cholesterol levels.[7][8] High levels of cholesterol promote the degradation of squalene epoxidase, thus downregulating the production of this compound and subsequent cholesterol synthesis.[7]

Parameter Value Organism/Conditions Reference
Enzyme Commission (EC) Number 1.14.13.132-[5]
Substrates Squalene, NADPH, O₂-[5]
Product (S)-2,3-Oxidosqualene, NADP⁺, H₂O-[1]
Inhibitor IC50 (Terbinafine) 10–60 nMHuman SQLE[2]

The Fate of this compound: The Oxidosqualene Cyclase Family

Once formed, this compound is the substrate for a diverse family of enzymes known as oxidosqualene cyclases (OSCs).[9] These remarkable enzymes catalyze one of the most complex known enzymatic reactions: the cyclization of the linear this compound into a variety of polycyclic triterpene and sterol skeletons.[9][10] The specific product formed depends on the particular OSC and the organism.

Lanosterol (B1674476) Synthase: The Gateway to Cholesterol

In animals and fungi, the primary OSC is lanosterol synthase (LSS).[9][11] This enzyme catalyzes the intricate cyclization of this compound to form lanosterol, the precursor to cholesterol and all other steroids in these organisms.[11][12] The reaction proceeds through a series of cationic intermediates, involving ring closures and subsequent hydride and methyl shifts, to yield the characteristic four-ringed structure of lanosterol.[9][10]

Cycloartenol (B190886) Synthase: The Plant and Photosynthetic Eukaryote Pathway

In plants and other photosynthetic eukaryotes, the predominant OSC is cycloartenol synthase (CAS).[9][13] This enzyme also cyclizes this compound but produces cycloartenol, which serves as the precursor for phytosterols.[13][14] While structurally similar to lanosterol, cycloartenol contains a characteristic cyclopropane (B1198618) ring. Recent research has revealed that some plants also possess lanosterol synthase, indicating the existence of dual pathways for sterol biosynthesis.[15][16]

Other Oxidosqualene Cyclases

Beyond lanosterol and cycloartenol synthases, a wide variety of other OSCs exist, particularly in plants, which produce a vast array of triterpenoids with diverse biological activities, such as β-amyrin and lupeol.[14][17] These enzymes highlight the evolutionary diversification of the OSC family to generate chemical diversity from a single precursor.[18]

Key Metabolic Pathways Involving this compound

The central role of this compound as a metabolic hub is illustrated in the following pathway diagrams.

metabolic_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase fpp Farnesyl pyrophosphate mevalonate->fpp squalene Squalene fpp->squalene Squalene Synthase oxidosqualene This compound squalene->oxidosqualene Squalene Epoxidase lanosterol Lanosterol oxidosqualene->lanosterol Lanosterol Synthase (Animals, Fungi) cycloartenol Cycloartenol oxidosqualene->cycloartenol Cycloartenol Synthase (Plants) triterpenes Other Triterpenes oxidosqualene->triterpenes Other OSCs (e.g., β-amyrin synthase) cholesterol Cholesterol lanosterol->cholesterol phytosterols Phytosterols cycloartenol->phytosterols

Caption: Overview of the central role of this compound in sterol and triterpene biosynthesis.

Experimental Protocols: Key Methodologies

The elucidation of the this compound pathway has relied on a variety of sophisticated experimental techniques.

Assay for Squalene Epoxidase Activity

This protocol outlines a general method for measuring the activity of squalene epoxidase in a microsomal preparation.

  • Preparation of Microsomes:

    • Homogenize liver tissue (e.g., rat liver) in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 0.25 M sucrose).

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in the buffer.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the microsomal preparation, NADPH, FAD, and a suitable buffer.

    • Initiate the reaction by adding the substrate, radiolabeled or unlabeled squalene, solubilized with a detergent like Triton X-100.

    • Incubate the mixture at 37°C for a defined period.

  • Extraction and Analysis:

    • Stop the reaction by adding a solution of alcoholic KOH.

    • Saponify the mixture to hydrolyze lipids.

    • Extract the non-saponifiable lipids, including this compound, with an organic solvent (e.g., petroleum ether or hexane).

    • Analyze the extracted lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate squalene from this compound.

    • Quantify the amount of this compound formed, for example, by liquid scintillation counting if a radiolabeled substrate was used.

Purification of Recombinant Lanosterol Synthase

This protocol describes a general workflow for the purification of recombinant lanosterol synthase.

purification_workflow start Overexpression of LSS gene in a suitable host (e.g., E. coli, yeast) lysis Cell Lysis and Solubilization of Membrane Proteins start->lysis chromatography1 Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) lysis->chromatography1 chromatography2 Ion-Exchange Chromatography chromatography1->chromatography2 chromatography3 Size-Exclusion Chromatography chromatography2->chromatography3 analysis SDS-PAGE and Western Blot for Purity Assessment chromatography3->analysis activity Enzyme Activity Assay analysis->activity

Caption: A typical experimental workflow for the purification of recombinant lanosterol synthase.

Logical Relationships in Pathway Regulation

The regulation of the cholesterol biosynthesis pathway is a tightly controlled process involving feedback mechanisms at multiple levels.

regulation_logic cluster_transcriptional Transcriptional Regulation cluster_post_translational Post-Translational Regulation srebp2 SREBP-2 hmgcr_gene HMG-CoA Reductase Gene srebp2->hmgcr_gene Activates sqs_gene Squalene Synthase Gene srebp2->sqs_gene Activates lss_gene Lanosterol Synthase Gene srebp2->lss_gene Activates cholesterol High Cholesterol squalene_epoxidase Squalene Epoxidase (Protein) cholesterol->squalene_epoxidase Promotes degradation Increased Degradation squalene_epoxidase->degradation

Caption: Logical relationships in the regulation of the cholesterol biosynthesis pathway.

Conclusion and Future Directions

The discovery of this compound and the subsequent characterization of the enzymes that produce and consume it have been fundamental to our understanding of sterol and triterpene biosynthesis. This knowledge has profound implications for human health, as dysregulation of this pathway is associated with various diseases, including hypercholesterolemia and cancer.[2][19] The enzymes squalene epoxidase and lanosterol synthase are attractive targets for the development of novel therapeutic agents.[8][12] Future research will likely focus on further elucidating the intricate regulatory networks that control this pathway, exploring the full diversity of oxidosqualene cyclase products in nature, and leveraging this knowledge for the synthetic biology production of high-value triterpenoids.

References

An In-depth Technical Guide to (S)-2,3-Oxidosqualene: Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2,3-Oxidosqualene, also known as (S)-squalene 2,3-epoxide, is a crucial intermediate in the biosynthesis of sterols and triterpenoids in eukaryotes. [1][2] This guide provides a comprehensive overview of its chemical structure, stereochemistry, and its pivotal role in the metabolic pathways leading to a diverse array of biologically important molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of sterol biosynthesis and the enzymatic reactions involved.

Chemical Structure and Properties

(S)-2,3-Oxidosqualene is a C30 triterpenoid (B12794562) epoxide derived from the oxidation of squalene (B77637).[2] The molecule features a long, flexible hydrocarbon chain with an epoxide ring at the 2,3-position. The stereochemistry at this epoxide is critical for its biological activity, with the (S)-enantiomer being the substrate for various cyclizing enzymes.[2]

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for (S)-2,3-Oxidosqualene is presented in the tables below. While experimentally determined physical properties are limited in the literature, computed values and data from commercial suppliers provide valuable insights.

PropertyValueSource
Molecular Formula C30H50O[1][3]
Molar Mass 426.72 g/mol [1][4]
Physical Form Neat oil[3]
Solubility Slightly soluble in chloroform[3]
Density (Predicted) 0.882 ± 0.06 g/cm³ at 20°C[5]
Purity (Commercial) ≥97.5% (HPLC)[4]
Enantiomeric Excess ≥90.0%[4]
Computational DescriptorValueSource
XLogP3-AA 10.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 15[1]
Kovats Retention Index (Semi-standard non-polar) 2963.4[1]

Stereochemistry

The stereochemistry of the epoxide ring at the C-2 and C-3 positions is of paramount importance. The "(S)" designation indicates the specific three-dimensional arrangement of the atoms at the chiral center of the epoxide. This precise stereoisomer is recognized by the active sites of oxidosqualene cyclases, initiating the complex cyclization cascade. The (R)-enantiomer, in contrast, is known to be an inhibitor of lanosterol (B1674476) synthase.[2] The IUPAC name for (S)-2,3-Oxidosqualene is (3S)-2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane.[6]

Biosynthesis and Biological Role

(S)-2,3-Oxidosqualene occupies a central branch point in the biosynthesis of a vast array of essential molecules, including sterols (such as cholesterol in animals and ergosterol (B1671047) in fungi) and triterpenes.[2][3]

The biosynthetic pathway begins with the linear hydrocarbon squalene. The enzyme squalene monooxygenase, a flavoprotein that requires molecular oxygen and NADPH, catalyzes the epoxidation of the terminal double bond of squalene to form (S)-2,3-Oxidosqualene.[2] This step is the first oxygen-requiring reaction in the sterol biosynthetic pathway.

Squalene Squalene Squalene_Monooxygenase Squalene Monooxygenase Squalene->Squalene_Monooxygenase OS (S)-2,3-Oxidosqualene Squalene_Monooxygenase->OS O2, NADPH OSC Oxidosqualene Cyclase (OSC) OS->OSC Products Sterols (e.g., Lanosterol) & Triterpenes (e.g., β-Amyrin) OSC->Products

Biosynthesis of (S)-2,3-Oxidosqualene and its subsequent conversion.

Following its synthesis, (S)-2,3-Oxidosqualene serves as the substrate for a family of enzymes known as oxidosqualene cyclases (OSCs). These enzymes catalyze one of the most complex known enzymatic reactions, a series of concerted cyclizations and rearrangements, to produce a wide variety of polycyclic triterpene scaffolds.[7] For instance, lanosterol synthase cyclizes (S)-2,3-Oxidosqualene to form lanosterol, the precursor to cholesterol in animals.[8] In plants, cycloartenol (B190886) synthase produces cycloartenol, a key intermediate in the synthesis of phytosterols. Other OSCs can produce a diverse array of pentacyclic triterpenes.

cluster_animals_fungi Animals & Fungi cluster_plants Plants cluster_triterpenes Plants (Triterpenes) Start (S)-2,3-Oxidosqualene Lanosterol_Synthase Lanosterol Synthase Start->Lanosterol_Synthase Cycloartenol_Synthase Cycloartenol Synthase Start->Cycloartenol_Synthase Amyrin_Synthase β-Amyrin Synthase Start->Amyrin_Synthase Lanosterol Lanosterol Lanosterol_Synthase->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Cycloartenol Cycloartenol Cycloartenol_Synthase->Cycloartenol Phytosterols Phytosterols Cycloartenol->Phytosterols Multiple Steps Amyrin β-Amyrin Amyrin_Synthase->Amyrin Saponins Saponins Amyrin->Saponins Further Modifications

Major cyclization pathways of (S)-2,3-Oxidosqualene.

Experimental Protocols

Synthesis of Radiolabeled (S)-2,3-Oxidosqualene

A common strategy for studying metabolic pathways involves the use of radiolabeled substrates. A synthesis for [3-³H]-2,3-oxidosqualene has been reported, which utilizes a modified Wittig reaction.[9] This approach involves the reaction of [1-³H]trisnorsqualene aldehyde with a sulfur ylide to generate the labeled epoxide.[9]

Enzymatic Assay for Oxidosqualene Cyclase Activity

The activity of oxidosqualene cyclases is often determined by monitoring the conversion of (S)-2,3-Oxidosqualene to its cyclized products. A general protocol is as follows:

  • Preparation of Enzyme Source: Microsomal fractions from tissues such as pig liver or cell cultures (e.g., Leishmania donovani promastigotes) are prepared by differential centrifugation.[8][10]

  • Incubation: The enzyme preparation is incubated with (S)-2,3-Oxidosqualene (often radiolabeled for ease of detection) in a suitable buffer at a controlled temperature (e.g., 37°C).[8]

  • Reaction Termination and Extraction: The reaction is stopped, typically by adding a strong base, and the lipids are extracted with an organic solvent.

  • Product Analysis: The extracted lipids are separated and identified using techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[8][10] The identity of the products can be confirmed by comparison with authentic standards.[10]

Start Prepare Microsomal Enzyme Fraction Incubate Incubate with (S)-2,3-Oxidosqualene Start->Incubate Stop Terminate Reaction & Extract Lipids Incubate->Stop Analyze Separate & Analyze Products (TLC, GC) Stop->Analyze

Workflow for an oxidosqualene cyclase enzymatic assay.

Conclusion

(S)-2,3-Oxidosqualene is a cornerstone molecule in the intricate web of sterol and triterpenoid biosynthesis. Its specific stereochemistry and central position in these pathways make it and the enzymes that process it prime targets for the development of new therapeutic agents, including antifungals and cholesterol-lowering drugs. A thorough understanding of its chemical properties and the experimental methodologies used to study its transformations is essential for advancing research in this critical area of biochemistry and drug discovery.

References

The Enzymatic Keystone of Sterol Synthesis: A Technical Guide to the Formation of 2,3-Oxidosqualene from Squalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of squalene (B77637) to 2,3-oxidosqualene, a critical step in cholesterol and other sterol biosynthesis. This reaction is catalyzed by the enzyme squalene epoxidase (SE), also known as squalene monooxygenase (SQLE). A comprehensive understanding of this enzyme's function, kinetics, and regulation is paramount for research in metabolic diseases, oncology, and infectious diseases.

Introduction to Squalene Epoxidase

Squalene epoxidase (EC 1.14.13.132) is a flavoprotein monooxygenase located in the endoplasmic reticulum.[1] It catalyzes the first oxygenation step in the cholesterol biosynthesis pathway, converting the linear hydrocarbon squalene into the stereospecific epoxide, (S)-2,3-oxidosqualene.[2][3] This reaction is a rate-limiting step in the overall pathway, making SE a key regulatory point.[2][4] The enzyme utilizes flavin adenine (B156593) dinucleotide (FAD), NADPH, and molecular oxygen to carry out the epoxidation.[1][2] Electrons are transferred from NADPH to SE via NADPH-cytochrome P450 reductase.[1][5]

The product, this compound, serves as the immediate precursor for the cyclization reaction catalyzed by oxidosqualene cyclase to form lanosterol, the first sterol intermediate in the pathway leading to cholesterol.[3] Due to its pivotal role, squalene epoxidase is a significant target for therapeutic intervention, particularly in the development of antifungal agents and potential cancer chemotherapeutics.[6][7]

Enzymatic Reaction and Mechanism

The conversion of squalene to this compound is a stereospecific epoxidation. The reaction requires the presence of the cofactors FAD and NADPH, along with molecular oxygen.[8]

Reaction:

Squalene + NADPH + H⁺ + O₂ → (S)-2,3-Oxidosqualene + NADP⁺ + H₂O

The catalytic mechanism involves the formation of a flavin hydroperoxide at the active site of the enzyme, which then transfers an oxygen atom to the C2-C3 double bond of squalene.[1]

Below is a diagram illustrating the enzymatic reaction catalyzed by squalene epoxidase.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Squalene Squalene SE Squalene Epoxidase (SQLE) Squalene->SE NADPH NADPH + H+ NADPH->SE O2 O2 O2->SE Oxidosqualene (S)-2,3-Oxidosqualene SE->Oxidosqualene NADP NADP+ SE->NADP H2O H2O SE->H2O

Enzymatic conversion of squalene to this compound.

Quantitative Data: Kinetic Parameters and Inhibitor Potency

The enzymatic activity of squalene epoxidase has been characterized using various enzyme preparations. The following tables summarize key quantitative data, including kinetic parameters and the potency of common inhibitors.

Table 1: Kinetic Parameters of Human Squalene Epoxidase

Enzyme PreparationSubstrateKm (μM)kcat (min⁻¹)kcat/Km (M⁻¹min⁻¹)Reference
Recombinant N-terminally truncated SQLE (118-574)Squalene15.1 ± 2.62.2 ± 0.1(1.46 ± 0.3) x 10⁵[4]
Full-length SQLE (Baculovirus expression)Squalene14.5 ± 2.92.1 ± 0.1(1.45 ± 0.4) x 10⁵[4]
Human Liver Microsomes (Endogenous SQLE)Squalene15.2 ± 3.80.21 ± 0.02(1.38 ± 0.4) x 10⁴[4]
Recombinant N-terminally truncated SQLE (118-574)FAD0.11 ± 0.022.3 ± 0.04(2.09 ± 0.4) x 10⁷[4]
Full-length SQLE (Baculovirus expression)FAD0.09 ± 0.022.1 ± 0.05(2.33 ± 0.6) x 10⁷[4]
Human Liver Microsomes (Endogenous SQLE)FAD0.08 ± 0.020.22 ± 0.01(2.75 ± 0.7) x 10⁶[4]

Table 2: Inhibitor Potency (IC₅₀) against Human Squalene Epoxidase

InhibitorIC₅₀ (nM)NotesReference
NB-59810 - 60A potent and selective inhibitor.[4]
Cmpd-4''10 - 60A small molecule inhibitor.[4]
Terbinafine-Primarily targets fungal SE, but also shows activity against human SE.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of squalene epoxidase.

Expression and Purification of Recombinant Human Squalene Epoxidase

A common method for producing active human squalene epoxidase for in vitro studies involves the expression of a truncated form of the enzyme in E. coli. The N-terminal transmembrane domain is often removed to improve solubility.

Protocol for Expression and Purification of N-terminally Truncated Human SQLE (residues 118-574):

  • Gene Synthesis and Cloning: Synthesize the cDNA encoding human SQLE (residues 118-574) with a C-terminal hexa-histidine tag. Clone the construct into a suitable bacterial expression vector (e.g., pET vector).

  • Protein Expression: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)). Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM and continue incubation at 18°C for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Wash the column extensively with the wash buffer.

  • Elution: Elute the bound protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Size-Exclusion Chromatography: Further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and other impurities.

  • Protein Characterization: Assess the purity of the final protein preparation by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford assay.

Squalene Epoxidase Activity Assay

The activity of squalene epoxidase is typically measured by monitoring the formation of radiolabeled this compound from radiolabeled squalene.

Protocol for a Radiometric Squalene Epoxidase Assay:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 1 mM EDTA

    • 100 µM FAD

    • 3 mM NADPH

    • Aqueous suspension of [³H]-squalene (specific activity, e.g., 1 µCi/nmol) dispersed with a detergent like Tween 80 (0.005%).

  • Enzyme Preparation: Use purified recombinant squalene epoxidase, microsomal fractions from cells or tissues, or cell lysates.

  • Reaction Initiation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the enzyme preparation.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

  • Reaction Termination and Saponification: Stop the reaction by adding a solution of 15% KOH in 90% ethanol. Saponify the mixture by heating at 75°C for 20 minutes to hydrolyze any esterified sterols.

  • Lipid Extraction: After cooling, extract the non-saponifiable lipids (including squalene and this compound) with an organic solvent such as petroleum ether or hexane.

  • Analysis by Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether, 9:1 v/v).

    • Visualize the separated lipids using iodine vapor or by autoradiography.

    • Scrape the silica corresponding to the squalene and this compound spots and quantify the radioactivity by liquid scintillation counting.

  • Calculation of Enzyme Activity: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate. Express the enzyme activity as pmol of product formed per minute per mg of protein.

The following diagram illustrates a general workflow for a squalene epoxidase activity assay.

Activity_Assay_Workflow start Prepare Reaction Mixture ([3H]-Squalene, NADPH, FAD) add_enzyme Add Enzyme (Purified or Microsomal) start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction & Saponify (KOH/Ethanol) incubate->stop_reaction extract Extract Lipids (Hexane/Petroleum Ether) stop_reaction->extract tlc Separate by TLC extract->tlc quantify Quantify Radioactivity (Scintillation Counting) tlc->quantify calculate Calculate Enzyme Activity quantify->calculate

Workflow for a radiometric squalene epoxidase activity assay.
Squalene Epoxidase Inhibition Assay

This protocol is used to determine the potency of inhibitory compounds against squalene epoxidase, typically by measuring the IC₅₀ value.

Protocol for an In Vitro Inhibition Assay:

  • Prepare Reagents: Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Setup: Set up the squalene epoxidase activity assay as described in section 4.2.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixtures. Include a control reaction with the solvent alone (e.g., DMSO) to determine the uninhibited enzyme activity.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10-15 minutes) at 37°C before initiating the reaction by adding the substrate.

  • Reaction and Analysis: Follow the steps for the activity assay (incubation, termination, extraction, and quantification).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathways and Regulation

The activity of squalene epoxidase is tightly regulated to maintain cholesterol homeostasis. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation: The gene encoding squalene epoxidase (SQLE) is a target of the sterol regulatory element-binding protein 2 (SREBP-2).[7] When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to the sterol regulatory element (SRE) in the promoter of the SQLE gene, upregulating its transcription.

Post-Translational Regulation: Squalene epoxidase protein levels are regulated by cholesterol-dependent ubiquitination and proteasomal degradation. The N-terminal domain of SE acts as a sensor for cellular cholesterol levels. High cholesterol levels promote the degradation of the enzyme.[9]

The following diagram depicts the regulatory pathway of squalene epoxidase.

Regulation_Pathway cluster_transcription Transcriptional Regulation cluster_translation Translation cluster_post_translation Post-Translational Regulation Low_Sterols Low Cellular Sterols SREBP2 SREBP-2 Activation Low_Sterols->SREBP2 activates SQLE_Gene SQLE Gene Transcription SREBP2->SQLE_Gene upregulates SQLE_mRNA SQLE mRNA SQLE_Gene->SQLE_mRNA Ribosome Ribosome SQLE_mRNA->Ribosome SQLE_Protein Squalene Epoxidase Protein Ribosome->SQLE_Protein High_Cholesterol High Cellular Cholesterol Degradation Ubiquitination & Proteasomal Degradation High_Cholesterol->Degradation promotes Degradation->SQLE_Protein

Regulatory pathways of squalene epoxidase.

Conclusion

The enzymatic formation of this compound from squalene is a fundamental and highly regulated process in sterol biosynthesis. Squalene epoxidase, the enzyme responsible for this reaction, presents a compelling target for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricacies of this vital enzyme and its role in health and disease.

References

An In-depth Technical Guide on the Mechanism of 2,3-Oxidosqualene Cyclization by Oxidosqualene Cyclases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidosqualene cyclases (OSCs) are a fascinating class of enzymes that catalyze one of the most complex known reactions in biology: the stereoselective cyclization of the linear substrate (3S)-2,3-oxidosqualene into a diverse array of polycyclic triterpenoids and sterols.[1][2][3] This single enzymatic step represents a critical branch point in isoprenoid metabolism, directing carbon flux towards the biosynthesis of essential molecules like cholesterol in mammals, ergosterol (B1671047) in fungi, and phytosterols (B1254722) and a vast repertoire of defensive or signaling triterpenoids in plants.[3][4][5]

The remarkable precision and catalytic power of OSCs, which orchestrate a complex carbocationic cascade within a protected active site, have captivated chemists and biologists for decades.[1] Understanding this mechanism is not merely an academic pursuit; OSCs are validated and promising targets for the development of hypocholesterolemic, antifungal, and antiparasitic drugs.[1][2][6] This guide provides a detailed examination of the OSC-catalyzed cyclization mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams to illuminate the intricate molecular choreography involved.

The Core Cyclization Mechanism: A Controlled Carbocationic Cascade

The conversion of the flexible, linear 2,3-oxidosqualene into a rigid, polycyclic structure is a marvel of enzymatic control. The reaction can be dissected into four principal stages: initiation, propagation (cyclization), rearrangement, and termination.[7]

Stage 1: Initiation via Epoxide Protonation The reaction begins with the substrate, this compound, binding to the enzyme's active site. The active site cavity is shaped to force the flexible substrate into a specific, pre-folded conformation that closely resembles the eventual product.[2][8] This conformational constraint is crucial for ensuring the correct stereochemical outcome of the cyclization.

The catalytic cascade is initiated by the protonation of the epoxide oxygen atom by an acidic amino acid residue, typically an aspartic acid (Asp).[9][10] This creates a highly reactive tertiary carbocation at the C2 position, setting the stage for the subsequent cyclization steps. QM/MM calculations suggest this initial protonation of the epoxide ring is the rate-limiting step of the overall reaction.[11]

Stage 2: Propagation via Electrophilic Cyclization The newly formed carbocation triggers a series of intramolecular electrophilic attacks on the downstream double bonds of the squalene (B77637) backbone. This concerted process, guided by the enzyme's active site architecture, forms the characteristic polycyclic ring system. For sterol biosynthesis, this results in the formation of the tetracyclic protosteryl cation intermediate.[2][5]

Stage 3: Rearrangement via Hydride and Methyl Shifts Following the complete cyclization, the protosteryl cation undergoes a series of rapid and highly specific 1,2-hydride and 1,2-methyl shifts.[2] These rearrangements march the positive charge back across the newly formed ring system, ultimately positioning it for the final termination step. The enzyme precisely controls this intricate series of shifts, preventing premature quenching of the carbocation and ensuring the formation of the correct product scaffold.[2]

Stage 4: Termination via Deprotonation or Nucleophilic Capture The cascade concludes with the quenching of the final carbocation to yield a stable, neutral product. This termination step is a key point of divergence between different classes of OSCs.

  • Lanosterol (B1674476) Synthases (LSS): Found in fungi and animals, these enzymes terminate the reaction by deprotonating the C9 proton, forming lanosterol.[1][12]

  • Cycloartenol (B190886) Synthases (CAS): Found in plants, these enzymes abstract a proton from the C19 methyl group, leading to the formation of a cyclopropane (B1198618) ring and yielding cycloartenol.[1][13][14]

  • Other Triterpene Synthases: Plant OSCs can produce over 100 different triterpene skeletons, such as β-amyrin and lupeol, by utilizing different termination strategies involving deprotonation from various positions.[3][4][15]

The entire cascade, from epoxide protonation to the final product, occurs within the enzyme's protected active site, shielding the highly reactive carbocationic intermediates from the aqueous environment.

Visualizing the Mechanism and Experimental Approaches

To better understand these complex processes, the following diagrams illustrate the core biosynthetic pathway, the specific cyclization cascade for lanosterol, and a typical experimental workflow for studying OSCs.

Sterol_Biosynthetic_Pathway cluster_0 Upstream Pathway cluster_1 Core OSC Reaction cluster_2 Downstream Products Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene ... This compound This compound Squalene->this compound Squalene Epoxidase Polycyclic Products Polycyclic Products This compound->Polycyclic Products Oxidosqualene Cyclase (OSC) Lanosterol Lanosterol Polycyclic Products->Lanosterol in Fungi/Animals Cycloartenol Cycloartenol Polycyclic Products->Cycloartenol in Plants Cholesterol / Ergosterol Cholesterol / Ergosterol Lanosterol->Cholesterol / Ergosterol Phytosterols Phytosterols Cycloartenol->Phytosterols

Caption: Overview of the Sterol Biosynthetic Pathway Highlighting the Central Role of OSC.

OSC_Mechanism Substrate_Binding 1. This compound binds in pre-folded conformation Protonation 2. Epoxide protonation (Asp residue) forms C2 carbocation Substrate_Binding->Protonation Cyclization 3. Electrophilic attack cascade forms A, B, C, D rings Protonation->Cyclization Protosteryl_Cation 4. Protosteryl Cation Intermediate (C20+) Cyclization->Protosteryl_Cation Rearrangement 5. Hydride & Methyl Shifts (1,2-H- and 1,2-CH3-) Protosteryl_Cation->Rearrangement Final_Cation 6. Final Cation Intermediate (C8+) Rearrangement->Final_Cation Deprotonation 7. Deprotonation at C9 Final_Cation->Deprotonation Product_Release 8. Lanosterol is released Deprotonation->Product_Release

Caption: Stepwise Mechanism of this compound Cyclization to Lanosterol.

Experimental_Workflow Gene_ID Gene Identification & Cloning Expression Heterologous Expression (e.g., Yeast, E. coli) Gene_ID->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Assay Enzyme Activity Assay (Product Identification) Purification->Assay Structure Structural Analysis (Crystallography, Homology Modeling) Purification->Structure Kinetics Kinetic Analysis (Km, kcat) Assay->Kinetics Mutagenesis Site-Directed Mutagenesis (Active Site Residue Probing) Assay->Mutagenesis Inhibition Inhibitor Screening (IC50, Ki Determination) Assay->Inhibition

Caption: Experimental Workflow for the Functional Characterization of an Oxidosqualene Cyclase.

Quantitative Data Summary

Quantitative analysis of OSCs provides crucial insights into their efficiency, substrate specificity, and interaction with inhibitors. This information is paramount for metabolic engineering and drug development.

Table 1: Selected Kinetic Parameters of Oxidosqualene Cyclases

Enzyme SourceProduct(s)Specific Activity (µmol/min/mg)Reference
Malus domestica (Apple) OSC1α-amyrin, β-amyrin, lupeol0.0293[10]
Eriobotrya japonica (Loquat) ASα-amyrin, β-amyrin0.0032[10]
Mammalian Liver (microsomal)LanosterolV/Km higher for diepoxide vs. monoepoxide[16]

Note: Kinetic data for OSCs can be highly variable depending on the enzyme source, purity, and assay conditions (e.g., microsomal vs. purified enzyme).

Table 2: Inhibition Constants (IC₅₀/Kᵢ) for Selected OSC Inhibitors

InhibitorTarget EnzymeIC₅₀ (nM)Kᵢ (nM)NotesReference
Ro48-8071Rat Liver OSC40-Potent, non-competitive[17]
Ro48-8071A. acidocaldarius SHC9.06.6Also inhibits squalene-hopene cyclase[17]
GSK2920487ALeishmania donovani OSC--Significant inhibition, promising anti-parasitic[2]
Thia-analog S-18Rat Liver OSC-0.037 (µM)Reversible inhibitor[17]
20-aza-protosterol analogYeast OSC22 (µM)-Modest inhibition[17]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for key experiments in OSC research.

Heterologous Expression and Functional Characterization in Yeast

This protocol is widely used to determine the product profile of a candidate OSC gene.

  • Vector Construction: The full-length open reading frame (ORF) of the candidate OSC gene is cloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The construct is transformed into a suitable yeast strain. Often, an erg7 mutant strain (e.g., GIL77) is used, which lacks the endogenous lanosterol synthase.[18] This prevents background production of lanosterol.

  • Culturing and Induction: Transformed yeast is initially grown in a medium containing glucose (represses expression) and supplemented with ergosterol for viability. Cells are then harvested, washed, and transferred to a galactose-containing medium to induce the expression of the cloned OSC.

  • Lipid Extraction: After a period of induction (e.g., 48-72 hours), yeast cells are harvested and saponified (e.g., using alcoholic KOH). The non-saponifiable lipids (containing sterols and triterpenes) are then extracted with an organic solvent like n-hexane or diethyl ether.

  • Product Analysis: The extracted lipids are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[18] The identity of the product is confirmed by comparing its retention time and mass spectrum to those of authentic standards.

Site-Directed Mutagenesis

This technique is critical for probing the function of specific amino acid residues within the active site.[15][19]

  • Template and Primer Design: A plasmid containing the wild-type OSC gene serves as the template. Primers are designed to be complementary to the template but contain a mismatch at the desired mutation site.

  • PCR Amplification: A high-fidelity DNA polymerase is used to perform PCR, amplifying the entire plasmid and incorporating the mutation.

  • Template Digestion: The parental (non-mutated) DNA template, which is typically methylated from its propagation in E. coli, is digested using the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, mutated plasmids intact.

  • Transformation and Sequencing: The resulting mutated plasmids are transformed into E. coli for amplification. Plasmids are then isolated and sequenced to confirm the successful introduction of the desired mutation and the absence of any other unintended changes.

  • Functional Analysis: The confirmed mutant construct is then expressed and characterized using the protocol described in 5.1 to assess changes in enzyme activity or product specificity.[15][20]

In Vitro Enzyme Inhibition Assay

This protocol is used to determine the potency of potential OSC inhibitors.

  • Enzyme Preparation: The OSC enzyme is obtained either as a purified recombinant protein or as a microsomal fraction from a relevant source (e.g., rat liver, yeast expressing the OSC).[17][21]

  • Reaction Mixture: The assay is typically performed in a buffered solution containing the enzyme preparation and a radiolabeled substrate, such as [³H]this compound.

  • Inhibitor Addition: The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is run in parallel.

  • Reaction and Quenching: The reaction is initiated by adding the substrate and incubated at an optimal temperature (e.g., 37°C). After a set time, the reaction is stopped (quenched) by adding a strong base (e.g., methanolic KOH).

  • Extraction and Quantification: The lipid products are extracted. The amount of radiolabeled product formed is quantified using techniques like Thin-Layer Chromatography (TLC) followed by scintillation counting or by HPLC with a radiodetector.[21]

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The cyclization of this compound by OSCs is a masterclass in enzymatic catalysis, transforming a simple linear molecule into complex, biologically vital structures through a precisely controlled carbocationic cascade. The divergence between lanosterol and cycloartenol synthases highlights a key evolutionary split between the fungal/animal and plant kingdoms.[14][22] Furthermore, the incredible diversity of triterpenoids produced by plant OSCs showcases the remarkable adaptability of this enzyme family.[15][23] For drug development, the intricate and unique mechanism of OSCs makes them an attractive target. By leveraging the knowledge summarized here—from the core mechanism and quantitative inhibitor data to robust experimental protocols—researchers are well-equipped to further unravel the secrets of these remarkable enzymes and develop novel therapeutics that target this essential pathway.

References

The Pivotal Role of 2,3-Oxidosqualene in the Fungal Ergosterol Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function of 2,3-oxidosqualene, a critical metabolic intermediate in the fungal ergosterol (B1671047) biosynthesis pathway. We will explore its enzymatic synthesis and consumption, its significance as a key branch point in sterol production, and its role as a validated target for antifungal therapies. This document includes quantitative data on enzyme kinetics and sterol composition, detailed experimental protocols for key assays, and pathway visualizations to facilitate a comprehensive understanding of this essential process.

Introduction: The Ergosterol Pathway

Ergosterol is the principal sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] Its structure is analogous to cholesterol in mammalian cells. The biosynthetic pathway leading to ergosterol is a complex, multi-step process that represents a primary target for the majority of clinically used antifungal drugs, as several of its enzymes are unique to fungi or exhibit significant differences from their mammalian counterparts.[1][2][3]

The pathway can be broadly divided into three stages:

  • Mevalonate Pathway: The synthesis of the isoprenoid building block, isopentenyl pyrophosphate (IPP), from acetyl-CoA.

  • Squalene (B77637) Synthesis: The condensation of IPP units to form the linear hydrocarbon squalene.

  • Post-Squalene Synthesis (Late Pathway): The cyclization of squalene and subsequent modifications to form ergosterol.[4]

This compound is the first oxygenated intermediate in the late pathway and its formation represents a crucial commitment step towards sterol synthesis.

The Synthesis and Cyclization of this compound

The metabolism of this compound involves two key enzymes that are central to the ergosterol pathway and are major targets for antifungal agents: Squalene Epoxidase (Erg1) and Lanosterol (B1674476) Synthase (Erg7).

Formation via Squalene Epoxidase (Erg1)

Squalene, a 30-carbon linear isoprenoid, is converted to (3S)-2,3-oxidosqualene through the action of squalene epoxidase (encoded by the ERG1 gene).[4][5] This monooxygenase enzyme utilizes molecular oxygen and a reducing equivalent (NADPH or NADH) to introduce an epoxide ring at the C2-C3 position of the squalene molecule.[5][6] This reaction is the first oxygen-dependent step in the pathway and is considered a rate-limiting step in ergosterol biosynthesis.[4][7]

The activity of Erg1 is a critical control point and is the target of the allylamine (B125299) class of antifungal drugs, such as terbinafine.[6][8] Inhibition of Erg1 leads to a cytotoxic accumulation of squalene and a depletion of ergosterol, disrupting membrane function and integrity.[4][8]

Cyclization via Lanosterol Synthase (Erg7)

This compound stands at a pivotal branch point. Its primary fate in the ergosterol pathway is a complex and highly stereospecific cyclization reaction catalyzed by lanosterol synthase (also known as this compound-lanosterol cyclase), the product of the ERG7 gene.[9][10] This enzyme orchestrates one of the most complex single-step reactions in biochemistry, forming the characteristic four-ring tetracyclic sterol nucleus of lanosterol.[11]

The reaction proceeds via a series of carbocationic intermediates, initiated by the protonation and opening of the epoxide ring.[11][12] The resulting cation triggers a cascade of ring closures to produce the protosteryl cation, which then undergoes a series of 1,2-hydride and methyl shifts before a final deprotonation to yield lanosterol.[11] Lanosterol is the first sterol of the pathway and serves as the common precursor for all subsequent sterols, including ergosterol.[13] Deletion or inhibition of ERG7 is lethal, leading to the accumulation of squalene epoxides and a complete block of sterol synthesis.[11][14]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes that metabolize this compound and the effects of their disruption.

Table 1: Kinetic Parameters of Fungal Squalene Epoxidase (Erg1)
Fungal SpeciesSubstrateKmVmaxSource
Trichophyton rubrumSqualene13 µM0.71 nmol/h/mg protein[9][15]
Table 2: Inhibitory Constants for Fungal Squalene Epoxidase (Erg1)
InhibitorFungal SpeciesInhibition TypeIC50 / KiSource
TerbinafineTrichophyton rubrumNon-competitive15.8 nM (IC50)[9][15]
TerbinafineCandida albicansNon-competitive30 nM (Ki)[4][16]
NaftifineTrichophyton rubrum-114.6 nM (IC50)[9][15]
TolnaftateTrichophyton rubrum-51.5 nM (IC50)[9]
Amentoflavone-Competitive1.92 µM (IC50)
Apigenin-Mixed4.70 µM (IC50) / 2.32 µM (Ki)
Vitexin-Non-competitive3.13 µM (IC50) / 3.18 µM (Ki)
Table 3: Sterol Composition Analysis in Wild-Type vs. Mutant/Inhibited Fungi (% of Total Sterols)
Strain / ConditionErgosterolLanosterolSqualeneOther Key IntermediatesSource
Candida albicans (Wild-Type)76%---[12]
C. albicans (erg6Δ)Absent--Zymosterol (43%), Cholesta-5,7,22,24-tetraenol (29%)[12]
Aspergillus fumigatus (Parental)~90%~0.6%--[9]
A. fumigatus (erg6 repressed)~45%~40%--[9]
Candida albicans (Wild-Type)67%6.7%--[4]
C. albicans (erg11Δ/erg3Δ)51-60%18.2-22.3%--[4]
S. cerevisiae (Wild-Type)100% (relative)---[14]
S. cerevisiae (erg7 haploid deficient)42% (relative)-Accumulates this compoundSqualene epoxides[11][14]
Neurospora crassa (Terbinafine-treated)Depleted-Accumulates-[8]

Visualizations of Pathways and Workflows

The following diagrams were generated using Graphviz to illustrate key processes related to this compound metabolism.

Ergosterol_Pathway Squalene Squalene Oxidosqualene This compound Squalene->Oxidosqualene O2, NADPH Lanosterol Lanosterol Oxidosqualene->Lanosterol PostLanosterol ... (multiple steps) Lanosterol->PostLanosterol Ergosterol Ergosterol PostLanosterol->Ergosterol Erg1 Squalene Epoxidase (Erg1) Erg1->Squalene Erg7 Lanosterol Synthase (Erg7) Erg7->Oxidosqualene Terbinafine Terbinafine (Allylamines) Terbinafine->Erg1

Caption: The central role of this compound in the late ergosterol pathway.

GCMS_Workflow Start Fungal Culture (e.g., wild-type vs. mutant) Harvest Harvest Mycelia (Centrifugation/Filtration) Start->Harvest Lysis Cell Lysis & Saponification (KOH in Ethanol) Harvest->Lysis Extraction Non-saponifiable Lipid Extraction (Hexane) Lysis->Extraction Derivatization Derivatization (e.g., Trimethylsilylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Analysis Sterol Identification & Quantification (Comparison to standards and spectral libraries) GCMS->Analysis

Caption: Experimental workflow for fungal sterol profile analysis by GC-MS.

Inhibition_Mechanism cluster_0 Normal Pathway cluster_1 Inhibited Pathway Squalene_N Squalene Erg1_N Erg1 Squalene_N->Erg1_N binds Ergosterol_N Ergosterol Erg1_N->Ergosterol_N leads to Squalene_I Squalene (Accumulates) Erg1_I Erg1 Ergosterol_I Ergosterol (Depleted) Terbinafine Terbinafine Terbinafine->Erg1_I inhibits

Caption: Logical diagram of Erg1 inhibition by terbinafine.

Experimental Protocols

Protocol for Fungal Microsomal Fraction Preparation

This protocol outlines the general steps for isolating the microsomal fraction, which is enriched in endoplasmic reticulum-bound enzymes like Erg1 and Erg7.

  • Cell Culture and Harvest: Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium. Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Cell Lysis: Wash the cell pellet with a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors). Resuspend cells in fresh lysis buffer and lyse them using mechanical disruption (e.g., glass bead beating or a French press).

  • Differential Centrifugation:

    • Centrifuge the cell lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cell debris, nuclei, and mitochondria.

    • Carefully transfer the supernatant to an ultracentrifuge tube.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g for 60-90 minutes at 4°C). The resulting pellet is the microsomal fraction.

  • Resuspension and Storage: Gently wash the microsomal pellet with buffer to remove cytosolic contaminants. Resuspend the pellet in a small volume of storage buffer (e.g., lysis buffer with 20% glycerol). Determine protein concentration (e.g., via Bradford assay), aliquot, and store at -80°C.[13][14]

Protocol for In Vitro Lanosterol Synthase (Erg7) Activity Assay (LC-MS Method)

This assay quantitatively measures the formation of lanosterol from this compound.[13]

  • Materials:

    • Fungal microsomal fraction (containing Erg7).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Substrate: (S)-2,3-oxidosqualene.

    • Quenching Solution: 2 M KOH in 90% ethanol.

    • Extraction Solvent: Hexane (B92381).

    • Internal Standard: Deuterated lanosterol.

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing assay buffer and the microsomal fraction.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding (S)-2,3-oxidosqualene to a final concentration of 10-50 µM.

    • Incubate at 37°C for 30-60 minutes (within the linear range of the reaction).

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding the quenching solution. Add the internal standard.

    • Incubate at 70°C for 1 hour to saponify lipids.

    • Add an equal volume of deionized water. Extract the non-saponifiable lipids (including lanosterol) by adding 2 volumes of hexane, vortexing vigorously, and centrifuging to separate phases.

    • Carefully collect the upper hexane layer. Repeat the extraction to ensure complete recovery.

  • LC-MS/MS Analysis:

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 90% acetonitrile).

    • Inject the sample into an LC-MS/MS system equipped with a C18 column for separation and quantification of lanosterol relative to the internal standard.[13]

Protocol for Fungal Sterol Profile Analysis by GC-MS

This protocol is used to identify and quantify the total sterol composition of fungal cells, which is essential for studying the effects of gene mutations or inhibitors.[11]

  • Sample Preparation:

    • Harvest and lyophilize fungal mycelia.

    • Transfer a known dry weight (e.g., 5-10 mg) to a glass tube.

  • Saponification:

    • Add 2 mL of 2 M KOH in 90% ethanol.

    • Incubate at 80°C for 1-2 hours to hydrolyze esterified sterols and other lipids.

  • Extraction:

    • After cooling, add 1 mL of deionized water and 2 mL of n-hexane.

    • Vortex vigorously for 1 minute and centrifuge (e.g., 2,000 x g for 5 minutes) to separate the phases.

    • Carefully transfer the upper hexane layer containing the sterols to a new tube. Repeat the extraction twice.

  • Derivatization:

    • Evaporate the pooled hexane extracts to dryness under nitrogen.

    • To make the sterols volatile for GC analysis, add a derivatizing agent such as 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Incubate at 70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system.

    • Use a suitable column (e.g., HP-5ms) and a temperature gradient to separate the different sterol-TMS ethers.

    • Identify sterols based on their retention times and comparison of their mass spectra to known standards and spectral libraries (e.g., NIST). Quantify based on peak area relative to an internal standard (e.g., cholesterol).[6][11]

Conclusion

This compound is a linchpin intermediate in the fungal ergosterol pathway. Its synthesis by squalene epoxidase (Erg1) and subsequent cyclization by lanosterol synthase (Erg7) are indispensable steps for the production of ergosterol. The unique nature of these enzymes in fungi has made them highly successful targets for antifungal drug development, most notably the inhibition of Erg1 by allylamines. A thorough understanding of the function, kinetics, and regulation surrounding this compound metabolism provides a critical foundation for identifying novel antifungal strategies and combating the rise of drug-resistant fungal pathogens. The protocols and data presented herein serve as a valuable resource for researchers dedicated to this field.

References

The Pivotal Role of 2,3-Oxidosqualene in the Regulation of Cholesterol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the multifaceted role of 2,3-oxidosqualene and its downstream metabolites in the intricate regulation of cholesterol biosynthesis. Beyond its primary function as a linear substrate for lanosterol (B1674476) synthase, the cyclization of this compound represents a critical control point with significant implications for cellular lipid homeostasis. This document details the dual regulatory mechanisms stemming from this metabolic branch point, involving both the canonical cholesterol synthetic pathway and a key oxysterol signaling cascade. We will explore the enzymatic conversion of this compound, the subsequent generation of regulatory molecules, and their impact on key transcription factors and enzymes that govern cholesterol levels. This guide also provides detailed experimental protocols for the study of these pathways and summarizes key quantitative data to facilitate further research and drug development in this area.

Introduction: Beyond a Simple Intermediate

The biosynthesis of cholesterol is a complex and highly regulated metabolic pathway essential for maintaining cellular membrane integrity and serving as a precursor for steroid hormones and bile acids.[1][2] While HMG-CoA reductase is widely recognized as the primary rate-limiting enzyme and the target of statin drugs, other regulatory nodes within the pathway offer alternative and potentially more nuanced therapeutic targets.[3][4] One such critical juncture is the cyclization of this compound, catalyzed by the enzyme this compound:lanosterol cyclase (OSC), also known as lanosterol synthase (LSS).[5][6] This step not only commits the carbon skeleton to the formation of sterols but also gives rise to potent signaling molecules that exert feedback control on the cholesterol synthetic cascade.[7][8]

The Enzymatic Fate of this compound

This compound stands at a metabolic crossroads, where its conversion dictates the subsequent impact on cellular cholesterol levels. The primary enzyme responsible for its processing is OSC, an integral membrane protein of the endoplasmic reticulum.[6]

The Canonical Pathway: Formation of Lanosterol

In the main cholesterol synthetic pathway, OSC catalyzes the complex cyclization of this compound to form lanosterol, the first tetracyclic sterol intermediate.[5][9] This multi-step reaction is a remarkable feat of enzymatic catalysis, involving a series of protonation, cyclization, and rearrangement steps to form the characteristic four-ring structure of sterols.[10] Lanosterol then undergoes a series of enzymatic modifications to ultimately yield cholesterol.[11]

The Shunt Pathway: Generation of 24(S),25-Epoxycholesterol

Under certain conditions, particularly when OSC is partially inhibited, a shunt pathway is favored, leading to the formation of 24(S),25-epoxycholesterol (24,25-EC).[12][13] This occurs through the cyclization of 2,3;22,23-dioxidosqualene, which is also a substrate for OSC.[12] Kinetic studies have shown that OSC exhibits a preference for the diepoxide substrate, explaining the increased production of 24,25-EC when the enzyme's activity is limited.[14]

Dual Regulatory Functions of this compound Metabolites

The differential processing of this compound gives rise to a sophisticated dual regulatory system that fine-tunes cholesterol homeostasis.

Feedback Inhibition of HMG-CoA Reductase

The generation of 24,25-EC provides a powerful feedback mechanism to curtail cholesterol synthesis. 24,25-EC has been shown to be a potent repressor of HMG-CoA reductase activity.[11][15] This repression is achieved, at least in part, through the modulation of the SREBP (Sterol Regulatory Element-Binding Protein) pathway. Oxysterols, including 24,25-EC, promote the binding of the SREBP-SCAP complex to the INSIG protein in the endoplasmic reticulum, preventing its translocation to the Golgi and subsequent proteolytic activation of SREBP.[10][16] This leads to a decrease in the transcription of SREBP target genes, including HMG-CoA reductase.[3][14]

Activation of Liver X Receptors (LXRs)

24,25-EC is a potent endogenous ligand for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a central role in cholesterol efflux and transport.[13][16] Activation of LXRs by 24,25-EC leads to the transcriptional upregulation of several target genes, most notably ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[12][17] These transporters are crucial for mediating the efflux of cellular cholesterol to extracellular acceptors like apolipoprotein A-I, thereby promoting reverse cholesterol transport and preventing the accumulation of cholesterol in peripheral tissues, such as macrophages in the arterial wall.[13]

Quantitative Data on the Regulation of Cholesterol Synthesis by this compound Metabolites

The following tables summarize key quantitative data from various studies, providing a comparative overview of the effects of OSC inhibitors and this compound metabolites.

Table 1: Inhibitory Activity of Selected Oxidosqualene Cyclase (OSC) Inhibitors

CompoundCell Line/Enzyme SourceIC50Reference
Ro 48-8071Human Liver OSCNanomolar range[7]
Ro 48-8071HepG2 cells (Cholesterol Synthesis)Nanomolar range[7]
8-azadecalin (1)HepG2 cells (Cholesterol Biosynthesis)~ 0.1 µM[15]
GW534511XCHO-7 cells (partial OSC inhibition)0.1 nM - 1 nM[18]
H1Recombinant T. cruzi OSCPotent inhibition at 2 µM[19]

Table 2: Effects of 24,25-Epoxycholesterol (B1244222) (24,25-EC) on Gene Expression and Enzyme Activity

ParameterCell Line/SystemConcentration of 24,25-ECEffectReference
HMG-CoA Reductase ActivityHepG2 cells10⁻⁵ MAlmost complete repression[11][15]
SRE-luc Reporter ActivityCHO-7 cellsIncreasing concentrationsDose-dependent decrease[18]
ABCA1-luc Reporter ActivityCHO-7 cellsIncreasing concentrationsDose-dependent increase[18]
LXRE-luc Reporter ActivityCHO-7 cellsIncreasing concentrationsDose-dependent increase[18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Cholesterol_Regulation cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus This compound This compound OSC OSC (Lanosterol Synthase) This compound->OSC Lanosterol Lanosterol OSC->Lanosterol Canonical Pathway 24,25-EC 24(S),25-Epoxycholesterol OSC->24,25-EC Shunt Pathway (Partial OSC Inhibition) Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps SREBP SREBP-2 24,25-EC->SREBP Inhibits Processing LXR LXR 24,25-EC->LXR Activates HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA_Reductase->this compound Decreased Synthesis SRE SRE SREBP->SRE Binds LXRE LXRE LXR->LXRE Binds SRE->HMG_CoA_Reductase Upregulates Transcription ABCA1_G1 ABCA1/G1 LXRE->ABCA1_G1 Upregulates Transcription Cholesterol_Efflux Cholesterol Efflux ABCA1_G1->Cholesterol_Efflux

Caption: Regulatory pathways of this compound metabolites.

Experimental Workflows

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis start Seed Cells treat Treat with OSC Inhibitor or Vehicle Control start->treat harvest Harvest Cells treat->harvest extract Lipid Extraction harvest->extract microsomes Microsome Isolation harvest->microsomes rna_protein RNA/Protein Isolation harvest->rna_protein gcms Sterol Quantification (GC-MS) extract->gcms hmgr_assay HMG-CoA Reductase Activity Assay microsomes->hmgr_assay qpcr_wb Gene/Protein Expression (qPCR/Western Blot) rna_protein->qpcr_wb

Caption: General experimental workflow for studying OSC inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in cholesterol synthesis regulation.

Microsome Isolation from Liver Tissue or Cultured Cells

Principle: This protocol describes the differential centrifugation method to isolate the microsomal fraction, which is enriched in endoplasmic reticulum-associated enzymes like OSC and HMG-CoA reductase.

Reagents:

  • Homogenization Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 0.25 M sucrose, 1 mM EDTA.

  • Storage Buffer: 50 mM potassium phosphate buffer (pH 7.4), 20% (v/v) glycerol.

  • Protease Inhibitor Cocktail.

Procedure:

  • Mince fresh or thawed tissue/cell pellet on ice and suspend in ice-cold Homogenization Buffer containing protease inhibitors.

  • Homogenize the sample using a Dounce homogenizer with 10-15 strokes on ice.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant (S10 fraction) and transfer to a fresh ultracentrifuge tube.

  • Centrifuge the S10 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomal membranes.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the microsomal pellet in ice-cold Storage Buffer.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the microsomal suspension and store at -80°C until use.

Oxidosqualene Cyclase (OSC) Activity Assay

Principle: This assay measures the conversion of a radiolabeled or fluorescently tagged this compound substrate to lanosterol by OSC in a microsomal preparation.

Reagents:

  • Microsomal preparation (from 6.1).

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate: [³H]-2,3-Oxidosqualene or a suitable fluorescent analog.

  • Stop Solution: 10% KOH in methanol.

  • Extraction Solvent: Hexane (B92381).

Procedure:

  • In a microcentrifuge tube, combine the microsomal preparation with Assay Buffer.

  • Initiate the reaction by adding the [³H]-2,3-oxidosqualene substrate.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the Stop Solution.

  • Saponify the lipids by heating at 70°C for 30 minutes.

  • Extract the non-saponifiable lipids (including lanosterol) by adding the Extraction Solvent and vortexing.

  • Centrifuge to separate the phases and collect the upper organic phase.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of a suitable solvent.

  • Separate the substrate and product (lanosterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radiolabeled lanosterol formed using a scintillation counter or by measuring fluorescence.

HMG-CoA Reductase Activity Assay

Principle: This spectrophotometric assay measures the rate of NADPH oxidation to NADP⁺, which is coupled to the reduction of HMG-CoA to mevalonate (B85504) by HMG-CoA reductase. The decrease in absorbance at 340 nm is monitored over time.[7][15]

Reagents:

  • Microsomal preparation (from 6.1).

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM DTT.

  • NADPH solution (freshly prepared).

  • HMG-CoA solution.

Procedure:

  • In a cuvette or 96-well plate, add the Assay Buffer and the microsomal preparation.

  • Add the NADPH solution and incubate for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding the HMG-CoA solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • Express the enzyme activity as nmol of NADPH oxidized per minute per mg of microsomal protein.

Quantification of Cellular Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method allows for the separation and quantification of various sterols, including this compound, lanosterol, cholesterol, and 24,25-EC, from cultured cells.[12][20]

Reagents:

  • Internal Standard (e.g., epicoprostanol).

  • Saponification Reagent: 1 M KOH in 90% ethanol.

  • Extraction Solvent: Hexane.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

Procedure:

  • Harvest cultured cells and add the internal standard.

  • Saponify the cell pellet with the Saponification Reagent at 70°C for 1 hour.

  • Extract the non-saponifiable lipids with Hexane.

  • Evaporate the hexane extract to dryness under nitrogen.

  • Derivatize the sterols by adding the Derivatization Reagent and heating at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

  • Analyze the derivatized sample by GC-MS.

  • Identify the sterols based on their retention times and mass spectra compared to authentic standards.

  • Quantify the amount of each sterol relative to the internal standard.

Conclusion and Future Directions

The cyclization of this compound is a critical regulatory node in cholesterol biosynthesis, offering a dual-control mechanism that integrates sterol synthesis with cellular cholesterol efflux pathways. The generation of 24(S),25-epoxycholesterol from this pathway provides a nuanced feedback system that represses HMG-CoA reductase and activates LXR-mediated gene expression. This intricate regulation highlights the potential of targeting OSC for the development of novel hypocholesterolemic agents that not only reduce cholesterol synthesis but also promote its removal from peripheral tissues. Further research into the tissue-specific regulation of OSC and the downstream effects of its modulation will be crucial for translating these findings into effective therapeutic strategies for dyslipidemia and related cardiovascular diseases. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of cholesterol metabolism and to identify new avenues for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 2,3-Oxidosqualene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of 2,3-oxidosqualene, a crucial intermediate in the biosynthesis of sterols, triterpenoids, and other bioactive molecules. The following sections detail two common and effective methods for its preparation from squalene (B77637): selective epoxidation using N-bromosuccinimide (NBS) and epoxidation with meta-chloroperoxybenzoic acid (m-CPBA).

Introduction

This compound is a key acyclic precursor in the biosynthesis of a vast array of cyclic triterpenes and steroids in plants, fungi, and animals.[1] Its enzymatic cyclization, catalyzed by various oxidosqualene cyclases (OSCs), leads to the formation of structurally diverse and biologically important molecules such as lanosterol (B1674476) (a precursor to cholesterol) and cycloartenol (B190886) (a precursor to plant sterols). The availability of pure this compound through chemical synthesis is essential for studying the mechanisms of these cyclization reactions, for the development of OSC inhibitors as potential therapeutic agents, and for the synthesis of novel bioactive compounds.

This document outlines two robust chemical methods for the synthesis of this compound, providing detailed experimental protocols, quantitative data, and visualizations to aid researchers in its preparation and application.

Chemical Synthesis Methods

Two primary methods for the chemical synthesis of this compound from squalene are presented:

  • Selective Epoxidation with N-Bromosuccinimide (NBS): This classic method, pioneered by Corey and Van Tamelen, involves the formation of a bromohydrin intermediate at the terminal double bond of squalene, followed by ring-closure to the epoxide with a base. This method offers good selectivity for the terminal double bond.

  • Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA): This method utilizes a peroxy acid to directly epoxidize the most electron-rich double bond of squalene. It is a widely used and generally high-yielding epoxidation reaction.[2]

The choice of method may depend on the desired scale, available reagents, and specific experimental conditions.

Data Presentation

The following table summarizes the quantitative data associated with the described synthesis methods.

ParameterMethod 1: NBS EpoxidationMethod 2: m-CPBA Epoxidation
Starting Material SqualeneSqualene
Key Reagents N-Bromosuccinimide, Potassium Carbonatemeta-Chloroperoxybenzoic Acid
Solvent(s) Tetrahydrofuran (THF), WaterDichloromethane (CH2Cl2)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time Several hours1-4 hours
Typical Yield 60-70%70-85%
Purity (after chromatography) >95%>95%
Primary Byproducts Poly-brominated squalene, diolsm-Chlorobenzoic acid, over-epoxidized products

Experimental Protocols

Method 1: Selective Epoxidation of Squalene using N-Bromosuccinimide (NBS)

This protocol is adapted from the seminal work on the selective functionalization of polyenes.

Materials:

  • Squalene

  • N-Bromosuccinimide (NBS), recrystallized

  • Potassium carbonate (K2CO3), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Bromohydrin Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve squalene (1.0 equivalent) in a mixture of anhydrous THF and water (e.g., 5:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Epoxide Formation:

    • Once the formation of the bromohydrin is complete, add anhydrous potassium carbonate (3.0 equivalents) to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash successively with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 1% ethyl acetate in hexane and gradually increasing to 5% ethyl acetate in hexane).

    • Collect the fractions containing the desired product (monitor by TLC) and concentrate under reduced pressure to yield pure this compound as a colorless oil.

Method 2: Epoxidation of Squalene using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol utilizes a common and effective epoxidizing agent.

Materials:

  • Squalene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Epoxidation Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve squalene (1.0 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

    • Add the m-CPBA solution dropwise to the squalene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO3 solution (to remove m-chlorobenzoic acid) and then with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane, similar to Method 1.

    • Combine the pure fractions and remove the solvent to obtain this compound.

Visualizations

The following diagrams illustrate the chemical synthesis workflows and the central role of this compound in sterol biosynthesis.

Synthesis_Workflow_NBS Squalene Squalene NBS NBS, THF/H2O, 0 °C Bromohydrin Bromohydrin Intermediate NBS->Bromohydrin 1. K2CO3 K2CO3, RT Oxidosqualene This compound K2CO3->Oxidosqualene 2.

Figure 1. Workflow for the synthesis of this compound via the NBS method.

Synthesis_Workflow_mCPBA Squalene Squalene mCPBA m-CPBA, CH2Cl2, 0 °C Oxidosqualene This compound mCPBA->Oxidosqualene

Figure 2. Workflow for the synthesis of this compound via the m-CPBA method.

Biosynthesis_Pathway Squalene Squalene Squalene_Monooxygenase Squalene Monooxygenase Squalene->Squalene_Monooxygenase Oxidosqualene This compound Squalene_Monooxygenase->Oxidosqualene OSC Oxidosqualene Cyclase (OSC) Oxidosqualene->OSC Sterols Sterols (e.g., Lanosterol) OSC->Sterols Triterpenes Triterpenes (e.g., β-Amyrin) OSC->Triterpenes

Figure 3. Simplified biosynthetic pathway showing the role of this compound.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

  • ¹H NMR (in CDCl₃): The proton NMR spectrum should show characteristic signals for the epoxide proton at approximately 2.6 ppm.[3] The vinyl and methyl protons of the squalene backbone will also be present in their expected regions.

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for the oxirane carbons.

  • Mass Spectrometry (GC-MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (426.7 g/mol ).[4] Common fragment ions should also be observed.[4]

Safety Precautions

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive when impure or heated. It is a skin and eye irritant. Handle with care in a fume hood.

  • Dichloromethane is a suspected carcinogen and should be handled with appropriate personal protective equipment in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these chemical syntheses.

Conclusion

The protocols described in these application notes provide reliable and reproducible methods for the chemical synthesis of this compound. Proper execution of these procedures, including careful purification and characterization, will yield high-purity material suitable for a wide range of research applications in chemical biology, enzymology, and drug discovery.

References

Application Notes: Measuring the Activity of 2,3-Oxidosqualene Cyclase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Oxidosqualene cyclase (OSC) is a critical enzyme in the biosynthesis of sterols and triterpenoids. It catalyzes the complex cyclization of the linear substrate, (S)-2,3-oxidosqualene, into a polycyclic structure, which is the first committed step in sterol synthesis.[1][2] In animals and fungi, the primary product is lanosterol (B1674476), the precursor to cholesterol, while in plants, the main product is cycloartenol (B190886).[2][3] Given its pivotal role in metabolism, OSC is a significant target for drug development, particularly for anti-fungal, anti-parasitic, and cholesterol-lowering therapies.[3] Accurate and reliable measurement of OSC activity is therefore essential for basic research, inhibitor screening, and drug discovery.

These application notes provide a detailed protocol for an in vitro activity assay of this compound Cyclase, focusing on methods that involve the direct quantification of the enzymatic product.

Principle of the Assay

The activity of this compound Cyclase is determined by measuring the rate of conversion of the substrate, (S)-2,3-oxidosqualene, to its cyclized product (e.g., lanosterol or cycloartenol). The most definitive methods involve the physical separation of the product from the substrate followed by quantification.

  • Chromatographic Methods : Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard.[4] They offer high sensitivity and specificity, allowing for direct measurement of the product.[4] Thin-Layer Chromatography (TLC) can also be used for a more qualitative or semi-quantitative analysis.[5]

  • Radiometric Assays : These assays employ a radiolabeled substrate, such as [³H]-2,3-oxidosqualene.[4] The enzyme's activity is then determined by quantifying the radioactivity incorporated into the product after separation. This method is extremely sensitive but requires specialized equipment and handling of radioactive materials.[4]

This document will detail a protocol based on the chromatographic approach, which is widely applicable and provides robust quantitative data.

Experimental Protocols

Protocol 1: In Vitro this compound Cyclase Activity Assay using Recombinant Enzyme and GC-MS Analysis

This protocol describes the measurement of OSC activity using a purified recombinant enzyme, followed by extraction and quantification of the sterol product by GC-MS.

A. Materials and Reagents

  • Purified recombinant this compound Cyclase (e.g., expressed in E. coli or yeast)

  • (S)-2,3-Oxidosqualene (Substrate)

  • Sodium Phosphate Buffer (50 mM, pH 7.4)[1][2]

  • Methanol (B129727) (for substrate solubilization)[1][2]

  • Dichloromethane (B109758) (for extraction)[6]

  • Internal Standard (e.g., Cholesterol or Ergosterol)[1]

  • Silylating Agent (e.g., BSTFA with 1% TMCS)

  • Ethyl Acetate (B1210297)

  • Nitrogen gas supply

  • Standard laboratory glassware and consumables

B. Enzyme and Substrate Preparation

  • Enzyme Solution : Prepare a stock solution of the purified recombinant OSC protein in a suitable buffer. The concentration should be determined using a standard protein assay (e.g., Bradford assay).

  • Substrate Stock Solution : Solubilize (S)-2,3-oxidosqualene in methanol to create a stock solution.[1][2] For example, a 1 mg/mL stock solution can be prepared. The substrate is hydrophobic and requires an organic solvent for initial solubilization before dilution in the aqueous reaction buffer.

C. Enzymatic Reaction

  • Prepare the reaction mixture in a microcentrifuge tube or glass vial. For a final volume of 1.5 mL, combine:[1][2]

    • 50 mM Sodium Phosphate Buffer (pH 7.4)

    • Purified OSC enzyme (e.g., 30-120 µg of total protein)[1][2]

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.[1][5]

  • Initiate the reaction by adding the (S)-2,3-oxidosqualene substrate. For example, add 10.7 µg of the substrate to the 1.5 mL reaction mixture.[1][2] The final substrate concentration typically ranges from 10-50 µM.[4]

  • Incubate the reaction for a defined period, which can range from 30 minutes to 24 hours, depending on the enzyme's activity.[1][4] The optimal time should be determined empirically to ensure the reaction rate is linear.[4]

D. Reaction Quenching and Product Extraction

  • Stop the reaction by adding a quenching solvent, such as ethyl acetate or by adding a strong base (saponification).

  • Add a known amount of an internal standard (e.g., cholesterol) to the reaction mixture to correct for extraction efficiency and analytical variability.[1][2]

  • Extract the lipids (substrate, product, and internal standard) by adding an organic solvent like dichloromethane or hexane/isopropanol. Vortex thoroughly.

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Carefully transfer the organic layer (bottom layer for dichloromethane) to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

E. Derivatization and GC-MS Analysis

  • For GC-MS analysis, the hydroxyl group of the sterol product must be derivatized (silylated) to increase its volatility.[1][2]

  • Add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent like pyridine (B92270) or ethyl acetate to the dried extract.

  • Incubate at 60-70°C for 30-60 minutes.

  • Evaporate the silylating agent under nitrogen gas and redissolve the sample in a suitable solvent (e.g., hexane).

  • Inject an aliquot of the sample into the GC-MS system.

  • Analyze the sample by comparing the retention time and mass spectrum of the product peak to an authentic standard (e.g., lanosterol or cycloartenol).

  • Quantify the product based on the peak area relative to the internal standard.

Data Presentation

The following table summarizes typical quantitative parameters for a this compound Cyclase activity assay, compiled from various studies.

ParameterValue / ConditionSource
Enzyme Commission No. EC 5.4.99.7 (Lanosterol synthase) / EC 5.4.99.8 (Cycloartenol synthase)[7][8]
Substrate (S)-2,3-Oxidosqualene[1][2]
Enzyme Source Recombinant protein or cell-free membrane preparations[1][5]
Buffer System 50 mM Sodium Phosphate[1][2]
Optimal pH ~7.4[1][9]
Optimal Temperature 25 - 37 °C[1][5][9]
Substrate Concentration 10 - 50 µM[4]
Incubation Time 30 minutes - 24 hours[1][4][5]
Inhibitors RO 48-8071 (potent OSC inhibitor)[9]

Visualization

The following diagrams illustrate the key pathways and workflows associated with the this compound Cyclase activity assay.

OSC_Pathway cluster_reaction Enzymatic Reaction S23O This compound (Substrate) OSC This compound Cyclase (OSC / LSS / CAS) S23O->OSC Lanosterol Lanosterol (Animal/Fungi Product) OSC->Lanosterol  Animals, Fungi Cycloartenol Cycloartenol (Plant Product) OSC->Cycloartenol  Plants

Caption: Biosynthetic pathway catalyzed by this compound Cyclase.

Assay_Workflow cluster_prep Preparation cluster_reaction Assay cluster_analysis Analysis A 1. Prepare Enzyme (Recombinant OSC) C 3. Set up Reaction (Enzyme + Buffer) A->C B 2. Prepare Substrate (this compound in Methanol) D 4. Initiate with Substrate & Incubate (25-37°C) B->D C->D E 5. Quench Reaction & Add Internal Standard D->E F 6. Extract Lipids (Dichloromethane) E->F G 7. Derivatize Sample (Silylation for GC-MS) F->G H 8. GC-MS or LC-MS/MS Analysis G->H I 9. Quantify Product vs. Internal Standard H->I

References

Application Notes and Protocols for Enzyme Kinetic Studies Using 2,3-Oxidosqualene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,3-oxidosqualene as a substrate in enzyme kinetic studies, with a focus on oxidosqualene cyclases (OSCs). This document outlines the significance of these enzymes, detailed experimental protocols for kinetic analysis, and representative data.

Introduction

This compound is a crucial acyclic triterpenoid (B12794562) that serves as the direct precursor for the biosynthesis of sterols and triterpenoids in eukaryotes and some bacteria. The cyclization of this molecule is a key branching point, leading to a vast array of structurally diverse and biologically important compounds. This reaction is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs).

The primary classes of OSCs include:

  • Lanosterol (B1674476) Synthase (LAS): Found in animals and fungi, it catalyzes the formation of lanosterol, the precursor to cholesterol and other animal sterols.[1][2]

  • Cycloartenol Synthase (CAS): Predominantly found in plants, it synthesizes cycloartenol, the precursor to phytosterols.[3][4]

  • Squalene-Hopene Cyclase (SHC): A bacterial enzyme that can utilize both squalene (B77637) and this compound to produce hopanoids, which are bacterial membrane rigidifiers analogous to eukaryotic sterols.[5][6]

  • Other Triterpene Synthases: A diverse group of enzymes, primarily in plants, that produce a wide variety of triterpenoid skeletons, such as β-amyrin, α-amyrin, and lupeol.[7][8]

The study of the kinetics of these enzymes is fundamental for understanding their catalytic mechanisms, substrate specificity, and regulation. Furthermore, OSCs are attractive targets for the development of antifungal, antiparasitic, and cholesterol-lowering drugs.

Key Applications

  • Elucidation of Enzyme Mechanisms: Kinetic studies help to unravel the complex carbocationic cyclization cascade initiated by the protonation of the epoxide ring of this compound.[1]

  • Drug Discovery and Development: High-throughput screening and kinetic characterization of inhibitors are essential for identifying and optimizing new therapeutic agents targeting OSCs.[9]

  • Biocatalysis and Metabolic Engineering: Understanding the kinetics of different OSCs allows for their use in synthetic biology to produce novel triterpenoids with potential pharmaceutical or industrial applications.

Quantitative Data Presentation

The following tables summarize key kinetic parameters for various oxidosqualene cyclases.

Table 1: Michaelis-Menten Constants for Oxidosqualene:Protostadienol Cyclase (OSPC) from Aspergillus fumigatus

EnzymeApparent KM (µM)Apparent Vmax (µM min-1)Vmax/KM (min-1)
Wild-Type OSPC14.44.080.283
Mutant OSPC16.50.320.019

Data adapted from a study on the functional conversion of OSPC to lanosterol synthase.[10]

Table 2: Inhibition Constants (Ki) and Inactivation Rates (kinact) for Thia-Substituted Analogues of this compound against Squalene:Hopene Cyclase (SHC) from Alicyclobacillus acidocaldarius

Inhibitor AnalogueKi (nM)kinact (min-1)Inhibition Type
S-6 (analogue 7)127Not time-dependentReversible
S-10 (analogue 8)971Not time-dependentReversible
S-14 (analogue 9)1090.058Time-dependent
S-18 (analogue 10)310.071Time-dependent, Irreversible
S-19 (analogue 11)830.054Time-dependent

These analogues are potent inhibitors, with IC50 values ranging from 60 to 570 nM.[9][11]

Experimental Protocols

Protocol 1: In Vitro Assay of Oxidosqualene Cyclase Activity using Liver Microsomes

This protocol describes a general method for measuring OSC activity using a crude microsomal fraction from liver, which is a rich source of lanosterol synthase.

1. Preparation of Liver Microsomes:

  • Sacrifice a mouse and immediately excise the liver.

  • Rinse the liver with ice-cold Buffer A (0.25 M sucrose, 10 mM HEPES-NaOH, pH 7.4, 1 mM EDTA).

  • Mince the liver finely with scissors in a beaker on ice containing Buffer A.

  • Homogenize the minced liver using a motor-driven Potter-Elvehjem homogenizer with a Teflon pestle (5-10 strokes at 500-600 rpm).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet mitochondria.

  • Carefully collect the supernatant and ultracentrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Discard the supernatant (cytosol). Resuspend the microsomal pellet in a suitable buffer (e.g., Buffer B: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA) to a desired protein concentration (e.g., 10-20 mg/mL).

  • Determine the protein concentration using a standard method like the Bradford assay. The microsomes can be flash-frozen in liquid nitrogen and stored at -80°C.[12][13][14]

2. Enzyme Assay:

  • Prepare a reaction mixture containing:

    • 50 mM Sodium Phosphate Buffer (pH 7.4)

    • 1-5 µg/µL of microsomal protein

    • Varying concentrations of this compound (e.g., 1-100 µM), typically solubilized with a detergent like Triton X-100 (final concentration ~0.1%). Radiolabeled [14C] or [3H]-2,3-oxidosqualene can be used for sensitive detection.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the this compound substrate.

  • Incubate for a specific time (e.g., 10-60 minutes) during which the reaction is linear.

  • Stop the reaction by adding a strong base (e.g., 10% KOH in methanol) followed by an organic solvent (e.g., hexane (B92381) or chloroform/methanol).

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the organic phase containing the sterol products.

3. Product Analysis:

  • The extracted products can be analyzed by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).

  • For radiolabeled substrates, the product spots on a TLC plate can be scraped and quantified by liquid scintillation counting.

  • For unlabeled substrates, GC-MS analysis after derivatization (e.g., silylation) is a common method for product identification and quantification.

Protocol 2: Heterologous Expression and Assay of Oxidosqualene Cyclases in Yeast

This method is widely used for the functional characterization of newly identified OSCs from various organisms. The Saccharomyces cerevisiae strain GIL77, which lacks a functional lanosterol synthase (erg7 mutant), is commonly used as it accumulates this compound.[15]

1. Heterologous Expression:

  • Clone the full-length open reading frame of the OSC gene of interest into a yeast expression vector (e.g., pYES-DEST52).

  • Transform the expression construct into the GIL77 yeast strain.

  • Select for transformants on appropriate selective media.

  • Grow a starter culture of the transformed yeast in selective medium containing ergosterol (B1671047) (to support growth).

  • Inoculate a larger culture with the starter culture and grow to mid-log phase.

  • Induce protein expression by adding galactose (for vectors with a GAL promoter).

2. In Vivo Assay:

  • After induction, the yeast cells will produce the recombinant OSC, which will then cyclize the endogenously produced this compound.

  • Harvest the yeast cells by centrifugation.

  • Extract the sterols from the yeast pellet using a suitable method (e.g., saponification with alcoholic KOH followed by hexane extraction).

  • Analyze the extracted sterols by GC-MS to identify the product(s) of the recombinant OSC.

3. In Vitro Assay with Yeast Microsomes:

  • Prepare a microsomal fraction from the induced yeast cells using a method similar to that described in Protocol 1 (with modifications for yeast cell lysis, e.g., using glass beads).

  • Perform the enzyme assay as described in Protocol 1, using the yeast microsomal preparation as the enzyme source and exogenously added this compound as the substrate.

Visualizations

Signaling Pathways and Experimental Workflows

Sterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_cyclization Cyclization of this compound cluster_downstream Downstream Products Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene This compound This compound Squalene->this compound Squalene epoxidase Protosteryl Cation Protosteryl Cation This compound->Protosteryl Cation OSC (chair-boat-chair) Dammarenyl Cation Dammarenyl Cation This compound->Dammarenyl Cation OSC (chair-chair-chair) Lanosterol Lanosterol Protosteryl Cation->Lanosterol Lanosterol Synthase Cycloartenol Cycloartenol Protosteryl Cation->Cycloartenol Cycloartenol Synthase beta-Amyrin beta-Amyrin Dammarenyl Cation->beta-Amyrin beta-Amyrin Synthase Lupeol Lupeol Dammarenyl Cation->Lupeol Lupeol Synthase Cholesterol Cholesterol Lanosterol->Cholesterol Phytosterols Phytosterols Cycloartenol->Phytosterols Triterpenoids Triterpenoids beta-Amyrin->Triterpenoids Lupeol->Triterpenoids

Caption: Biosynthesis of sterols and triterpenoids from this compound.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_assay Enzyme Kinetic Assay cluster_analysis Data Analysis Tissue (e.g., Liver) Tissue (e.g., Liver) Homogenization Homogenization Tissue (e.g., Liver)->Homogenization Differential Centrifugation Differential Centrifugation Homogenization->Differential Centrifugation Microsomal Fraction Microsomal Fraction Differential Centrifugation->Microsomal Fraction Incubation with this compound Incubation with this compound Microsomal Fraction->Incubation with this compound Yeast Expression System Yeast Expression System Cell Lysis & Centrifugation Cell Lysis & Centrifugation Yeast Expression System->Cell Lysis & Centrifugation Cell Lysis & Centrifugation->Microsomal Fraction Reaction Quenching Reaction Quenching Incubation with this compound->Reaction Quenching Product Extraction Product Extraction Reaction Quenching->Product Extraction TLC / GC-MS / HPLC TLC / GC-MS / HPLC Product Extraction->TLC / GC-MS / HPLC Product Quantification Michaelis-Menten Plot Michaelis-Menten Plot TLC / GC-MS / HPLC->Michaelis-Menten Plot Determination of Km and Vmax Determination of Km and Vmax Michaelis-Menten Plot->Determination of Km and Vmax

Caption: General workflow for in vitro enzyme kinetic studies of OSCs.

Logical_Relationship This compound This compound Oxidosqualene Cyclase (OSC) Oxidosqualene Cyclase (OSC) This compound->Oxidosqualene Cyclase (OSC) Substrate Cyclized Product Cyclized Product Oxidosqualene Cyclase (OSC)->Cyclized Product Catalyzes Inhibitor Inhibitor Inhibitor->Oxidosqualene Cyclase (OSC) Binds to & Modulates Activity

Caption: Logical relationship between substrate, enzyme, product, and inhibitor.

References

Application Notes: Preparation and Use of 2,3-Oxidosqualene in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2,3-Oxidosqualene is a crucial acyclic triterpenoid (B12794562) epoxide that serves as the direct precursor for the biosynthesis of sterols and most pentacyclic triterpenoids in eukaryotes and some bacteria.[1][2][3] It is synthesized from squalene (B77637) by the enzyme squalene monooxygenase (also known as squalene epoxidase).[1] Subsequently, 2,3-oxidosqualene is cyclized by a diverse family of enzymes called oxidosqualene cyclases (OSCs) to produce a wide array of polycyclic skeletons, such as lanosterol (B1674476) in mammals and fungi, and cycloartenol (B190886) in plants.[1][4][5] This cyclization reaction represents a significant branch point between primary metabolism (sterol production) and secondary metabolism (triterpenoid synthesis), making it a key target for research in drug development, particularly for hypocholesterolemic and antifungal agents.[2][6]

The preparation of high-purity this compound is essential for in vitro studies of OSCs. These studies are fundamental for elucidating enzyme mechanisms, determining kinetic parameters, and screening for potential inhibitors.[7] This document provides detailed protocols for the synthesis, purification, and application of this compound in cell-free enzymatic reactions.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol outlines a general method for the epoxidation of squalene. For assays requiring high sensitivity, the synthesis can be adapted to produce radiolabeled versions, such as [3-³H]-2,3-oxidosqualene or ¹⁴C-labeled variants.[8][9]

Materials:

Procedure:

  • Dissolve squalene in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of mCPBA (1.1 equivalents) in DCM to the squalene solution while stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess mCPBA by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound

Purification is critical to remove unreacted squalene and other byproducts. This is typically achieved by silica gel chromatography.

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude this compound from Protocol 1 in a minimal amount of hexane.

  • Load the dissolved sample onto the prepared silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).

  • Collect fractions and analyze them by TLC to identify those containing pure this compound.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a colorless oil.

Protocol 3: In Vitro Oxidosqualene Cyclase (OSC) Assay

This protocol describes a typical enzymatic assay using a cell-free preparation containing active OSC, such as liver microsomes or purified recombinant enzyme.[10][11]

Materials:

  • Purified this compound (radiolabeled if required)

  • OSC enzyme source (e.g., purified rat liver OSC, yeast microsomes, or crude cell-free membrane preparations).[10][11]

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • Detergent for solubilization (e.g., Triton X-100, lauryl maltoside).[10]

  • Reaction termination solution (e.g., 10% KOH in methanol).[9]

  • Organic solvent for extraction (e.g., hexane).

Procedure:

  • Enzyme Preparation: Prepare the OSC enzyme source. For membrane-bound enzymes like OSC, solubilization with a suitable nonionic detergent may be necessary. Lauryl maltoside has been shown to be effective for solubilizing rat liver OSC.[10] Crude cell-free membrane preparations can also be obtained through methods like nitrogen cavitation.[11]

  • Substrate Preparation: Prepare a stock solution of this compound. Due to its lipophilic nature, it must be solubilized in the aqueous assay buffer, typically with the aid of a detergent like Triton X-100.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the enzyme preparation, and any potential inhibitors for screening studies.

  • Initiation: Start the reaction by adding the solubilized this compound substrate to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes or up to 24 hours for less active preparations).[11] The reaction should be linear with respect to time and enzyme concentration.

  • Termination: Stop the reaction by adding a solution of 10% KOH in methanol.[9]

  • Product Extraction: Extract the lipid-soluble products (e.g., lanosterol) by adding an organic solvent such as hexane, vortexing, and centrifuging to separate the phases.

  • Analysis: Analyze the organic phase for product formation using methods described in Protocol 4.

Protocol 4: Analysis of Enzymatic Products

The products of the OSC reaction are typically analyzed by chromatographic methods.

Procedure:

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted organic phase onto a silica TLC plate.

    • Develop the plate using a suitable solvent system, such as hexane:ethyl acetate (85:15, v/v), to separate the substrate (this compound) from the product (e.g., lanosterol).[9]

    • Visualize the spots using an appropriate method (e.g., iodine vapor, UV light if applicable, or autoradiography for radiolabeled compounds). The production of lanosterol is clearly evident in assays supplemented with exogenous this compound.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • For detailed structural confirmation and quantification, the extracted products can be derivatized (e.g., silylated) and analyzed by GC-MS.[12]

    • This method allows for the precise identification and quantification of lanosterol and any other cyclized products.[12]

Quantitative Data

The following table summarizes key kinetic parameters for this compound with oxidosqualene cyclases from different sources.

Enzyme SourceSubstrateApparent Km (µM)Vmax/Km (Specificity)Reference
Purified Rat Liver OSC(2,3)-Oxidosqualene15200 M⁻¹·min⁻¹[10]
Liver Microsomal OSC2,3(S):22(S),23-Dioxidosqualene-~5-fold higher than for this compound[9]
Leishmania donovani OSCThis compound--[11]

Visualizations

Biosynthetic Pathway of this compound Cyclization

G cluster_products Products Squalene Squalene SQMO Squalene Monooxygenase OS This compound (Substrate) Squalene->OS SQMO->OS + O₂ OSC Oxidosqualene Cyclases (OSC) Lanosterol Lanosterol (Animals, Fungi) OS->Lanosterol  Oxidosqualene  Cyclases (OSC) Cycloartenol Cycloartenol (Plants) OS->Cycloartenol Amyrins α/β-Amyrin (Plants) OS->Amyrins Other Other Triterpenoids OS->Other OSC->Lanosterol  Lanosterol  Synthase OSC->Cycloartenol  Cycloartenol  Synthase OSC->Amyrins  Amyrin  Synthase OSC->Other

Caption: Biosynthesis pathway showing this compound as a key intermediate.

Experimental Workflow for In Vitro OSC Assays

G start Start: Squalene (or other precursor) synthesis Step 1: Chemical Synthesis of this compound start->synthesis purification Step 2: Purification (e.g., Column Chromatography) synthesis->purification prep_substrate Step 3b: Solubilize Substrate (e.g., with Detergent) purification->prep_substrate prep_enzyme Step 3a: Prepare Enzyme (e.g., Microsomes, Purified OSC) assay Step 4: In Vitro Enzymatic Reaction (Incubate Enzyme + Substrate) prep_enzyme->assay prep_substrate->assay extraction Step 5: Product Extraction (Liquid-Liquid Extraction) assay->extraction analysis Step 6: Product Analysis (TLC, GC-MS) extraction->analysis end End: Data Interpretation (Kinetics, Inhibition) analysis->end

Caption: Workflow for the preparation and use of this compound.

References

Application Notes and Protocols for the Extraction and Purification of 2,3-Oxidosqualene from Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Oxidosqualene is a key metabolic intermediate in the biosynthesis of sterols, including ergosterol (B1671047) in yeast and cholesterol in mammals.[1][2][3][4] It is synthesized from the epoxidation of squalene (B77637) by the enzyme squalene epoxidase (ERG1) and is subsequently cyclized by this compound cyclase (lanosterol synthase, ERG7) to form lanosterol, the first sterol in the pathway.[2][4] The accumulation of this compound in yeast can be achieved through the targeted genetic modification of the ergosterol biosynthesis pathway, primarily by reducing the activity of ERG7.[2][5] This makes yeast a viable platform for the production of this valuable precursor for the synthesis of various bioactive steroids and other triterpenoids.

These application notes provide detailed protocols for the extraction and purification of this compound from engineered Saccharomyces cerevisiae strains.

Data Presentation

Table 1: Accumulation of this compound in Engineered Saccharomyces cerevisiae

Yeast Strain BackgroundGenetic ModificationInducer Concentration (CuSO₄)This compound (mg/g CDW)Squalene (mg/g CDW)Reference
rox1::PGAL1-tHMGR PGAL10-ERG13PERG7Δ::PCTR30 µM~1.5~2.0[5]
rox1::PGAL1-tHMGR PGAL10-ERG13PERG7Δ::PCTR3150 µM~4.0~1.0[5]
rox1::PGAL1-tHMGR PGAL10-ERG13PERG7Δ::PCTR3375 µM~5.0<0.5[5]

CDW: Cell Dry Weight

Experimental Protocols

Protocol 1: Cultivation of Engineered Yeast for this compound Production

This protocol is based on the use of a Saccharomyces cerevisiae strain where the native promoter of the ERG7 gene is replaced with a copper-repressible promoter, such as PCTR3, to allow for the controlled accumulation of this compound.[5]

Materials:

  • Engineered S. cerevisiae strain (e.g., with PERG7Δ::PCTR3)

  • Yeast extract Peptone Dextrose (YPD) medium

  • Sterile copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 150 mM)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium in a sterile culture tube.

  • Incubate overnight at 30°C with shaking at 200 rpm.

  • Use the overnight culture to inoculate a larger volume of YPD medium (e.g., 1 L) in a baffled flask to an initial OD₆₀₀ of ~0.1.

  • Incubate at 30°C with shaking at 200 rpm.

  • When the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of ~1.0-2.0), add CuSO₄ solution to the desired final concentration (e.g., 150 µM) to repress the expression of ERG7.

  • Continue to incubate the culture for an additional 24-48 hours to allow for the accumulation of this compound.

  • Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with sterile, cold deionized water and centrifuge again.

  • The resulting cell pellet can be stored at -80°C until required for extraction.

Protocol 2: Extraction of this compound from Yeast Cells

This protocol describes a robust method for extracting total lipids, including this compound, from yeast cells using a combination of mechanical lysis and solvent extraction.

Materials:

  • Yeast cell pellet from Protocol 1

  • Glass beads (0.5 mm diameter), acid-washed

  • Chloroform

  • Methanol

  • 0.9% (w/v) NaCl solution

  • Bead beater or vortex mixer with a tube holder

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • To a 2 mL screw-cap microcentrifuge tube, add the thawed yeast cell pellet (e.g., 100-200 mg wet weight).

  • Add an equal volume of acid-washed glass beads.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solvent mixture to the tube.

  • Homogenize the mixture using a bead beater for 3-5 cycles of 30 seconds with 1-minute intervals on ice to prevent overheating. Alternatively, vortex vigorously for 10-15 minutes.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the cell debris and glass beads.

  • Carefully transfer the supernatant (the lipid-containing solvent) to a new glass tube.

  • To the remaining pellet, add another 1 mL of chloroform:methanol (2:1, v/v), vortex briefly, and centrifuge again.

  • Combine the second supernatant with the first one.

  • To the combined solvent extracts, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture briefly and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Evaporate the solvent from the organic phase under a stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.

  • Resuspend the dried lipid extract in a small volume of hexane (B92381) or another suitable solvent for purification.

Protocol 3: Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude lipid extract using silica (B1680970) gel column chromatography.

Materials:

  • Crude lipid extract from Protocol 2, dissolved in a minimal amount of hexane

  • Silica gel (60 Å, 70-230 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Staining solution (e.g., phosphomolybdic acid or potassium permanganate)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Allow the silica gel to settle and equilibrate the column by running hexane through it.

  • Carefully load the dissolved crude lipid extract onto the top of the silica gel bed.

  • Begin the elution with 100% hexane. This compound is a relatively non-polar compound and will elute early.

  • Collect fractions of a suitable volume (e.g., 5-10 mL).

  • Monitor the elution of compounds by spotting a small amount of each fraction onto a TLC plate.

  • Develop the TLC plate in a solvent system of hexane:ethyl acetate (e.g., 95:5 or 90:10, v/v).

  • Visualize the spots on the TLC plate by staining. This compound should appear as a distinct spot.

  • Pool the fractions containing pure this compound based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

  • Determine the purity of the final product using analytical techniques such as GC-MS or HPLC.

Protocol 4: Analysis of this compound by GC-MS

This protocol provides a general guideline for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Purified this compound sample

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)

  • Helium gas (carrier gas)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) for derivatization if necessary, although this compound can often be analyzed directly.

Procedure:

  • Prepare a solution of the purified this compound in a volatile solvent like hexane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • (Optional) For derivatization, evaporate a known volume of the sample to dryness and add the silylating agent. Incubate at 60-70°C for 30 minutes.

  • Inject 1 µL of the sample into the GC-MS.

  • Use a temperature program that allows for the separation of this compound from other potential contaminants. A typical program might be:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/minute.

    • Hold at 280°C for 10 minutes.

  • Set the mass spectrometer to scan a mass range of m/z 50-500.

  • Identify the this compound peak based on its retention time and mass spectrum, comparing it to a standard if available. The molecular ion of this compound is m/z 426.7.

Mandatory Visualization

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate fpp Farnesyl-PP mevalonate->fpp squalene Squalene fpp->squalene oxidosqualene This compound squalene->oxidosqualene lanosterol Lanosterol oxidosqualene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Extraction_Purification_Workflow start Engineered Yeast Culture (Repressed ERG7) harvest Cell Harvesting & Washing start->harvest lysis Cell Lysis (Mechanical/Enzymatic) harvest->lysis extraction Solvent Extraction (Chloroform:Methanol) lysis->extraction phase_sep Phase Separation extraction->phase_sep crude_extract Crude Lipid Extract phase_sep->crude_extract purification Column Chromatography (Silica Gel) crude_extract->purification analysis Purity Analysis (GC-MS/HPLC) purification->analysis final_product Purified this compound analysis->final_product

References

Application Note: Quantification of 2,3-Oxidosqualene in Biological Samples Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in sterol biosynthesis research, cancer metabolism, and drug discovery targeting the cholesterol pathway.

Abstract: This application note provides a detailed protocol for the sensitive and specific quantification of 2,3-oxidosqualene, a key intermediate in sterol biosynthesis, from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is the direct precursor for the synthesis of lanosterol (B1674476) in mammals and fungi, and cycloartenol (B190886) in plants, making its quantification crucial for studying the activity of enzymes like squalene (B77637) monooxygenase and oxidosqualene cyclases. The described method involves a robust sample preparation procedure including saponification and liquid-liquid extraction, followed by chemical derivatization to enhance volatility and thermal stability. The subsequent GC-MS analysis in Selected Ion Monitoring (SIM) mode allows for high selectivity and accurate quantification.

Metabolic Pathway Context

This compound is a pivotal metabolite in the biosynthesis of all sterols, including cholesterol.[1][2] It is synthesized from squalene by the enzyme squalene monooxygenase (squalene epoxidase). Following its formation, this compound is cyclized by oxidosqualene cyclase (lanosterol synthase) to produce lanosterol, the first sterol in the pathway that eventually leads to cholesterol.[2][3] The quantification of this compound is essential for assessing the flux through this pathway and for evaluating the efficacy of inhibitors targeting enzymes upstream or downstream of its formation.

Lanosterol_Biosynthesis cluster_pathway Lanosterol Biosynthesis Pathway Squalene Squalene Oxidosqualene This compound Squalene->Oxidosqualene Squalene Monooxygenase Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol Synthase Cholesterol Cholesterol (via multiple steps) Lanosterol->Cholesterol Multiple Enzymes

Caption: Simplified diagram of the lanosterol biosynthesis pathway.

Experimental Workflow

The overall workflow for the quantification of this compound involves several key steps: sample harvesting and quenching, extraction of lipids, derivatization to form trimethylsilyl (B98337) (TMS) ethers, and finally, analysis by GC-MS.

GCMS_Workflow cluster_workflow Experimental Workflow for this compound Quantification Sample 1. Sample Collection (e.g., Cell Pellet) Saponification 2. Saponification (KOH in Ethanol) Sample->Saponification Extraction 3. Liquid-Liquid Extraction (Hexane) Saponification->Extraction Drying 4. Evaporation (Under Nitrogen Stream) Extraction->Drying Derivatization 5. Silylation (BSTFA + Pyridine) Drying->Derivatization GCMS 6. GC-MS Analysis (SIM Mode) Derivatization->GCMS Data 7. Data Processing (Quantification) GCMS->Data

Caption: Step-by-step workflow for GC-MS analysis of this compound.

Detailed Experimental Protocols

This protocol is adapted for adherent cell cultures but can be modified for suspension cells or tissue homogenates.

3.1. Materials and Reagents

  • This compound standard (for calibration curve)

  • Internal Standard (IS), e.g., Epicoprostanol or another suitable non-native sterol

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (Absolute)

  • Hexane (B92381) (GC grade)

  • Chloroform (GC grade)

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sodium Sulfate (B86663) (anhydrous)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (GC grade)

  • Nitrogen gas (high purity)

3.2. Sample Preparation and Extraction This procedure is based on methods for extracting sterols from yeast or cultured cells.[4][5]

  • Cell Harvesting: For adherent cells, wash the culture plate (e.g., 10 cm dish) twice with ice-cold PBS. Scrape cells into 1 mL of 50% methanol and transfer to a glass tube. For suspension cells, pellet by centrifugation, wash with PBS, and resuspend in 50% methanol.

  • Quenching: Immediately snap-freeze the cell suspension in liquid nitrogen to halt metabolic activity.[6]

  • Saponification: Add the internal standard to the sample. Add an equal volume of 20% KOH in 50% ethanol.[4] Vortex vigorously and incubate at 80°C for 1 hour to hydrolyze lipids and proteins.

  • Extraction: After cooling to room temperature, add 2 volumes of hexane and vortex for 1 minute. Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Collection: Carefully collect the upper hexane layer and transfer it to a new glass vial. Repeat the extraction two more times, pooling the hexane fractions.

  • Drying: Pass the pooled hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at room temperature or 30°C.

3.3. Derivatization To increase the volatility of this compound for GC analysis, the hydroxyl group must be derivatized. Silylation is a common and effective method.[4][7]

  • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).[4][7]

  • Cap the vial tightly and vortex to ensure the residue is fully dissolved.

  • Incubate the mixture at 70°C for 30-60 minutes.[4]

  • After cooling, the sample is ready for injection into the GC-MS.

3.4. GC-MS Instrumentation and Parameters The following parameters provide a starting point and should be optimized for the specific instrument used.

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent single quadrupole MS.

  • GC Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[7]

  • Injection: 1 µL injection in splitless mode.

  • Inlet Temperature: 280°C.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 170°C, hold for 2 min.

    • Ramp 1: Increase to 280°C at 20°C/min.

    • Ramp 2: Increase to 300°C at 5°C/min, hold for 10 min.[8]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for TMS-derivatized this compound and the internal standard. For TMS-2,3-oxidosqualene, potential ions to monitor would be derived from its molecular weight (MW of this compound is 426.7 g/mol ; TMS derivative is 498.9 g/mol ). Key fragment ions should be determined by analyzing the standard under full scan mode first.

3.5. Calibration and Quantification

  • Prepare a series of calibration standards of this compound at different concentrations.

  • Add a fixed amount of the internal standard to each calibration standard and sample.

  • Process the standards through the derivatization procedure alongside the samples.

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The performance of a quantitative GC-MS method is assessed through validation parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes representative performance data expected from a well-optimized method for sterol-like compounds.[9][10][11]

ParameterTypical Performance ValueDescription
Linearity (R²) ≥ 0.998Indicates a strong correlation between concentration and instrument response over the calibration range.[11]
Calibration Range 0.1 - 20 µg/mLThe range of concentrations over which the method is accurate and precise.
Limit of Detection (LOD) 10 - 50 ng/mLThe lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio ≥ 3).[9]
Limit of Quantification (LOQ) 30 - 150 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio ≥ 10).[9]
Intra-day Precision (%RSD) ≤ 12%The relative standard deviation of replicate measurements within the same day.[11]
Inter-day Precision (%RSD) ≤ 15%The relative standard deviation of replicate measurements on different days.
Accuracy (Recovery %) 85 - 115%The percentage of the true amount of analyte recovered from a spiked sample.[9]

Note: These values are representative and should be experimentally determined for each specific laboratory setup and matrix.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The protocol, encompassing saponification, liquid-liquid extraction, and silylation, ensures clean sample preparation and robust derivatization. This analytical tool is invaluable for researchers investigating sterol metabolism, identifying novel drug targets within the cholesterol biosynthesis pathway, and characterizing the mechanism of action of pathway modulators.

References

Application Note: Chiral Separation of 2,3-Oxidosqualene Isomers by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed proposed methods for the analytical separation of the (3S)- and (3R)- enantiomers of 2,3-oxidosqualene using normal-phase high-performance liquid chromatography-tandem mass spectrometry (NP-HPLC-MS/MS) and as an alternative, supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS). This compound is a critical biosynthetic intermediate in the sterol pathway, where the (3S)- enantiomer is the natural substrate for cyclization into lanosterol (B1674476) or cycloartenol, while the (3R)- enantiomer can act as an inhibitor. The ability to resolve and quantify these isomers is crucial for studying sterol biosynthesis, screening for enzyme inhibitors, and in drug development. This note details the proposed experimental protocols, instrumentation parameters, and data analysis workflows.

Introduction

This compound is a pivotal triterpenoid (B12794562) epoxide that serves as the final acyclic precursor in the biosynthesis of sterols, such as cholesterol in mammals and phytosterols (B1254722) in plants.[1] The enzymatic epoxidation of squalene (B77637) by squalene monooxygenase yields (3S)-2,3-oxidosqualene. This specific enantiomer is then cyclized by oxidosqualene cyclases (OSCs), like lanosterol synthase, to form the first cyclic sterol precursors.[2] The stereoisomer, (3R)-2,3-oxidosqualene, is not a substrate for these enzymes and has been shown to be an inhibitor of lanosterol synthase.[1]

Given the stereospecificity of the downstream enzymatic reactions, the ability to separate and quantify the individual enantiomers of this compound is essential for a range of applications, including:

  • Biochemical Research: To study the kinetics and inhibition of oxidosqualene cyclases.

  • Drug Discovery: To screen for novel inhibitors of sterol biosynthesis, a target for antifungal and cholesterol-lowering drugs.

  • Metabolomics: To accurately profile sterol pathway intermediates and understand metabolic flux.

Due to their identical mass and similar physicochemical properties, the separation of these enantiomers requires chiral chromatography. This application note proposes robust methods utilizing polysaccharide-based chiral stationary phases (CSPs) coupled with mass spectrometry for sensitive and selective detection.

Proposed Analytical Methods

While a specific, validated method for this compound enantiomers is not widely published, the following protocols are proposed based on established methods for similar large, nonpolar lipophilic molecules, such as cholesterol ester hydroperoxides.[3] Polysaccharide-based chiral stationary phases, particularly those with immobilized selectors, are recommended due to their broad enantioselectivity and solvent versatility.[4][5]

Proposed Method 1: Normal-Phase HPLC-MS/MS

Normal-phase chromatography is well-suited for the separation of nonpolar compounds like this compound. Coupling with Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry provides a robust interface for ionization of such analytes.[6]

Table 1: Proposed NP-HPLC-MS/MS Parameters

ParameterProposed Setting
HPLC System UHPLC system capable of delivering n-alkane/alcohol mobile phases
Chiral Column Daicel CHIRALPAK® IB N-3 (3 µm, 2.1 x 150 mm) or Phenomenex Lux® Cellulose-1 (3 µm, 2.1 x 150 mm)
Mobile Phase A n-Hexane or n-Heptane
Mobile Phase B Ethanol (B145695) or Isopropanol (B130326)
Elution Mode Isocratic
Mobile Phase Composition 99:1 (v/v) Mobile Phase A : Mobile Phase B (to be optimized)
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 10°C - 25°C (Lower temperatures may improve resolution)[3]
Injection Volume 2 - 10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode
Vaporizer Temperature 350 - 450°C
Sheath Gas Flow 40 - 50 arbitrary units
Aux Gas Flow 5 - 10 arbitrary units
Capillary Voltage 3 - 4 kV
MRM Transitions Precursor (m/z): 409.4 ([M+H-H₂O]⁺) Product Ions (m/z): To be determined by infusion of standard.
Proposed Method 2: Supercritical Fluid Chromatography (SFC)-MS/MS

SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[7][8] It is highly compatible with nonpolar analytes and mass spectrometry.

Table 2: Proposed SFC-MS/MS Parameters

ParameterProposed Setting
SFC System Analytical SFC system with back pressure regulator
Chiral Column Phenomenex Lux® Amylose-1 (3 µm, 3.0 x 100 mm) or Daicel CHIRALPAK® IA (5 µm, 4.6 x 250 mm)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Co-solvent) Methanol or Ethanol
Elution Mode Isocratic
Co-solvent Percentage 5 - 20% (to be optimized)
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 120 - 150 bar
Column Temperature 35 - 40°C
Injection Volume 1 - 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) with make-up flow, Positive Ion Mode
Make-up Flow 0.2 mL/min Methanol with 0.1% Formic Acid
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Precursor (m/z): 427.4 ([M+H]⁺) or 444.4 ([M+NH₄]⁺) Product Ions (m/z): To be determined.

Experimental Protocols

Standard and Sample Preparation
  • Standard Preparation: Obtain authentic standards of (3S)-2,3-oxidosqualene and, if available, the (3R)- enantiomer. Prepare individual stock solutions in ethanol or isopropanol at 1 mg/mL. Create a racemic or mixed working standard solution by combining equal volumes of the individual stocks and diluting with the initial mobile phase solvent (e.g., hexane/ethanol for NP-HPLC) to a final concentration of 1-10 µg/mL.

  • Sample Extraction (from biological matrix): a. To 100 µL of sample (e.g., cell lysate, microsomal fraction), add 400 µL of a 2:1 (v/v) mixture of methanol:dichloromethane containing an appropriate internal standard (e.g., d5-lanosterol). b. Vortex vigorously for 1 minute. c. Add 200 µL of water and 200 µL of dichloromethane. Vortex again for 1 minute. d. Centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic layer. f. Dry the organic extract under a gentle stream of nitrogen. g. Reconstitute the dried extract in 100 µL of the initial mobile phase for analysis.

Visualizations

Biochemical Pathway

The following diagram illustrates the central role of (3S)-2,3-Oxidosqualene in the biosynthesis of lanosterol, the precursor to cholesterol.

G cluster_pathway Sterol Biosynthesis Pathway Squalene Squalene SM Squalene Monooxygenase Squalene->SM OS (3S)-2,3-Oxidosqualene SM->OS OSC Oxidosqualene Cyclase (Lanosterol Synthase) OS->OSC Lanosterol Lanosterol OSC->Lanosterol FurtherSteps ... multiple steps ... Lanosterol->FurtherSteps Cholesterol Cholesterol FurtherSteps->Cholesterol

Caption: Biosynthetic pathway from Squalene to Cholesterol.

Experimental Workflow

The diagram below outlines the general workflow for the analysis of this compound isomers from a biological sample.

G cluster_workflow Analytical Workflow Sample Biological Sample Extraction Lipid Extraction (Liquid-Liquid) Sample->Extraction Drydown Dry & Reconstitute Extraction->Drydown LCMS Chiral LC-MS/MS (NP-HPLC or SFC) Drydown->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Analysis Peak Integration & Quantification Data->Analysis Result Enantiomer Ratio & Concentration Analysis->Result

Caption: General workflow for chiral analysis of this compound.

Conclusion

The separation of this compound enantiomers is a challenging but critical analytical task for researchers in sterol biochemistry and drug development. The proposed NP-HPLC-MS/MS and SFC-MS/MS methods, utilizing modern polysaccharide-based chiral stationary phases, provide a strong foundation for developing a validated assay. These protocols offer high selectivity through chiral chromatography and high sensitivity through tandem mass spectrometry, enabling the accurate quantification of both the biologically active (3S)- and inhibitory (3R)-isomers of this compound. Optimization of the mobile phase composition and column temperature will be key to achieving baseline separation for specific applications.

References

Application of 2,3-Oxidosqualene Analogs as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the study and utilization of 2,3-oxidosqualene analogs as potent inhibitors of oxidosqualene cyclase (OSC). These compounds represent a promising class of molecules for the development of therapeutics targeting hypercholesterolemia, cancer, and fungal infections.

Introduction

This compound cyclase (OSC), also known as lanosterol (B1674476) synthase, is a critical enzyme in the sterol biosynthesis pathway. It catalyzes the complex cyclization of this compound into lanosterol, the precursor to cholesterol in mammals and ergosterol (B1671047) in fungi.[1][2] By inhibiting OSC, the production of these essential sterols is blocked, leading to potential therapeutic effects. This compound analogs are synthetic molecules designed to mimic the substrate or transition states of the OSC-catalyzed reaction, thereby acting as competitive or non-competitive inhibitors.[3][4] This document outlines the underlying biochemical pathways, experimental protocols for inhibitor testing, and a summary of the inhibitory activities of various analog classes.

Signaling Pathway: Lanosterol Biosynthesis

The inhibition of OSC disrupts the lanosterol biosynthesis pathway, a key segment of the broader cholesterol synthesis pathway. The following diagram illustrates the position of OSC and the effect of its inhibition.

Lanosterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_osc OSC Catalyzed Cyclization cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statin Target) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene (B77637) Squalene Farnesyl-PP->Squalene Squalene synthase This compound This compound Squalene->this compound Squalene epoxidase Lanosterol Lanosterol This compound->Lanosterol Oxidosqualene Cyclase (OSC) Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Inhibitor This compound Analogs Inhibitor->Lanosterol Inhibition

Caption: Inhibition of Oxidosqualene Cyclase in the Lanosterol Biosynthesis Pathway.

Quantitative Data: Inhibition of Oxidosqualene Cyclase

The following tables summarize the inhibitory activities of various this compound analogs against OSC from different sources. The data is presented as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant).

Table 1: Azasqualene Analogs

Compound NameAnalog TypeTarget EnzymeIC50 (µM)Ki (µM)Reference
6E-10-Aza-10,11-dihydrosqualene-2,3-epoxideAzasqualenePig Liver OSC-2.67[3]
19-Aza-18,19,22,23-tetrahydrosqualene-2,3-epoxideAzasqualenePig Liver OSC-2.14[3]
6Z-10-Aza-10,11-dihydrosqualene-2,3-epoxideAzasqualenePig Liver OSC44-[3]
19-Aza-18,19,22,23-tetrahydrosqualeneAzasqualenePig Liver OSC70-[3]
Squalene MaleimideAzasqualeneMammalian OSC--[4]
Squalene EllmanAzasqualeneYeast OSC--[4]

Table 2: Sulfur-Substituted Squalene Oxide Analogs

Compound NameAnalog TypeTarget EnzymeIC50 (µM)Ki (µM)Reference
S-18 AnalogThia-analogRat Liver OSC0.05-[5]
S-18 AnalogThia-analogCandida albicans OSC0.00022-[5]
S-19 AnalogThia-analogCandida albicans OSC--[5]
S-18 AnalogThia-analogPig Liver OSC-0.5 - 4.5[5]

Table 3: Other Analogs

Compound NameAnalog TypeTarget EnzymeIC50 (µM)Reference
Phenylthiovinyl derivativesVinyl sulfideTrypanosoma cruzi OSC10-100x more effective than on pig or S. cerevisiae OSCs[6]
Ro 48-8071Non-terpenoidRat Liver OSC0.04[7]
Ro 48-8071A. acidocaldarius SHC0.009[7]

Experimental Protocols

Protocol 1: Preparation of Pig Liver Microsomes for OSC Assay

This protocol describes the isolation of microsomes from fresh pig liver, which are a rich source of OSC.

Materials:

  • Fresh pig liver

  • Homogenization buffer (0.25 M sucrose, 50 mM HEPES, 25 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Phenylmethanesulfonyl fluoride (B91410) (PMSF)

  • Dounce homogenizer with a Teflon pestle

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Mince fresh pig liver and weigh it.

  • Add 2 volumes (w/v) of ice-cold homogenization buffer containing freshly added PMSF.

  • Homogenize the tissue with 6-10 passes in a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and centrifuge it at 15,000 x g for 20 minutes at 4°C.

  • Transfer the resulting supernatant to ultracentrifuge tubes and centrifuge at 105,000 x g for 60 minutes at 4°C.

  • Discard the supernatant. Resuspend the microsomal pellet in homogenization buffer (1 g of original tissue weight per 0.8 mL of buffer).

  • Repeat the ultracentrifugation step (105,000 x g for 60 minutes at 4°C).

  • Discard the supernatant and resuspend the final microsomal pellet in a minimal volume of homogenization buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the microsomes and store them at -80°C until use.

Protocol 2: In Vitro Oxidosqualene Cyclase (OSC) Activity Assay

This protocol outlines a method to measure the activity of OSC in isolated microsomes and to determine the inhibitory potential of this compound analogs.

Materials:

  • Prepared liver microsomes (Protocol 1)

  • [³H]-2,3-Oxidosqualene (radiolabeled substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)

  • This compound analog inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and scintillation counter

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane:ethyl acetate, 9:1 v/v)

  • Iodine vapor or other visualization agent

Procedure:

  • Thaw the microsomal preparation on ice.

  • Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain:

    • Microsomal protein (e.g., 50-100 µg)

    • Assay buffer to a final volume of 100 µL

    • Varying concentrations of the this compound analog inhibitor (or vehicle control). Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding [³H]-2,3-oxidosqualene (e.g., 10 µM final concentration).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solvent to extract the lipids (e.g., 500 µL of chloroform:methanol, 2:1 v/v).

  • Vortex vigorously and centrifuge to separate the phases.

  • Carefully spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the substrate (this compound) from the product (lanosterol).

  • Visualize the spots (e.g., using iodine vapor).

  • Scrape the silica (B1680970) corresponding to the lanosterol spot into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 3: Inhibition of Sterol Biosynthesis in HepG2 Cells

This protocol describes a cell-based assay to evaluate the effect of this compound analogs on the de novo synthesis of sterols in a human hepatoma cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [¹⁴C]-Acetate (radiolabeled precursor)

  • This compound analog inhibitors

  • Lysis buffer

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • TLC plates and developing solvent

  • Phosphorimager or scintillation counter

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to near confluency.

  • Wash the cells with serum-free medium.

  • Treat the cells with varying concentrations of the this compound analog inhibitor in serum-free medium for a specified time (e.g., 2-4 hours).

  • Add [¹⁴C]-Acetate to the medium and incubate for an additional period (e.g., 2-4 hours) to allow for incorporation into newly synthesized sterols.

  • Wash the cells with ice-cold PBS.

  • Lyse the cells and extract the total lipids using a suitable method (e.g., Bligh-Dyer extraction).

  • Separate the lipid extract using TLC to resolve different sterol fractions.

  • Visualize and quantify the radiolabeled sterols using a phosphorimager or by scraping the bands and using scintillation counting.

  • Determine the effect of the inhibitor on the incorporation of [¹⁴C]-Acetate into the C27 sterol fraction.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for screening and characterizing this compound analog inhibitors.

Screening_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays Design Design Synthesis Synthesis Design->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Primary_Screen Primary Screen (Single Concentration) Characterization->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Mechanism_Study Mechanism of Inhibition (Ki Determination) Dose_Response->Mechanism_Study Cell_Viability Cell Viability Assay Mechanism_Study->Cell_Viability Sterol_Biosynthesis Sterol Biosynthesis Assay (e.g., HepG2) Cell_Viability->Sterol_Biosynthesis Lead_Optimization Lead_Optimization Sterol_Biosynthesis->Lead_Optimization

Caption: High-level workflow for the development of OSC inhibitors.

Logical_Relationship Analog This compound Analog Binding Analog binds to OSC Analog->Binding OSC Oxidosqualene Cyclase (OSC) OSC->Binding Inhibition Inhibition of OSC activity Binding->Inhibition Lanosterol_Decrease Decreased Lanosterol Production Inhibition->Lanosterol_Decrease Substrate_Accumulation Accumulation of This compound Inhibition->Substrate_Accumulation Cholesterol_Decrease Decreased Cholesterol Synthesis Lanosterol_Decrease->Cholesterol_Decrease Therapeutic_Effect Potential Therapeutic Effect Cholesterol_Decrease->Therapeutic_Effect

Caption: Logical cascade of OSC inhibition by this compound analogs.

References

Application Notes and Protocols for the Use of 2,3-Oxidosqualene as a Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Oxidosqualene is a critical intermediate in the cholesterol biosynthesis pathway, positioned at a key branch point.[1] Its levels can reflect the activity of upstream and downstream enzymes, Squalene (B77637) Epoxidase (SE) and this compound Cyclase (OSC), respectively. Emerging research suggests that monitoring this compound can provide valuable insights into various metabolic states and the efficacy of therapeutic interventions. These application notes provide a comprehensive guide to utilizing this compound as a biomarker in metabolic research, including detailed protocols for its quantification in biological samples.

Application Notes

Biomarker for Cholesterol Synthesis Inhibition

This compound serves as a sensitive biomarker for the inhibition of this compound Cyclase (OSC), a key enzyme in the cholesterol synthesis pathway downstream of HMG-CoA reductase.[2] Inhibition of OSC leads to the accumulation of this compound. This makes it a valuable tool in the development of OSC inhibitors, a potential class of cholesterol-lowering drugs. By measuring the levels of this compound in plasma or tissues, researchers can assess the in vivo target engagement and pharmacodynamic effects of novel OSC inhibitors.

Investigating Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent studies have implicated altered cholesterol metabolism in the pathogenesis of Non-Alcoholic Fatty Liver Disease (NAFLD). The accumulation of lipids, including cholesterol precursors, is a hallmark of this condition. While direct evidence linking specific this compound levels to NAFLD is still emerging, its position in the cholesterol synthesis pathway makes it a promising candidate biomarker for investigating the dysregulation of hepatic lipid metabolism in NAFLD. Increased levels may indicate a bottleneck in the conversion of squalene to cholesterol, potentially contributing to the lipotoxicity observed in NAFLD.

Monitoring Statin Treatment Response

Statins, the cornerstone of cholesterol-lowering therapy, inhibit HMG-CoA reductase, an enzyme upstream of this compound synthesis. While statins primarily reduce the overall flux through the cholesterol biosynthesis pathway, they can also lead to complex feedback mechanisms. Monitoring this compound levels in patients undergoing statin therapy may offer a more nuanced understanding of the drug's impact on cholesterol metabolism beyond simple LDL-C reduction. For instance, an unexpected increase in this compound could indicate a compensatory upregulation of upstream enzymes or a previously uncharacterized off-target effect.

Elucidating Liver X Receptor (LXR) Signaling

The Liver X Receptor (LXR) is a nuclear receptor that plays a pivotal role in regulating cholesterol homeostasis. Oxysterols, which are oxidized derivatives of cholesterol, are the natural ligands for LXR.[3][4][5][6][7] Inhibition of OSC can lead to the shunting of 2,3-dioxidosqualene towards the synthesis of 24(S),25-epoxycholesterol, a potent LXR agonist.[2] Therefore, measuring this compound in conjunction with LXR target gene expression can help elucidate the intricate crosstalk between the cholesterol biosynthesis pathway and LXR-mediated signaling in various metabolic diseases.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound levels in different metabolic contexts. These values are for illustrative purposes and may vary depending on the specific experimental conditions and analytical methods used.

Table 1: Plasma this compound Concentrations in Different Metabolic States

Metabolic State Mean Plasma this compound (ng/mL) Standard Deviation (ng/mL)
Healthy Controls5.21.5
Metabolic Syndrome8.92.1
NAFLD12.43.5
Statin Treated (40 mg atorvastatin)3.81.2
OSC Inhibitor Treated25.76.8

Table 2: Liver Tissue this compound Concentrations in a Murine Model of NAFLD

Treatment Group Mean Liver this compound (ng/g tissue) Standard Deviation (ng/g tissue)
Control Diet15.34.2
High-Fat Diet (NAFLD model)38.99.7
High-Fat Diet + Statin25.16.8
High-Fat Diet + OSC Inhibitor95.621.3

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a detailed method for the extraction and quantification of this compound from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • This compound standard

  • d5-2,3-Oxidosqualene (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 96-well deep-well plates

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system with a C18 column

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a 96-well deep-well plate, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution (d5-2,3-Oxidosqualene in methanol).

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex the plate for 1 minute.

  • Add 700 µL of MTBE.

  • Vortex the plate for 5 minutes.

  • Centrifuge the plate at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (approximately 650 µL) to a new 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

  • Vortex briefly and centrifuge at 1000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: Start with 80% B, increase to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • This compound: Monitor precursor and product ion transitions (specific m/z values to be determined based on instrument tuning).

    • d5-2,3-Oxidosqualene: Monitor precursor and product ion transitions for the internal standard.

4. Quantification:

  • Create a calibration curve using the this compound standard at various concentrations.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.

Protocol 2: Quantification of this compound in Mouse Liver Tissue by GC-MS

This protocol describes the extraction and quantification of this compound from mouse liver tissue using gas chromatography-mass spectrometry (GC-MS).

1. Materials and Reagents:

  • Mouse liver tissue

  • This compound standard

  • Cholestane (internal standard)

  • Chloroform

  • Methanol

  • Potassium hydroxide (B78521) (KOH)

  • Hexane (B92381) (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Homogenizer

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation:

  • Weigh approximately 50 mg of frozen liver tissue.

  • Homogenize the tissue in 1 mL of a 2:1 chloroform:methanol mixture.

  • Add 10 µL of the internal standard solution (cholestane in hexane).

  • Vortex thoroughly and incubate at room temperature for 30 minutes with occasional vortexing.

  • Add 200 µL of 0.9% NaCl solution and vortex.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase and transfer it to a new tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Saponification: Add 1 mL of 1 M methanolic KOH and incubate at 60°C for 1 hour to hydrolyze any esterified forms.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of water and 2 mL of hexane.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes.

  • Collect the upper hexane layer.

  • Repeat the hexane extraction (steps 11-14) two more times and pool the hexane extracts.

  • Evaporate the pooled hexane to dryness under nitrogen.

3. Derivatization:

  • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Analysis:

  • GC Column: DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 280°C

  • Oven Program: Start at 180°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Quantification: Use selected ion monitoring (SIM) for the characteristic ions of the TMS derivatives of this compound and the internal standard.

5. Quantification:

  • Generate a calibration curve using the this compound standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of this compound in the liver samples from the calibration curve.

Visualizations

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Target) IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP GeranylPP Geranyl-PP IsopentenylPP->GeranylPP FarnesylPP Farnesyl-PP GeranylPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene Squalene Synthase Oxidosqualene This compound Squalene->Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Oxidosqualene Cyclase (OSC) Cholesterol Cholesterol Lanosterol->Cholesterol

Caption: Simplified Cholesterol Biosynthesis Pathway.

LXR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ABCA1 ABCA1 Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux Mediates Oxidosqualene This compound Epoxycholesterol 24(S),25-Epoxycholesterol Oxidosqualene->Epoxycholesterol Shunt Pathway (OSC Inhibition) LXR LXR Epoxycholesterol->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to TargetGenes Target Gene Transcription (e.g., ABCA1) LXRE->TargetGenes Induces TargetGenes->ABCA1 Increased Expression

Caption: LXR Signaling Pathway Activation.

References

screening for inhibitors of 2,3-Oxidosqualene-lanosterol cyclase

Author: BenchChem Technical Support Team. Date: December 2025

1

Design, synthesis, and biological evaluation of novel 2,3-oxidosqualene-lanosterol cyclase (OSC) inhibitors with in vivo cholesterol-lowering activity - PubMed The most potent compounds in vitro were 4-((R)-1-(4-(4-chlorophenyl)-2,2-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)ethyl)-N-ethyl-N-methyl-2-morpholin-4-yl-4-oxobutanamide (13, IC(50) = 4 nM), 4-((R)-1-(4-(4-chlorophenyl)-2,2-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)ethyl)-N,N-diethyl-2-morpholin-4-yl-4-oxobutanamide (14, IC(50) = 4 nM), and 4-((R)-1-(4-(4-chlorophenyl)-2,2-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)ethyl)-N,N-dimethyl-2-morpholin-4-yl-4-oxobutanamide (15, IC(50) = 4 nM). When dosed orally to hamsters, compound 13 lowered LDL-c by 62% at 30 mg/kg. ... Abstract. A series of potent this compound-lanosterol cyclase (OSC) inhibitors based on a tetrahydronaphthalene scaffold has been developed. The most potent compounds in vitro were 4-((R)-1-(4-(4-chlorophenyl)-2,2-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)ethyl)-N-ethyl-N-methyl-2-morpholin-4-yl-4-oxobutanamide (13, IC(50) = 4 nM), 4-((R)-1-(4-(4-chlorophenyl)-2,2-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)ethyl)-N,N-diethyl-2-morpholin-4-yl-4-oxobutanamide (14, IC(50) = 4 nM), and 4-((R)-1-(4-(4-chlorophenyl)-2,2-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)ethyl)-N,N-dimethyl-2-morpholin-4-yl-4-oxobutanamide (15, IC(50) = 4 nM). When dosed orally to hamsters, compound 13 lowered LDL-c by 62% at 30 mg/kg. ... A series of potent this compound-lanosterol cyclase (OSC) inhibitors based on a tetrahydronaphthalene scaffold has been developed. 2

Application Notes and Protocols for Detecting Lanosterol (B1674476) Synthase (LSS) Enzyme Activity In Vitro - Benchchem Inhibition of OSC activity. Rat.. ED₅₀: 0.36 - 33.3 mg/kg (in vivo). Inhibition of OSC activity. Mouse.. ED₅₀: 4.11 nM. [¹⁴C]-acetate incorporation into sterols. HepG2 cells.. ED₅₀: 8.69 nM. OSC activity in cell homogenates. HepG2 cells ... Protocol 1: LC-MS/MS-Based Assay for LSS Activity. This protocol provides a method for the direct quantification of lanosterol produced by LSS. Materials: Purified LSS enzyme or microsomal fraction containing LSS. (S)-2,3-oxidosqualene (substrate). Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl₂. Internal Standard (e.g., deuterated lanosterol). Quenching Solution: 2:1 ( ... ... The primary approaches include: Chromatographic Methods (LC-MS/MS): Liquid chromatography-tandem mass spectrometry is the gold standard for directly and quantitatively measuring the formation of lanosterol from its substrate. Its high sensitivity and specificity make it ideal for detailed kinetic studies and inhibitor screening. Radiometric Assays: These assays utilize a radiolabeled substrate, such as [³H]-2,3- oxidosqualene. The activity of LSS is determined by measuring the amount of radioactivity incorporated into the lanosterol product. This method is highly sensitive but requires handling of radioactive materials. ... Enzyme-Linked Immunosorbent Assay (ELISA): While not a direct measure of enzymatic activity, ELISA kits are commercially available to quantify the amount of LSS protein in a sample. This can serve as an indirect indicator of potential LSS activity, particularly when comparing different cell lysates or purified fractions. Spectrophotometric and fluorometric assays for LSS are not well-established in the literature due to the lack of a significant change in absorbance or fluorescence upon the conversion of this compound to lanosterol. ... The following table summarizes key quantitative data related to LSS activity and its inhibition. ... Add the purified LSS enzyme or microsomal fraction to the tube. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding (S)-2,3-oxidosqualene to a final concentration of 10-50 µM. Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range. Reaction Quenching and Extraction: Stop the reaction by adding the quenching solution. ... Add a known amount of the internal standard. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation. ... Protocol 1: LC-MS/MS-Based Assay for LSS Activity This protocol provides a method for the direct quantification of lanosterol produced by LSS. Materials: Purified LSS enzyme or microsomal fraction containing LSS (S)-2,3-oxidosqualene (substrate) Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl₂ Internal Standard (e.g., deuterated lanosterol) Quenching Solution: 2:1 (v/v) Methanol:Chloroform Organic Solvent for extraction (e.g., hexane) LC-MS/MS system with a suitable C18 column Procedure: Enzyme Reaction: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer. 3

Novel tricyclic inhibitors of this compound-lanosterol cyclase: a new series of potent, orally active cholesterol-lowering agents - PubMed A novel series of tricyclic this compound-lanosterol cyclase (OSC) inhibitors has been synthesized. These compounds are potent inhibitors of human OSC with IC50 values in the low nanomolar range. The most potent inhibitors were further evaluated in vivo in a normocholesterolemic hamster model. Several compounds from this series demonstrated potent cholesterol-lowering activity after oral administration. The most promising compound, 15, which has an in vitro IC50 value of 4.3 nM against human OSC, lowered total plasma cholesterol by 34% and 49% at doses of 3 and 10 mg/kg, respectively. ... Abstract. A novel series of tricyclic this compound-lanosterol cyclase (OSC) inhibitors has been synthesized. These compounds are potent inhibitors of human OSC with IC50 values in the low nanomolar range. The most potent inhibitors were further evaluated in vivo in a normocholesterolemic hamster model. ... The most promising compound, 15, which has an in vitro IC50 value of 4.3 nM against human OSC, lowered total plasma cholesterol by 34% and 49% at doses of 3 and 10 mg/kg, respectively. 4

Discovery of a novel series of potent inhibitors of human this compound-lanosterol cyclase (OSC) with aza-substituted tetracyclic scaffolds - PubMed A novel series of tetracyclic inhibitors of this compound-lanosterol cyclase (OSC) have been synthesized. These compounds are potent inhibitors of human OSC with IC50 values in the low nanomolar range. The most potent inhibitors were further evaluated in vivo in a normocholesterolemic hamster model. Several compounds from this series demonstrated potent cholesterol-lowering activity after oral administration. The most promising compound, 12, which has an in vitro IC50 value of 1.4 nM against human OSC, lowered total plasma cholesterol by 30% and 53% at doses of 3 and 10 mg/kg, respectively. ... Abstract. A novel series of tetracyclic inhibitors of this compound-lanosterol cyclase (OSC) have been synthesized. These compounds are potent inhibitors of human OSC with IC50 values in the low nanomolar range. The most potent inhibitors were further evaluated in vivo in a normocholesterolemic hamster model. ... The most promising compound, 12, which has an in vitro IC50 value of 1.4 nM against human OSC, lowered total plasma cholesterol by 30% and 53% at doses of 3 and 10 mg/kg, respectively. 5

Design, synthesis, and biological evaluation of novel this compound-lanosterol cyclase (OSC) inhibitors with in vivo cholesterol-lowering activity - PubMed The most potent compounds in vitro were 4-((R)-1-(4-(4-chlorophenyl)-2,2-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)ethyl)-N-ethyl-N-methyl-2-morpholin-4-yl-4-oxobutanamide (13, IC(50) = 4 nM), 4-((R)-1-(4-(4-chlorophenyl)-2,2-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)ethyl)-N,N-diethyl-2-morpholin-4-yl-4-oxobutanamide (14, IC(50) = 4 nM), and 4-((R)-1-(4-(4-chlorophenyl)-2,2-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)ethyl)-N,N-dimethyl-2-morpholin-4-yl-4-oxobutanamide (15, IC(50) = 4 nM). When dosed orally to hamsters, compound 13 lowered LDL-c by 62% at 30 mg/kg. ... Abstract. A series of potent this compound-lanosterol cyclase (OSC) inhibitors based on a tetrahydronaphthalene scaffold has been developed. The most potent compounds in vitro were 4-((R)-1-(4-(4-chlorophenyl)-2,2-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)ethyl)-N-ethyl-N-methyl-2-morpholin-4-yl-4-oxobutanamide (13, IC(50) = 4 nM), 4-((R)-1-(4-(4-chlorophenyl)-2,2-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)ethyl)-N,N-diethyl-2-morpholin-4-yl-4-oxobutanamide (14, IC(50) = 4 nM), and 4-((R)-1-(4-(4-chlorophenyl)-2,2-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)ethyl)-N,N-dimethyl-2-morpholin-4-yl-4-oxobutanamide (15, IC(50) = 4 nM). When dosed orally to hamsters, compound 13 lowered LDL-c by 62% at 30 mg/kg. ... A series of potent this compound-lanosterol cyclase (OSC) inhibitors based on a tetrahydronaphthalene scaffold has been developed. 2

Discovery of a novel series of potent inhibitors of human this compound-lanosterol cyclase (OSC) with aza-substituted tetracyclic scaffolds - PubMed A novel series of tetracyclic inhibitors of this compound-lanosterol cyclase (OSC) have been synthesized. These compounds are potent inhibitors of human OSC with IC50 values in the low nanomolar range. The most potent inhibitors were further evaluated in vivo in a normocholesterolemic hamster model. Several compounds from this series demonstrated potent cholesterol-lowering activity after oral administration. The most promising compound, 12, which has an in vitro IC50 value of 1.4 nM against human OSC, lowered total plasma cholesterol by 30% and 53% at doses of 3 and 10 mg/kg, respectively. ... Abstract. A novel series of tetracyclic inhibitors of this compound-lanosterol cyclase (OSC) have been synthesized. These compounds are potent inhibitors of human OSC with IC50 values in the low nanomolar range. The most potent inhibitors were further evaluated in vivo in a normocholesterolemic hamster model. ... The most promising compound, 12, which has an in vitro IC50 value of 1.4 nM against human OSC, lowered total plasma cholesterol by 30% and 53% at doses of 3 and 10 mg/kg, respectively. 6

Novel tricyclic inhibitors of this compound-lanosterol cyclase: a new series of potent, orally active cholesterol-lowering agents - PubMed A novel series of tricyclic this compound-lanosterol cyclase (OSC) inhibitors has been synthesized. These compounds are potent inhibitors of human OSC with IC50 values in the low nanomolar range. The most potent inhibitors were further evaluated in vivo in a normocholesterolemic hamster model. Several compounds from this series demonstrated potent cholesterol-lowering activity after oral administration. The most promising compound, 15, which has an in vitro IC50 value of 4.3 nM against human OSC, lowered total plasma cholesterol by 34% and 49% at doses of 3 and 10 mg/kg, respectively. ... Abstract. A novel series of tricyclic this compound-lanosterol cyclase (OSC) inhibitors has been synthesized. These compounds are potent inhibitors of human OSC with IC50 values in the low nanomolar range. The most potent inhibitors were further evaluated in vivo in a normocholesterolemic hamster model. ... The most promising compound, 15, which has an in vitro IC50 value of 4.3 nM against human OSC, lowered total plasma cholesterol by 34% and 49% at doses of 3 and 10 mg/kg, respectively. 4

Application Notes and Protocols for Detecting Lanosterol Synthase (LSS) Enzyme Activity In Vitro - Benchchem Inhibition of OSC activity. Rat.. ED₅₀: 0.36 - 33.3 mg/kg (in vivo). Inhibition of OSC activity. Mouse.. ED₅₀: 4.11 nM. [¹⁴C]-acetate incorporation into sterols. HepG2 cells.. ED₅₀: 8.69 nM. OSC activity in cell homogenates. HepG2 cells ... Protocol 1: LC-MS/MS-Based Assay for LSS Activity. This protocol provides a method for the direct quantification of lanosterol produced by LSS. Materials: Purified LSS enzyme or microsomal fraction containing LSS. (S)-2,3-oxidosqualene (substrate). Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl₂. Internal Standard (e.g., deuterated lanosterol). Quenching Solution: 2:1 ( ... ... The primary approaches include: Chromatographic Methods (LC-MS/MS): Liquid chromatography-tandem mass spectrometry is the gold standard for directly and quantitatively measuring the formation of lanosterol from its substrate. Its high sensitivity and specificity make it ideal for detailed kinetic studies and inhibitor screening. Radiometric Assays: These assays utilize a radiolabeled substrate, such as [³H]-2,3- oxidosqualene. The activity of LSS is determined by measuring the amount of radioactivity incorporated into the lanosterol product. This method is highly sensitive but requires handling of radioactive materials. ... Enzyme-Linked Immunosorbent Assay (ELISA): While not a direct measure of enzymatic activity, ELISA kits are commercially available to quantify the amount of LSS protein in a sample. This can serve as an indirect indicator of potential LSS activity, particularly when comparing different cell lysates or purified fractions. Spectrophotometric and fluorometric assays for LSS are not well-established in the literature due to the lack of a significant change in absorbance or fluorescence upon the conversion of this compound to lanosterol. ... The following table summarizes key quantitative data related to LSS activity and its inhibition. ... Add the purified LSS enzyme or microsomal fraction to the tube. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding (S)-2,3-oxidosqualene to a final concentration of 10-50 µM. Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range. Reaction Quenching and Extraction: Stop the reaction by adding the quenching solution. ... Add a known amount of the internal standard. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation. ... Protocol 1: LC-MS/MS-Based Assay for LSS Activity This protocol provides a method for the direct quantification of lanosterol produced by LSS. Materials: Purified LSS enzyme or microsomal fraction containing LSS (S)-2,3-oxidosqualene (substrate) Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl₂ Internal Standard (e.g., deuterated lanosterol) Quenching Solution: 2:1 (v/v) Methanol:Chloroform Organic Solvent for extraction (e.g., hexane) LC-MS/MS system with a suitable C18 column Procedure: Enzyme Reaction: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer. 7 Application Notes and Protocols for Screening Inhibitors of this compound-Lanosterol Cyclase

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound-lanosterol cyclase (OSC), also known as lanosterol synthase (LSS), is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the complex cyclization of monoepoxysqualene to lanosterol, the precursor to cholesterol and other sterols.[8] As a key rate-limiting enzyme, OSC has emerged as a promising therapeutic target for a variety of diseases, including hypercholesterolemia, cancer, and fungal infections. The development of potent and selective OSC inhibitors, therefore, represents a significant area of research in drug discovery.

These application notes provide detailed protocols for screening and characterizing inhibitors of OSC. The methodologies described are suitable for high-throughput screening (HTS) campaigns and detailed mechanistic studies.

Signaling Pathway

In the cholesterol biosynthesis pathway, OSC catalyzes a crucial cyclization step. Inhibition of OSC leads to the accumulation of the substrate, this compound, and a depletion of lanosterol and downstream cholesterol. This disruption in the pathway is the primary mechanism by which OSC inhibitors exert their effects.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Isopentenyl_PP Isopentenyl PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Oxidosqualene This compound Squalene->Oxidosqualene Squalene epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol OSC (LSS) Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Inhibitor OSC Inhibitor Inhibitor->Lanosterol Inhibition

Caption: Cholesterol biosynthesis pathway highlighting the role of OSC.

Experimental Workflow

A typical workflow for screening OSC inhibitors involves a primary screen to identify initial hits, followed by secondary assays to confirm activity and determine potency. Promising candidates then proceed to cell-based and in vivo studies to assess efficacy and pharmacological properties.

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Cell-Based Assays cluster_3 In Vivo Studies Primary_Screen High-Throughput Screening (HTS) Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation IC50_Determination IC50 Determination (LC-MS/MS or Radiometric) Hit_Confirmation->IC50_Determination Cell_Based_Assay Cellular Cholesterol Biosynthesis Assay IC50_Determination->Cell_Based_Assay Permeability_Assay Cell Permeability Assay (e.g., Caco-2, HepG2) Cell_Based_Assay->Permeability_Assay In_Vivo Animal Models Permeability_Assay->In_Vivo

Caption: General workflow for screening and validating OSC inhibitors.

Quantitative Data of Known OSC Inhibitors

The following table summarizes the in vitro potency of several known OSC inhibitors. This data can serve as a reference for hit validation and comparison of newly discovered compounds.

CompoundTarget Organism/Enzyme SourceAssay TypeIC50 / Ki (nM)Reference
Ro 48-8071 Human liver OSCNot Specified-[9]
Compound 13 Not SpecifiedIn vitro4[10]
Compound 14 Not SpecifiedIn vitro4[10]
Compound 15 Not SpecifiedIn vitro4[10]
Compound 15 (Tricyclic) Human OSCIn vitro4.3[11]
Compound 12 (Tetracyclic) Human OSCIn vitro1.4[12]
Azasqualene derivative 17 Partially purified OSCNot SpecifiedKi: 2670[13]
Azasqualene derivative 19 Partially purified OSCNot SpecifiedKi: 2140[13]
Azasqualene derivative 18 Partially purified OSCNot SpecifiedIC50: 44000[13]
Azasqualene derivative 21 Partially purified OSCNot SpecifiedIC50: 70000[13]
8-azadecalin 1 Human hepatoma HepG2 cellsCholesterol biosynthesis~100[14]

Experimental Protocols

Preparation of Liver Microsomes for Enzyme Assays

This protocol describes the isolation of microsomes from liver tissue, which serve as a rich source of OSC for in vitro assays.[8][15]

Materials:

  • Fresh or frozen liver tissue

  • Buffer A: 200 mM sucrose, 50 mM HEPES-KOH (pH 7.5), 40 mM KOAc, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors

  • Buffer B: 200 mM sucrose, 50 mM HEPES-KOH (pH 7.5), and 1 mM DTT

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Mince the liver tissue and homogenize in 4 mL of ice-cold Buffer A per gram of tissue using a motor-driven Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the resulting supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in Buffer B.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Aliquots of the microsomal suspension can be flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 1: LC-MS/MS-Based Assay for OSC Activity

This method allows for the direct and quantitative measurement of lanosterol produced by OSC, making it a gold standard for inhibitor screening.[16][17]

Materials:

  • Liver microsomes (prepared as described above)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl₂

  • Substrate: (S)-2,3-oxidosqualene

  • Test inhibitors dissolved in DMSO

  • Internal Standard: Deuterated lanosterol (e.g., lanosterol-d7)

  • Quenching Solution: 2:1 (v/v) Methanol:Chloroform

  • LC-MS/MS system

Procedure:

  • In a microcentrifuge tube, combine the liver microsomes, assay buffer, and the test inhibitor at various concentrations.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding the quenching solution containing the internal standard.

  • Vortex vigorously and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and evaporate the solvent.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Quantify the amount of lanosterol produced by comparing its peak area to that of the internal standard.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: Radiometric Assay for OSC Activity

This highly sensitive assay utilizes a radiolabeled substrate to measure OSC activity.[18]

Materials:

  • Liver microsomes

  • Assay Buffer

  • Radiolabeled substrate: [³H]-2,3-oxidosqualene or [¹⁴C]-2,3-oxidosqualene

  • Test inhibitors

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates (silica gel)[19][20]

  • Developing solvent (e.g., hexane:ethyl acetate)

  • Scintillation counter or radio-TLC scanner

Procedure:

  • Follow steps 1-4 of the LC-MS/MS-based assay protocol, using the radiolabeled substrate.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the lipids.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate using a suitable solvent system to separate lanosterol from the unreacted substrate.

  • Visualize the spots (e.g., using iodine vapor).

  • Scrape the silica (B1680970) gel corresponding to the lanosterol spot into a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Alternatively, analyze the plate using a radio-TLC scanner.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 3: Cell-Based Cholesterol Biosynthesis Assay

This assay measures the de novo synthesis of cholesterol in a cellular context, providing insights into the cell permeability and efficacy of the inhibitors.[13]

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium

  • Radiolabeled precursor: [¹⁴C]-acetate

  • Test inhibitors

  • Lysis buffer

  • TLC plates and developing solvent

  • Scintillation counter

Procedure:

  • Plate HepG2 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a predetermined time.

  • Add [¹⁴C]-acetate to the medium and incubate for 2-4 hours to allow for incorporation into newly synthesized sterols.

  • Wash the cells with PBS and lyse them.

  • Extract the total lipids from the cell lysate.

  • Separate the different lipid species (including cholesterol) by TLC.

  • Quantify the amount of radioactivity incorporated into the cholesterol band using a scintillation counter or radio-TLC scanner.

  • Calculate the percent inhibition of cholesterol synthesis and determine the IC50 value.

Cell Permeability Assay

Assessing the ability of an inhibitor to cross the cell membrane is crucial for its potential as a therapeutic agent. Cell lines like Caco-2 or HepG2 grown as a monolayer can be used in a transwell assay to determine the permeability of a compound.

Materials:

  • Caco-2 or HepG2 cells

  • Transwell inserts

  • Cell culture medium

  • Test inhibitor

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 or HepG2 cells on the apical side of the transwell inserts and culture until a confluent monolayer is formed.

  • Add the test inhibitor to the apical (donor) chamber.

  • At various time points, collect samples from both the apical and basolateral (receiver) chambers.

  • Quantify the concentration of the inhibitor in the samples using LC-MS/MS.

  • The apparent permeability coefficient (Papp) can be calculated to assess the permeability of the compound.

References

High-Purity 2,3-Oxidosqualene: A Substrate for Advancing Research in Sterol and Triterpenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

High-purity 2,3-Oxidosqualene is a critical intermediate in the biosynthesis of sterols and triterpenoids in eukaryotes.[1] As the substrate for a variety of oxidosqualene cyclases (OSCs), it stands at a key metabolic branch point leading to the formation of essential molecules such as cholesterol in mammals, ergosterol (B1671047) in fungi, and a vast array of phytosterols (B1254722) and bioactive triterpenoids in plants. This application note provides an overview of commercially available high-purity this compound, detailed protocols for its use in key enzymatic assays, and a summary of its physicochemical properties to support researchers, scientists, and drug development professionals.

Introduction

This compound, also known as squalene (B77637) epoxide, is synthesized from squalene by the enzyme squalene monooxygenase.[1] Its subsequent cyclization by different OSCs initiates the formation of diverse polycyclic skeletons. For instance, lanosterol (B1674476) synthase (LSS) converts (S)-2,3-Oxidosqualene into lanosterol, the precursor to cholesterol.[2] In plants, cycloartenol (B190886) synthase (CAS) produces cycloartenol, the entry point for phytosterol synthesis, while other OSCs, such as β-amyrin synthase, yield various triterpenoids with significant pharmacological activities.[3] The (R)-enantiomer of this compound acts as an inhibitor of lanosterol synthase, highlighting the stereospecificity of these enzymatic reactions.[1]

Given its central role in these vital biosynthetic pathways, high-purity this compound is an indispensable tool for:

  • Enzyme characterization: Studying the kinetics and inhibition of OSCs.

  • Drug discovery: Screening for inhibitors of sterol biosynthesis, particularly for antifungal and cholesterol-lowering drugs.

  • Metabolic engineering: Elucidating and engineering triterpenoid (B12794562) biosynthetic pathways in plants and microorganisms for the production of valuable natural products.

This document serves as a comprehensive guide for the effective utilization of commercially supplied high-purity this compound in a research setting.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound for research purposes. The available products differ in purity, formulation, and offered enantiomeric form. A summary of prominent suppliers and their product specifications is provided in Table 1. Researchers should carefully consider the purity and stereochemistry required for their specific application. For instance, while racemic mixtures are suitable for some screening assays, enantiomerically pure (3S)-2,3-Oxidosqualene is the biologically active substrate for most OSCs.

Table 1: Commercial Suppliers and Product Specifications for this compound

SupplierProduct NameCAS NumberPurityFormulationStorage Temperature
Sigma-Aldrich This compound7200-26-2≥92.0% (HPLC)[4]Neat Oil-20°C[4]
Sigma-Aldrich (3S)-2,3-Oxidosqualene54910-48-4≥97.5% (HPLC)[5][6]Liquid-20°C[5]
Cayman Chemical This compound7200-26-2≥90%[7]Neat Oil-20°C
Echelon Biosciences This compound (racemic)7200-26-2>95%Not specified-20°C or below[8]
MedchemExpress This compound7200-26-2Not specifiedNot specifiedRoom temperature (short term)
Calibre Chemicals This compound7200-26-2Not specifiedNot specifiedNot specified

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial to maintain its integrity and ensure reproducible experimental results.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₀H₅₀O
Molecular Weight 426.72 g/mol
Appearance Neat oil[7]
Solubility Chloroform (B151607): Slightly soluble.[7] Ethanol-DMSO mixtures: Solubility of related triterpenoids increases with temperature and DMSO content.[9] Specific solubility data for this compound in common lab solvents is not readily available and should be determined empirically.
Stability Stable for at least two years when stored at -20°C.

Handling and Storage Recommendations:

  • Storage: Store at -20°C or below in a tightly sealed container, protected from light.

  • Handling: this compound is a neat oil and can be viscous. For accurate dispensing, it is recommended to dissolve it in an appropriate organic solvent. Due to its limited solubility in aqueous solutions, it is often introduced into enzymatic assays dissolved in a detergent or a water-miscible organic solvent.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common enzymatic assays. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro Lanosterol Synthase (LSS) Activity Assay

This protocol describes the measurement of LSS activity using a microsomal preparation and analysis of the product, lanosterol, by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • High-purity (3S)-2,3-Oxidosqualene

  • Microsomal fraction containing LSS (e.g., from rat liver or engineered yeast)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl₂

  • Detergent (e.g., Triton X-100)

  • Quenching Solution: 20% KOH in 50% ethanol

  • n-Hexane for extraction

  • Internal Standard (e.g., cholesterol)

  • GC-MS system

Procedure:

  • Substrate Preparation: Prepare a stock solution of (3S)-2,3-Oxidosqualene in a suitable solvent (e.g., chloroform or ethanol) containing a small amount of detergent (e.g., 0.1% Triton X-100) to aid in solubilization in the aqueous assay buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the assay buffer and the microsomal fraction.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the (3S)-2,3-Oxidosqualene stock solution to a final concentration of 10-50 µM.

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding the quenching solution.

    • Add the internal standard.

    • Incubate at 80°C for 1 hour for saponification.

    • After cooling, perform a liquid-liquid extraction with n-hexane (3 times).

    • Combine the hexane (B92381) fractions and evaporate to dryness under a stream of nitrogen.

  • Derivatization and GC-MS Analysis:

    • Derivatize the dried extract to form trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Analyze the derivatized sample by GC-MS to separate and quantify lanosterol relative to the internal standard.

Protocol 2: In Vitro Cycloartenol Synthase (CAS) Activity Assay in Plant Microsomes

This protocol is adapted for the measurement of CAS activity from plant tissues.

Materials:

  • High-purity (3S)-2,3-Oxidosqualene

  • Plant microsomal fraction (e.g., from Arabidopsis thaliana or tobacco)

  • Assay Buffer: 0.1 M Potassium phosphate (B84403) buffer, pH 7.4, containing sucrose, EDTA, and DTT

  • Detergent (e.g., Triton X-100)

  • Quenching Solution: 20% KOH in 50% ethanol

  • n-Hexane for extraction

  • Internal Standard (e.g., stigmasterol)

  • GC-MS system

Procedure:

  • Substrate Preparation: Prepare the (3S)-2,3-Oxidosqualene stock solution as described in Protocol 1.

  • Enzyme Reaction:

    • Combine the assay buffer and the plant microsomal fraction.

    • Initiate the reaction by adding the substrate to a final concentration of 10 µg in a total volume of 100 µL.

    • Incubate at 30°C for 12 hours.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding the quenching solution and sonicate for 30 minutes.

    • Add the internal standard.

    • Extract the products with two volumes of n-hexane.

    • Combine the organic phases and evaporate to dryness.

  • Derivatization and GC-MS Analysis:

    • Proceed with derivatization and GC-MS analysis as described in Protocol 1 to quantify cycloartenol.

Protocol 3: In Vitro β-Amyrin Synthase Activity Assay with Recombinant Enzyme

This protocol is for assaying the activity of a purified recombinant β-amyrin synthase.

Materials:

  • High-purity (3S)-2,3-Oxidosqualene

  • Purified recombinant β-amyrin synthase

  • Assay Buffer: Specific to the recombinant enzyme, but a phosphate or Tris-based buffer at a pH around 7.0 is a good starting point.

  • Detergent (e.g., CHAPS or Triton X-100)

  • Quenching Solution: Ethyl acetate (B1210297)

  • Internal Standard (e.g., betulin)

  • GC-MS system

Procedure:

  • Substrate Preparation: Prepare the (3S)-2,3-Oxidosqualene stock solution as described in Protocol 1.

  • Enzyme Reaction:

    • Combine the assay buffer, detergent, and purified enzyme in a reaction vial.

    • Initiate the reaction by adding the substrate.

    • Incubate at the optimal temperature for the enzyme (typically 25-37°C) for a predetermined time.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

    • Add the internal standard.

    • Centrifuge to separate the phases and collect the organic layer.

    • Evaporate the solvent.

  • Derivatization and GC-MS Analysis:

    • Derivatize and analyze the sample by GC-MS to quantify β-amyrin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the central role of this compound in sterol and triterpenoid biosynthesis and a general workflow for its use in enzymatic assays.

Sterol_Biosynthesis Squalene Squalene Oxidosqualene This compound Squalene->Oxidosqualene Squalene monooxygenase Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol synthase (LSS) (Animals, Fungi) Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol synthase (CAS) (Plants) Amyrin β-Amyrin Oxidosqualene->Amyrin β-Amyrin synthase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps Phytosterols Phytosterols Cycloartenol->Phytosterols Multiple steps Triterpenoids Other Triterpenoids Amyrin->Triterpenoids Further modifications

Figure 1: Biosynthetic pathways originating from this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate Prepare this compound Stock Solution Reaction Incubate Substrate with Enzyme Substrate->Reaction Enzyme Prepare Enzyme Source (Microsomes or Purified Enzyme) Enzyme->Reaction Quench Quench Reaction & Extract Products Reaction->Quench Derivatize Derivatize Products Quench->Derivatize Analyze Analyze by GC-MS or HPLC Derivatize->Analyze

Figure 2: General workflow for enzymatic assays using this compound.

Conclusion

High-purity this compound is a fundamental research tool for scientists investigating the biosynthesis of sterols and triterpenoids. A clear understanding of its properties, coupled with robust experimental protocols, is essential for obtaining reliable and reproducible data. The information and methodologies presented in this application note are intended to facilitate the effective use of commercially available this compound in diverse research and drug development applications, ultimately contributing to a deeper understanding of these critical metabolic pathways.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of 2,3-Oxidosqualene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 2,3-Oxidosqualene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this key biosynthetic intermediate.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the chemical synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Issue 1: Low or No Product Formation

Q1: I am not getting any this compound product, or the yield is very low. What are the possible causes?

A1: Several factors can contribute to low or no product formation. Here are the most common culprits and how to address them:

  • Reagent Inactivity:

    • m-CPBA (meta-Chloroperoxybenzoic acid): This reagent can degrade over time, especially if not stored properly. Commercial m-CPBA is often sold at a purity of ≤77% and can lose its activity. It is advisable to titrate the m-CPBA solution before use to determine its exact concentration.

    • NBS (N-Bromosuccinimide): Ensure the NBS is pure and has not decomposed. It should be a white to off-white crystalline solid.

  • Reaction Conditions:

    • Temperature: Epoxidation reactions are often exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition of the product. It is recommended to perform the reaction at low temperatures, typically 0°C, especially during the addition of the oxidizing agent.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry: An incorrect molar ratio of squalene (B77637) to the oxidizing agent can lead to either incomplete reaction or the formation of multiple epoxides. Carefully calculate and measure the required amounts of each reactant.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Q2: My reaction mixture shows multiple spots on the TLC plate, suggesting the formation of more than just the desired this compound. How can I improve the regioselectivity?

A2: Squalene has six double bonds, and controlling the epoxidation to occur selectively at the 2,3-position is a major challenge. Here’s how to address this:

  • Choice of Oxidizing Agent: The terminal double bonds of squalene are more sterically accessible and electron-rich, making them more reactive towards electrophilic epoxidation agents like m-CPBA. However, over-epoxidation can still occur.

  • Control of Stoichiometry: Using a stoichiometric amount or a slight sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) of the oxidizing agent relative to squalene can favor mono-epoxidation.

  • Reaction Conditions:

    • Slow Addition: Add the oxidizing agent slowly to the reaction mixture at a low temperature (0°C). This helps to control the reaction and minimize over-epoxidation.

    • Microflow Reactors: For precise control, using a microflow reactor has been shown to improve the formation ratio of monoepoxides by carefully controlling concentration and residence time.[1]

Issue 3: Presence of 2,3;22,23-Dioxidosqualene

Q3: I have identified 2,3;22,23-dioxidosqualene as a significant byproduct. How can I avoid its formation?

A3: The formation of the dioxide is a common side reaction due to the high reactivity of the terminal double bonds.[2][3]

  • Limiting the Oxidizing Agent: The most effective way to minimize the formation of the dioxide is to use a controlled amount of the oxidizing agent, as mentioned in Q2.

  • Monitoring the Reaction: Closely monitor the reaction by TLC. Stop the reaction as soon as a significant amount of the desired mono-epoxide is formed and before the dioxide becomes a major product.

Issue 4: Difficulty in Purifying this compound

Q4: I am struggling to separate this compound from unreacted squalene and the dioxido-byproduct. What purification methods are effective?

A4: The nonpolar nature of squalene and its epoxides makes their separation challenging.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Use silica (B1680970) gel as the stationary phase.

    • Mobile Phase: A non-polar eluent system is required. A gradient of ethyl acetate (B1210297) in hexane (B92381) or petroleum ether is commonly used. Start with a very low polarity (e.g., 1-2% ethyl acetate in hexane) to elute the unreacted squalene first. Gradually increase the polarity to elute the this compound, followed by the more polar dioxidosqualene.

  • TLC Analysis: Before running a column, optimize the separation on a TLC plate to identify the best solvent system. The Rf values will be in the order: squalene > this compound > 2,3;22,23-dioxidosqualene.

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, normal-phase HPLC can provide excellent separation.[4]

Issue 5: Product Instability and Degradation

Q5: My purified this compound seems to be degrading over time. How should I handle and store it?

A5: Epoxides are susceptible to ring-opening, especially under acidic or nucleophilic conditions.

  • Acid Sensitivity: this compound is unstable in acidic conditions and can be hydrolyzed to the corresponding diol.[5] Avoid contact with acids during workup and storage.

  • Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize degradation.[6] It is typically supplied as a neat oil or in a non-polar solvent.[6]

  • Oxidation: Like squalene, this compound can be susceptible to further oxidation.[7] Store away from light and oxygen.

Data Presentation

Table 1: Summary of Key Challenges and Troubleshooting Strategies

ChallengePotential Cause(s)Recommended Solution(s)
Low Yield Inactive reagents, non-optimal temperature, insufficient reaction time.Check reagent activity, maintain low temperature (0°C), monitor reaction by TLC.
Poor Regioselectivity Multiple reactive double bonds in squalene.Use controlled stoichiometry of oxidizing agent, slow addition at low temperature, consider microflow reactor.[1]
Over-epoxidation Excess oxidizing agent, prolonged reaction time.Use ≤1 equivalent of oxidizing agent, monitor reaction closely by TLC and stop promptly.
Purification Difficulty Similar polarities of squalene, mono-epoxide, and di-epoxide.Use column chromatography with a shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane).
Product Instability Acid-catalyzed hydrolysis, oxidation.Avoid acidic conditions, store at low temperature under inert atmosphere, protect from light.[5][6]

Table 2: Analytical Methods for Reaction Monitoring and Product Characterization

MethodApplicationKey Parameters
Thin Layer Chromatography (TLC) Reaction monitoring, purity assessment.Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate (e.g., 95:5). Visualization: UV light (if applicable), p-anisaldehyde or vanillin (B372448) stain followed by heating.[8]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of yield and purity.Column: Octadecylsilane (C18) or silica gel. Mobile Phase: Acetonitrile/water or hexane-based systems. Detection: UV (e.g., 195-215 nm).[4][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the product.1H and 13C NMR to confirm the presence of the epoxide ring and the remaining double bonds.
Mass Spectrometry (MS) Molecular weight confirmation.ESI-MS or GC-MS to confirm the molecular ion peak corresponding to C30H50O.
Infrared (IR) Spectroscopy Functional group analysis.To identify characteristic epoxide C-O stretching frequencies.

Experimental Protocols

Protocol 1: Synthesis of this compound using m-CPBA

This protocol is a general guideline and may require optimization.

  • Preparation: Dissolve squalene (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (0.9-1.0 equivalents, purity corrected) in CH2Cl2. Add this solution dropwise to the cooled squalene solution over a period of 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0°C. Monitor the progress of the reaction by TLC (e.g., using a 95:5 hexane:ethyl acetate mobile phase). The reaction is typically complete within a few hours.

  • Quenching: Once the starting material is consumed (or a desired conversion is reached), quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Stir for 15-20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound using N-Bromosuccinimide (NBS)

This method proceeds via a bromohydrin intermediate which is then cyclized to the epoxide.

  • Bromohydrin Formation: Dissolve squalene (1 equivalent) in a mixture of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and water. Cool the mixture to 0°C. Add NBS (1 equivalent) portion-wise while maintaining the temperature at 0°C. Stir for 1-2 hours.

  • Epoxidation: To the reaction mixture containing the bromohydrin, add a base such as sodium hydroxide (B78521) or potassium carbonate to induce intramolecular cyclization to the epoxide. Allow the reaction to warm to room temperature and stir until the bromohydrin is consumed (monitor by TLC).

  • Workup: Pour the reaction mixture into water and extract with a non-polar solvent like diethyl ether or hexane. Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography as described in Protocol 1.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Squalene Squalene in CH2Cl2 Reaction Epoxidation Reaction (0°C) Squalene->Reaction Quench Quench with NaHCO3(aq) Reaction->Quench mCPBA m-CPBA Solution mCPBA->Reaction Slow Addition Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry with Na2SO4 Extraction->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound using m-CPBA.

Troubleshooting_Logic Start Low Yield or Multiple Products? CheckReagents Check Reagent Activity (e.g., m-CPBA titration) Start->CheckReagents Yes CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) CheckReagents->CheckConditions SideProducts Side Products Present? (e.g., Dioxido-squalene) CheckConditions->SideProducts OptimizePurification Optimize Purification (TLC, Column Gradient) End Pure Product OptimizePurification->End Successful SideProducts->Start No, still low yield SideProducts->OptimizePurification Yes

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Signaling_Pathways Squalene Squalene Epoxidation + Oxidizing Agent (e.g., m-CPBA) Squalene->Epoxidation Oxidosqualene This compound (Desired Product) Epoxidation->Oxidosqualene Regioselective OverEpoxidation Further Epoxidation (Excess Oxidant) Oxidosqualene->OverEpoxidation Hydrolysis Acid-catalyzed Hydrolysis Oxidosqualene->Hydrolysis Dioxidosqualene 2,3;22,23-Dioxidosqualene (Side Product) OverEpoxidation->Dioxidosqualene Diol Squalene-2,3-diol (Degradation Product) Hydrolysis->Diol

Caption: Reaction pathways showing the desired synthesis and potential side reactions.

References

Technical Support Center: Stability and Storage of 2,3-Oxidosqualene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of 2,3-Oxidosqualene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

For long-term stability, this compound should be stored at -80°C.[1] Under these conditions, it is reported to be stable for at least two years.[1] For short-term storage, -20°C is also acceptable.[2]

Q2: How should I handle this compound, which is supplied as a neat oil?

As a neat oil, it is crucial to handle this compound carefully to prevent contamination and degradation. When weighing, you can either calculate the required volume from its density and use a syringe, or for more accuracy, weigh the syringe before and after dispensing the oil. For transferring small amounts, you can dissolve a known weight of the oil in a specific volume of a suitable solvent and then transfer the required volume of the solution.

Q3: In what form should this compound be stored?

This compound can be stored as a neat oil or as a solution in an appropriate organic solvent.[1] If stored as a solution, it is critical to use a glass container with a Teflon-lined cap to prevent leaching of impurities from plastic containers. The solution should be stored under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

Q4: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are hydrolysis of the epoxide ring and oxidation of the double bonds in the polyene chain. The epoxide ring is susceptible to acid-catalyzed opening, which can lead to the formation of diols.[3][4][5] The double bonds can be oxidized, leading to a variety of oxidation products.

Q5: Can I use a stabilizer to improve the stability of this compound?

Yes, adding an antioxidant can help to prevent oxidative degradation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for lipid-containing solutions.[6][7][8] It acts as a radical scavenger to terminate autoxidation chain reactions.[6][8] A typical concentration for BHT in a stock solution is around 0.01% (w/v).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Purity Over Time (as determined by HPLC) Improper Storage Temperature: Storage at temperatures above -20°C can accelerate degradation.Store this compound at -80°C for long-term storage.[1]
Exposure to Oxygen: The polyene chain is susceptible to oxidation.Store as a solution under an inert atmosphere (argon or nitrogen) in a tightly sealed glass vial with a Teflon-lined cap.
Exposure to Moisture and Acidic Conditions: The epoxide ring can undergo acid-catalyzed hydrolysis.Ensure solvents are anhydrous and free of acidic impurities. Avoid repeated freeze-thaw cycles which can introduce moisture.
Appearance of New Peaks in HPLC Chromatogram Degradation Products: New peaks may correspond to hydrolysis products (e.g., squalene-2,3-diol) or oxidation products.Characterize the new peaks using mass spectrometry (MS) to identify degradation products. Review storage and handling procedures to identify the source of degradation.
Contamination: Impurities from solvents, containers, or handling may be introduced.Use high-purity solvents and appropriate storage containers (glass with Teflon seals). Review handling procedures to minimize contamination.
Change in Physical Appearance (e.g., color change, increased viscosity) Oxidation: Oxidation of the double bonds can lead to the formation of colored byproducts and polymerization.Add an antioxidant like BHT to the storage solution. Ensure the sample is stored under an inert atmosphere and protected from light.

Quantitative Data on Stability

The stability of this compound is highly dependent on storage conditions. The following table provides an overview of expected stability under different scenarios.

Storage Condition Solvent Stabilizer Purity after 1 Year (Expected) Primary Degradation Pathway(s)
-80°C, under ArgonAnhydrous Chloroform (B151607)None>95%Minimal degradation
-20°C, under ArgonAnhydrous ChloroformNone~90-95%Slow oxidation and hydrolysis
-20°C, under ArgonAnhydrous Chloroform0.01% BHT>95%Minimal degradation
4°C, exposed to airChloroformNone<70%Oxidation and hydrolysis
Room Temperature, exposed to airChloroformNone<50%Rapid oxidation and hydrolysis

Note: The purity values are estimates for illustrative purposes based on general principles of chemical stability. Actual results may vary. A shelf life of at least 2 years is reported for storage at -80°C.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Long-Term Storage
  • Materials:

    • This compound (neat oil)

    • Anhydrous chloroform (or other suitable anhydrous solvent)

    • Butylated hydroxytoluene (BHT)

    • Glass vial with Teflon-lined screw cap

    • Argon or nitrogen gas supply

    • Microsyringe or calibrated pipette

  • Procedure:

    • Prepare a 1% (w/v) stock solution of BHT in anhydrous chloroform.

    • In a clean, dry glass vial, dissolve a known amount of this compound in anhydrous chloroform to a final concentration of 1-10 mg/mL.

    • Add the BHT stock solution to the this compound solution to achieve a final BHT concentration of 0.01% (w/v).

    • Flush the headspace of the vial with a gentle stream of argon or nitrogen gas for 1-2 minutes.

    • Immediately cap the vial tightly.

    • Seal the cap with parafilm for extra security against air ingress.

    • Label the vial clearly with the compound name, concentration, solvent, date, and storage temperature.

    • Store the vial upright in a freezer at -80°C.

Protocol 2: HPLC Method for Purity Assessment of this compound

This protocol is adapted from methods used for the analysis of the related compound, squalene (B77637).[9][10]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 100% Acetonitrile (B52724).

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 195 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of approximately 50 µg/mL by diluting with acetonitrile.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Record the chromatogram for a sufficient time to allow for the elution of all components (approximately 15-20 minutes).

    • The purity of this compound is calculated as the percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram.

Visualizations

degradation_pathway OS This compound Diol Squalene-2,3-diol OS->Diol Hydrolysis (H₂O, H⁺) Ox_products Oxidation Products (e.g., further epoxides, aldehydes, ketones) OS->Ox_products Oxidation (O₂)

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound solution (with and without stabilizer) storage_conditions Store aliquots at different temperatures (-80°C, -20°C, 4°C, RT) prep->storage_conditions hplc Analyze samples by HPLC at defined time points (t=0, 1, 3, 6, 12 months) storage_conditions->hplc data_analysis Calculate purity and identify degradation products hplc->data_analysis

Caption: Experimental workflow for a stability study of this compound.

troubleshooting_logic start Purity of this compound is decreasing check_temp Is storage temperature ≤ -20°C? start->check_temp check_atmosphere Stored under inert atmosphere? check_temp->check_atmosphere Yes correct_temp Action: Store at -80°C check_temp->correct_temp No check_container Using glass vial with Teflon-lined cap? check_atmosphere->check_container Yes correct_atmosphere Action: Purge with Ar or N₂ check_atmosphere->correct_atmosphere No check_stabilizer Is an antioxidant (e.g., BHT) used? check_container->check_stabilizer Yes correct_container Action: Transfer to appropriate vial check_container->correct_container No add_stabilizer Action: Add BHT to solution check_stabilizer->add_stabilizer No stable Stability should improve check_stabilizer->stable Yes correct_temp->check_atmosphere correct_atmosphere->check_container correct_container->check_stabilizer add_stabilizer->stable

Caption: Troubleshooting logic for decreased purity of this compound.

References

troubleshooting low activity in 2,3-Oxidosqualene cyclase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Oxidosqualene Cyclase (OSC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound Cyclase (OSC) and what does it do?

A1: this compound Cyclase (OSC), also known as lanosterol (B1674476) synthase or cycloartenol (B190886) synthase depending on the primary product, is a membrane-bound enzyme that catalyzes the cyclization of (S)-2,3-oxidosqualene into various tetracyclic or pentacyclic triterpenoids. This is a crucial step in the biosynthesis of sterols (like cholesterol in animals and fungi, and phytosterols (B1254722) in plants) and other triterpenoids.[1][2][3]

Q2: What are the common products of OSC-catalyzed reactions?

A2: The primary products depend on the specific type of OSC. The major classes and their products include:

  • Lanosterol Synthase (LAS): Produces lanosterol, the precursor to cholesterol in animals and fungi.[2][3]

  • Cycloartenol Synthase (CAS): Produces cycloartenol, the precursor to phytosterols in plants.[2]

  • β-Amyrin Synthase (β-AS): Produces β-amyrin, a precursor to various saponins.

  • α-Amyrin Synthase (α-AS): Produces α-amyrin.

  • Lupeol Synthase (LUS): Produces lupeol.[1]

Q3: What are the basic components of a this compound Cyclase assay?

A3: A typical OSC assay includes:

  • Enzyme source: This can be a purified or partially purified enzyme, or a microsomal fraction from tissues or cell cultures expressing the OSC.

  • Substrate: (S)-2,3-oxidosqualene.

  • Buffer: To maintain an optimal pH.

  • Detergent: To solubilize the membrane-bound enzyme and the hydrophobic substrate.

  • Cofactors: OSCs do not typically require cofactors, but components from the expression system might.

Q4: How can I detect the products of my OSC assay?

A4: Several methods can be used to detect OSC products, including:

  • Thin-Layer Chromatography (TLC): A common method for separating the product from the substrate.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification of the products.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive method for product quantification.

  • Radiometric Assays: Using a radiolabeled substrate (e.g., [³H]-(S)-2,3-oxidosqualene) and measuring the radioactivity of the product spot after separation.

Troubleshooting Guide for Low Activity in OSC Assays

Low or no activity is a common issue in enzyme assays. The following sections provide a systematic guide to troubleshooting your this compound Cyclase experiments.

Problem Area 1: Enzyme Integrity and Activity

Q: My purified OSC is inactive. What could be the problem?

A: Enzyme inactivity can stem from several factors related to its integrity and handling.

  • Improper Storage: OSCs are membrane proteins and can be unstable. Ensure the enzyme is stored at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.

  • Degradation: Proteases in your enzyme preparation can degrade the OSC. The use of protease inhibitors during purification is crucial.

  • Misfolding: As a membrane protein, OSC requires a hydrophobic environment to maintain its correct conformation and activity. The choice and concentration of detergent are critical during purification and in the assay itself.

ParameterRecommendationPotential Impact of Deviation
Storage Temperature -80°C for long-term storage.Higher temperatures can lead to denaturation and loss of activity.
Freeze-Thaw Cycles Aliquot the enzyme to minimize.Repeated cycling can cause denaturation and aggregation.
Protease Inhibitors Include a protease inhibitor cocktail during purification.Proteolytic degradation will reduce the amount of active enzyme.
Problem Area 2: Substrate Quality and Preparation

Q: Could the substrate be the reason for low activity?

A: Yes, the quality, concentration, and delivery of the substrate are critical.

  • Substrate Purity: Ensure you are using the correct stereoisomer, (S)-2,3-oxidosqualene. The (R)-isomer can be an inhibitor of some OSCs.

  • Substrate Degradation: this compound can be unstable. Store it properly, typically at -20°C or lower, and avoid repeated exposure to air and light.

  • Substrate Solubility: As a hydrophobic molecule, this compound requires a detergent for solubilization in the aqueous assay buffer. Inadequate solubilization will result in low effective substrate concentration.

ParameterRecommendationPotential Impact of Deviation
Substrate Isomer Use (S)-2,3-oxidosqualene.The (R)-isomer may inhibit the enzyme.
Storage Store at -20°C or -80°C, protected from light and air.Degradation can lead to inactive substrate.
Solubilization Use an appropriate detergent to ensure the substrate is in solution.Poor solubility leads to a lower effective substrate concentration.
Problem Area 3: Assay Conditions and Components

Q: I've checked my enzyme and substrate, but the activity is still low. What else should I check?

A: Suboptimal assay conditions are a frequent cause of low enzyme activity.

  • pH: OSCs have an optimal pH range. This should be determined experimentally for your specific enzyme, but a pH between 7.0 and 7.5 is a good starting point.

  • Temperature: Enzyme activity is temperature-dependent. Most OSC assays are performed at 37°C.

  • Detergent Type and Concentration: This is a critical parameter for membrane protein assays. The detergent must effectively solubilize the enzyme and substrate without denaturing the enzyme. It is often necessary to screen different detergents and optimize their concentrations. The optimal concentration is typically above the critical micelle concentration (CMC).

  • Inhibitors: Your enzyme preparation or assay components may contain inhibitors.

ParameterTypical RangePotential Impact of Deviation
pH 7.0 - 7.5Suboptimal pH can lead to reduced enzyme activity.
Temperature 30 - 37°CTemperatures that are too high can denature the enzyme, while low temperatures will reduce the reaction rate.
Detergent Varies (e.g., Triton X-100, CHAPS, deoxycholate)Incorrect detergent or concentration can lead to enzyme inactivation or poor substrate availability.
Incubation Time 30 - 60 minutesEnsure the reaction is in the linear range. Very long incubation times can lead to product inhibition or substrate depletion.

Experimental Protocols

Protocol 1: General this compound Cyclase Activity Assay using Microsomal Preparations and TLC Analysis

This protocol is a starting point and may require optimization for your specific enzyme and experimental setup.

Materials:

  • Microsomal fraction containing the OSC of interest.

  • (S)-2,3-oxidosqualene.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Detergent stock solution: e.g., 10% (w/v) Triton X-100.

  • Stopping solution: e.g., 1 M HCl or 10% (w/v) KOH in methanol.

  • Organic solvent for extraction: e.g., Hexane or Ethyl Acetate.

  • TLC plate (silica gel).

  • TLC developing solvent: e.g., Hexane:Ethyl Acetate (9:1 v/v).

  • Iodine chamber or other visualization agent.

  • Lanosterol or other expected product standard.

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, detergent (to a final concentration that is optimal for your enzyme, e.g., 0.1-0.5%), and the microsomal preparation.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction: Add the (S)-2,3-oxidosqualene substrate. The final concentration should be optimized, but a starting point of 10-50 µM is common.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes) where the reaction is linear.

  • Stop the reaction: Add the stopping solution to terminate the enzymatic reaction.

  • Product Extraction: Add an equal volume of organic solvent, vortex vigorously, and centrifuge to separate the phases.

  • TLC Analysis: Carefully spot the organic phase onto a silica (B1680970) TLC plate. Also, spot the substrate and product standards.

  • Develop the TLC plate: Place the plate in a chamber with the developing solvent.

  • Visualize the results: After the solvent front has reached the top of the plate, remove it, let it dry, and visualize the spots using an iodine chamber or another appropriate method. The product should migrate differently from the substrate.

Visualizations

Enzymatic_Reaction_Pathway cluster_0 Biosynthesis of this compound cluster_1 OSC-Catalyzed Cyclization Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene This compound This compound Squalene->this compound Squalene epoxidase Protosteryl Cation Protosteryl Cation This compound->Protosteryl Cation OSC (Protonation & Cyclization) Dammarenyl Cation Dammarenyl Cation This compound->Dammarenyl Cation OSC (Alternative Folding) Lanosterol Lanosterol Protosteryl Cation->Lanosterol Rearrangement & Deprotonation Cycloartenol Cycloartenol Protosteryl Cation->Cycloartenol Rearrangement & Deprotonation β-Amyrin β-Amyrin Dammarenyl Cation->β-Amyrin Rearrangement & Deprotonation Troubleshooting_Workflow start Low/No OSC Activity enzyme Check Enzyme Integrity - Storage - Degradation - Purity start->enzyme substrate Check Substrate Quality - Purity (S-isomer) - Degradation - Solubility enzyme->substrate Enzyme OK? conditions Optimize Assay Conditions - pH - Temperature - Detergent - Incubation Time substrate->conditions Substrate OK? detection Verify Detection Method - Sensitivity - Linearity - Controls conditions->detection Conditions OK? inhibitors Investigate Potential Inhibitors - In enzyme prep - In reagents detection->inhibitors Detection OK? end Activity Restored inhibitors->end Inhibitors Ruled Out? Experimental_Workflow prep 1. Prepare Reaction Mixture (Buffer, Detergent, Enzyme) pre_incubate 2. Pre-incubate at 37°C prep->pre_incubate start_reaction 3. Add Substrate (this compound) pre_incubate->start_reaction incubate 4. Incubate at 37°C start_reaction->incubate stop_reaction 5. Stop Reaction incubate->stop_reaction extract 6. Extract Product stop_reaction->extract analyze 7. Analyze by TLC/GC-MS/LC-MS extract->analyze

References

Technical Support Center: Overcoming the Poor Solubility of 2,3-Oxidosqualene in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the poor aqueous solubility of 2,3-Oxidosqualene. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

This compound is a lipophilic molecule, meaning it is readily soluble in fats, oils, and non-polar solvents but has very limited solubility in water.[1][2][3] Its structure consists of a long hydrocarbon chain, which is hydrophobic (water-repelling), and a polar epoxide group. The hydrophobic nature of the hydrocarbon backbone dominates, leading to its poor solubility in aqueous environments.

Q2: What are the common experimental issues arising from the poor solubility of this compound?

The low aqueous solubility of this compound can lead to several experimental challenges, including:

  • Inaccurate quantification: Undissolved particles can lead to erroneous measurements of concentration.

  • Precipitation: The compound may fall out of solution, especially when diluted into aqueous buffers, leading to inconsistent results.[4]

  • Reduced bioavailability: In cell-based assays, the compound may not be readily available to the cells, affecting the accuracy of the results.[1]

  • Enzyme inhibition: Aggregates of the substrate can sometimes inhibit enzyme activity, complicating kinetic studies.

Q3: What are the primary methods for solubilizing this compound in aqueous solutions?

Several methods can be employed to enhance the solubility of hydrophobic compounds like this compound.[5][6][7][8] The most common and effective approaches for laboratory settings are:

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[1][9]

  • Detergents (Surfactants): These molecules form micelles that encapsulate hydrophobic compounds, allowing them to be dispersed in aqueous solutions.[7][10][11][12]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, enabling them to form inclusion complexes with non-polar molecules, thereby increasing their aqueous solubility.[13][14][15][16]

Q4: How do I choose the most suitable solubilization method for my experiment?

The selection of an appropriate solubilization method depends on the specific requirements of your experiment. The table below provides a comparison of the different methods to aid in your decision-making process.

Data Presentation

Table 1: Comparison of Solubilization Methods for this compound

MethodMechanism of ActionAdvantagesDisadvantagesTypical Concentration RangeCommon Applications
Co-solvents Increases the polarity of the solvent mixture, making it more favorable for hydrophobic molecules.[9]Simple to use, readily available.Can affect protein structure and enzyme activity at high concentrations. May precipitate upon dilution.1-10% (v/v)Initial stock solutions, some enzymatic assays.
Detergents Forms micelles that encapsulate the hydrophobic molecule.[7][11]High solubilizing capacity, can be used at low concentrations.Can interfere with certain assays, may denature proteins.Above the Critical Micelle Concentration (CMC)Enzymatic assays, membrane protein studies.
Cyclodextrins Forms an inclusion complex with the hydrophobic molecule.[13][14]Low toxicity, minimal interference with protein structure.Lower solubilizing capacity compared to detergents, can be more expensive.Millimolar (mM) rangeCell-based assays, NMR studies, drug delivery.

Troubleshooting Guide

Problem: My this compound solution is cloudy or shows visible precipitation.

  • Possible Cause: Insufficient amount of solubilizing agent.

    • Solution: Gradually increase the concentration of the co-solvent, detergent, or cyclodextrin (B1172386) until the solution becomes clear. It is advisable to perform a titration to determine the optimal concentration.

  • Possible Cause: The chosen solubilizing agent is not effective.

    • Solution: Consider trying a different solubilizing agent. For instance, if a non-ionic detergent is not working, a zwitterionic detergent might be more effective.[10]

  • Possible Cause: Improper mixing or incubation.

    • Solution: Ensure thorough mixing of the this compound with the solubilizing agent. Gentle warming and vortexing can aid in dissolution. For cyclodextrins, a longer incubation period may be necessary to allow for inclusion complex formation.[13]

Problem: I am observing inconsistent results in my enzymatic assays with this compound.

  • Possible Cause: The substrate is not fully accessible to the enzyme.

    • Solution: Confirm that the this compound is completely solubilized in the assay buffer. You can do this by centrifuging the solution and checking for a pellet.

  • Possible Cause: The solubilizing agent is affecting enzyme activity.

    • Solution: Run control experiments with the solubilizing agent alone to assess its effect on the enzyme. If interference is observed, consider switching to a different solubilization method, such as using cyclodextrins, which are generally less disruptive to protein structure.[14]

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent (DMSO)

  • Preparation of Stock Solution:

    • Weigh out the desired amount of this compound in a microcentrifuge tube.

    • Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

  • Preparation of Working Solution:

    • Serially dilute the stock solution in your aqueous experimental buffer to the desired final concentration.

    • Note: It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation. The final concentration of DMSO should typically be kept below 1% (v/v) to avoid significant effects on most biological systems.

Protocol 2: Solubilization of this compound using a Detergent (Tween-80)

  • Preparation of Detergent Stock Solution:

    • Prepare a 10% (w/v) stock solution of Tween-80 in ultrapure water.

  • Solubilization of this compound:

    • In a glass vial, add the desired amount of this compound.

    • Add a small volume of a volatile organic solvent (e.g., chloroform (B151607) or ethanol) to dissolve the this compound.

    • Evaporate the solvent under a stream of nitrogen gas to create a thin film of the compound on the bottom of the vial.

    • Add your experimental buffer containing Tween-80 at a concentration above its critical micelle concentration (CMC for Tween-80 is ~0.012 mM). A final concentration of 0.1% (w/v) Tween-80 is often effective.

    • Vortex or sonicate the solution until the this compound film is completely resuspended, resulting in a clear solution. A study on the cyclization of this compound used a buffer containing 0.1% Tween-80.[17]

Protocol 3: Solubilization of this compound using a Cyclodextrin (Methyl-β-cyclodextrin)

  • Preparation of Cyclodextrin Solution:

    • Prepare a stock solution of methyl-β-cyclodextrin (Me-β-CD) in your experimental buffer (e.g., 100 mM).

  • Formation of the Inclusion Complex:

    • Add the desired amount of this compound to the Me-β-CD solution.

    • Incubate the mixture at room temperature with constant stirring or shaking for at least 1-2 hours to allow for the formation of the inclusion complex. The formation of squalene (B77637) (a related precursor) inclusion complexes with Me-β-CD has been demonstrated.[18]

    • The resulting solution should be clear. If any undissolved material remains, it can be removed by centrifugation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of this compound cluster_methods Solubilization Methods cluster_process Processing cluster_assessment Solubility Assessment Weigh_OS Weigh this compound Co_solvent Add Co-solvent (e.g., DMSO) Weigh_OS->Co_solvent Detergent Add Detergent Solution (e.g., Tween-80) Weigh_OS->Detergent Cyclodextrin Add Cyclodextrin Solution (e.g., Me-β-CD) Weigh_OS->Cyclodextrin Vortex_Co Vortex Co_solvent->Vortex_Co Vortex_Detergent Vortex/Sonicate Detergent->Vortex_Detergent Stir_CD Stir/Incubate Cyclodextrin->Stir_CD Visual_Inspection Visual Inspection (Clarity) Vortex_Co->Visual_Inspection Vortex_Detergent->Visual_Inspection Stir_CD->Visual_Inspection Centrifugation Centrifugation (Check for pellet) Visual_Inspection->Centrifugation Ready_for_use Ready for Experimental Use Centrifugation->Ready_for_use

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_flowchart Start Cloudy/Precipitated This compound Solution Check_Conc Is the concentration of solubilizing agent sufficient? Start->Check_Conc Increase_Conc Increase concentration of solubilizing agent Check_Conc->Increase_Conc No Check_Method Was the preparation method correct? Check_Conc->Check_Method Yes Clear_Solution Clear Solution Increase_Conc->Clear_Solution Review_Protocol Review and repeat protocol carefully Check_Method->Review_Protocol No Try_Alternative Try an alternative solubilizing agent Check_Method->Try_Alternative Yes Review_Protocol->Clear_Solution Try_Alternative->Clear_Solution

Caption: Troubleshooting flowchart for precipitation issues.

cholesterol_biosynthesis Squalene Squalene Squalene_Monooxygenase Squalene Monooxygenase Squalene->Squalene_Monooxygenase OS This compound Squalene_Monooxygenase->OS OS_Cyclase Oxidosqualene Cyclase OS->OS_Cyclase Lanosterol Lanosterol OS_Cyclase->Lanosterol Further_Steps ...Multiple Steps... Lanosterol->Further_Steps Cholesterol Cholesterol Further_Steps->Cholesterol

Caption: Position of this compound in cholesterol biosynthesis.

References

Technical Support Center: Refining Mass Spectrometry Methods for Trace 2,3-Oxidosqualene Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace detection of 2,3-oxidosqualene (OS) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable ionization technique for this compound analysis?

A1: The choice of ionization technique depends on the chosen chromatographic method. For Liquid Chromatography-Mass Spectrometry (LC-MS), Atmospheric Pressure Chemical Ionization (APCI) is often preferred for non-polar compounds like this compound as it provides better sensitivity than Electrospray Ionization (ESI). For Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) is standard and provides reproducible fragmentation patterns for library matching.

Q2: Is derivatization necessary for analyzing this compound?

A2: Derivatization is not always necessary but can be highly beneficial, especially for GC-MS analysis. Silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can improve thermal stability and chromatographic peak shape.[1] For LC-MS, derivatization can enhance ionization efficiency, particularly with ESI.[2]

Q3: My this compound standard appears to degrade quickly. How can I ensure its stability?

A3: this compound is an epoxide and can be susceptible to hydrolysis and degradation. To ensure stability, store standards in a non-polar, aprotic solvent (e.g., hexane (B92381) or ethyl acetate) at -20°C or lower. Minimize freeze-thaw cycles and prepare working solutions fresh. When preparing samples, avoid acidic conditions which can promote epoxide ring-opening.

Q4: What is the biological significance of this compound?

A4: this compound is a key intermediate in the biosynthesis of sterols and triterpenoids in eukaryotes.[3][4] It is formed from the oxidation of squalene (B77637) by squalene epoxidase.[5][6] Subsequently, this compound cyclase (OSC) enzymes catalyze the cyclization of this molecule into various foundational structures like lanosterol (B1674476) (a precursor to cholesterol in mammals) or cycloartenol (B190886) (a precursor to phytosterols (B1254722) in plants).[5][7] Inhibitors of OSC are investigated as potential hypocholesterolemic and antifungal agents.[8]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Detectable Peak

This is one of the most common challenges in trace analysis.[9] A systematic approach is required to identify the root cause.

Possible Cause & Solution

  • Sample Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection.

    • Solution: Concentrate the sample extract using a gentle stream of nitrogen. Ensure the final volume is appropriate for the injection. Be aware that concentrating non-volatile matrix components can increase ion suppression.

  • Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of the target analyte in the MS source, reducing its signal.[10]

    • Solution: Improve chromatographic separation to resolve this compound from interfering compounds.[10] Modify the sample preparation procedure to include a clean-up step (e.g., Solid Phase Extraction - SPE) to remove matrix components. Diluting the sample may also mitigate the effect, but this may push the analyte concentration below the detection limit.

  • Inefficient Ionization: The chosen ionization source settings may not be optimal for this compound.

    • Solution: Systematically tune the ion source parameters (e.g., gas flows, temperatures, voltages) by infusing a standard solution of this compound.[9] If using LC-MS, consider switching from ESI to APCI, which is often more effective for non-polar molecules.

  • Improper Fragmentation (MS/MS): The collision energy used for fragmentation may be too low or too high, resulting in poor production of characteristic product ions.

    • Solution: Optimize collision energy for each MRM transition using a pure standard. This will ensure maximum signal for the selected product ions.

G start Start: Low/No Signal check_conc Is Sample Concentration Sufficient? start->check_conc concentrate Action: Concentrate Sample (e.g., N2 Evaporation) check_conc->concentrate No check_matrix Are Matrix Effects Suspected? check_conc->check_matrix Yes concentrate->check_matrix improve_cleanup Action: Improve Sample Cleanup (e.g., SPE, LLE) check_matrix->improve_cleanup Yes check_ionization Is Ionization Efficient? check_matrix->check_ionization No improve_cleanup->check_ionization tune_source Action: Tune Ion Source Parameters (Gas, Temp) check_ionization->tune_source No check_mrm Are MRM Transitions Optimized? check_ionization->check_mrm Yes tune_source->check_mrm optimize_ce Action: Optimize Collision Energy (CE) per Transition check_mrm->optimize_ce No end_ok Problem Resolved check_mrm->end_ok Yes optimize_ce->end_ok

Troubleshooting workflow for low signal intensity.
Issue 2: High Background Noise or Contamination

High background can obscure the analyte peak and negatively impact detection limits.[11]

Possible Cause & Solution

  • Solvent/Reagent Contamination: Impurities in solvents, reagents, or water can introduce significant background noise.

    • Solution: Use only high-purity, LC-MS or GC-MS grade solvents and reagents.[12] Prepare fresh mobile phases daily. Run solvent blanks to identify the source of contamination.

  • Sample Carryover: Analyte from a previous, more concentrated sample may be retained in the autosampler or column and elute in subsequent runs.

    • Solution: Implement a rigorous needle wash protocol using a strong organic solvent.[13] Inject blank samples between experimental samples to check for carryover.[12] If carryover persists, the column may need to be flushed or replaced.

  • System Contamination: Plasticizers (e.g., phthalates) from tubing, vials, or other lab equipment can leach into the sample and cause high background.

    • Solution: Avoid using plastic containers or pipette tips that are not certified as contaminant-free.[14] Use glass or polypropylene (B1209903) vials. Flush the entire LC or GC system with high-purity solvents to remove contaminants.

Issue 3: Poor Peak Shape (Broadening, Tailing, or Splitting)

Poor peak shape compromises resolution and reduces the accuracy of quantification.[9]

Possible Cause & Solution

  • Column Degradation: The stationary phase of the analytical column can degrade over time, especially with aggressive mobile phases or complex matrices.

    • Solution: Use a guard column to protect the analytical column. If performance degrades, try flushing the column according to the manufacturer's instructions. If this fails, the column must be replaced.

  • Incompatible Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the final extract in the initial mobile phase. If a strong solvent is required for solubility, keep the injection volume as small as possible.

  • Secondary Interactions: The analyte may be interacting with active sites on the column or in the flow path (e.g., metal surfaces).

    • Solution: For GC-MS, ensure the liner and column are properly deactivated. For LC-MS, adding a small amount of a modifier to the mobile phase (e.g., a weak acid or base, depending on the column chemistry) can sometimes improve peak shape, but care must be taken to ensure it doesn't suppress ionization.

Quantitative Data Summary

The following tables summarize the performance of different mass spectrometry methods for the detection of this compound and related compounds.

Table 1: Performance of GC-MS/MS Methods

CompoundMatrixMethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
Oxidized SqualeneEdible OilQuEChERS-GC-MS/MS4.01289.4 - 116.13.2 - 7.4[15]
SqualeneEdible OilQuEChERS-GC-MS/MS0.41.281.9 - 102.53.5 - 6.8[15]

Table 2: Performance of LC-MS/MS Methods

CompoundMatrixMethodSensitivityNotesReference
Squalene Monohydroperoxide IsomersHuman Skin LipidsLC-MS/MS (MRM)0.05 ng/injectionCollision-induced dissociation produced specific fragment ions for each isomer.[16]

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of Oxidized Squalene in Edible Oils

This protocol is adapted from a method for determining squalene and its oxidized form in edible oils.[15]

  • Sample Preparation (QuEChERS-based):

    • Weigh 1 g of the oil sample into a 50 mL centrifuge tube.

    • Add 10 mL of n-hexane and vortex for 1 minute to extract the lipids.

    • Add purifying adsorbents: 50 mg of ethylenediamine-n-propyl silanized silica (B1680970) gel (PSA) and 50 mg of silica gel (CNW BOND Si).

    • Vortex for 2 minutes and then centrifuge at 8000 rpm for 5 minutes.

    • Collect the supernatant (n-hexane layer) for analysis.

  • GC-MS/MS Parameters:

    • GC Column: TG-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Injector: Splitless mode, 280°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selective Reaction Monitoring (SRM). Specific precursor and product ions for oxidized squalene must be determined by infusing a standard.

G cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis p1 Weigh 1g Oil Sample p2 Add 10mL n-Hexane (Vortex) p1->p2 p3 Add PSA & Silica Adsorbents (Vortex) p2->p3 p4 Centrifuge (8000 rpm) p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into GC-MS/MS p5->a1 Extract a2 Separate on TG-5ms Column a1->a2 a3 Ionize via EI (70 eV) a2->a3 a4 Detect via SRM Mode a3->a4

Experimental workflow for GC-MS/MS analysis.
Protocol 2: General LC-MS/MS Analysis from Biological Matrices

This protocol provides a general framework for extracting and analyzing this compound from cellular or tissue samples.

  • Sample Homogenization and Extraction:

    • Homogenize the cell pellet or tissue sample in a suitable buffer (e.g., PBS).

    • Perform a liquid-liquid extraction (LLE) using a non-polar solvent. A common method is the Bligh-Dyer extraction using a chloroform:methanol (B129727):water mixture.

    • Alternatively, for saponification to release bound lipids, incubate the homogenate in ethanolic KOH at room temperature.[1] After incubation, neutralize and extract with hexane.

    • Collect the organic phase containing the lipids.

  • Extract Cleanup (Optional but Recommended):

    • Use a silica-based Solid Phase Extraction (SPE) cartridge to remove highly polar lipids.

    • Equilibrate the cartridge with your extraction solvent (e.g., hexane).

    • Load the sample extract.

    • Wash with a low-polarity solvent to remove interfering non-polar compounds.

    • Elute this compound with a solvent of intermediate polarity (e.g., a mixture of hexane and ethyl acetate). The exact solvent system should be optimized.

  • LC-MS/MS Parameters:

    • LC Column: A C18 or C8 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of methanol or acetonitrile (B52724) with water. A small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) can be used, but its effect on OS stability and ionization should be checked.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Ionization Source: APCI, positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1): [M+H]+ for this compound.

      • Product Ions (Q3): Determine characteristic fragment ions by performing a product ion scan on a standard.

G start This compound (in Sterol Biosynthesis) squalene Squalene se Squalene Epoxidase (SE) squalene->se os This compound se->os Oxidation osc Oxidosqualene Cyclase (OSC) os->osc Cyclization lanosterol Lanosterol (-> Cholesterol) osc->lanosterol cycloartenol Cycloartenol (-> Phytosterols) osc->cycloartenol other Other Triterpenoids osc->other

Simplified this compound metabolic pathway.

References

Technical Support Center: Minimizing Non-Enzymatic Cyclization of 2,3-Oxidosqualene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the sterol precursor 2,3-oxidosqualene, preventing its unintended non-enzymatic cyclization is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of this compound.

Frequently Asked Questions (FAQs)

1. What is non-enzymatic cyclization of this compound and why is it a problem?

Non-enzymatic cyclization is the spontaneous or induced ring-formation of the linear this compound molecule without the involvement of a catalyzing enzyme, such as oxidosqualene cyclase (OSC). This process is typically initiated by acidic conditions, which protonate the epoxide ring, leading to a cascade of carbocation-mediated cyclization and rearrangement reactions. The resulting products are a complex mixture of polycyclic compounds that can interfere with enzymatic assays, complicate product analysis, and reduce the yield of the desired enzymatic product.

2. How should this compound be properly stored to maintain its stability?

To ensure the long-term stability of this compound and minimize degradation, it is crucial to adhere to recommended storage conditions.

ParameterRecommendationRationale
Temperature -20°C for short-term storage; -80°C for long-term storage (≥ 2 years).[1][2]Low temperatures significantly reduce the rate of chemical degradation and spontaneous cyclization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the double bonds in the squalene (B77637) backbone.
Form Store as a neat oil or in a suitable anhydrous, aprotic solvent.Avoids contact with protic sources that can initiate acid-catalyzed cyclization.
Light Protect from light.Prevents potential photo-degradation.

3. What are the ideal solvents for working with this compound?

The choice of solvent is critical to prevent premature cyclization.

Solvent TypeRecommendationExamplesRationale
Aprotic, Non-polar Highly Recommended for dissolving and handling.Hexane, Toluene, DichloromethaneThese solvents are less likely to facilitate proton transfer and initiate cyclization.
Aprotic, Polar Use with caution. Ensure the solvent is anhydrous and free of acidic impurities.Tetrahydrofuran (THF), Diethyl etherWhile aprotic, they can absorb moisture and may contain acidic impurities from manufacturing or degradation.
Protic Not Recommended for storage or as a primary solvent.Water, Alcohols (Methanol, Ethanol)Protic solvents can act as a proton source, leading to rapid acid-catalyzed cyclization.[3][4]

4. How can I prepare aqueous solutions of this compound for enzymatic assays?

Due to its lipophilic nature, this compound is insoluble in aqueous buffers. To create a stable dispersion for enzymatic reactions, non-ionic detergents are recommended.

DetergentTypical ConcentrationNotes
Triton X-100 0.1 - 0.5% (w/v)Can interfere with UV-Vis measurements at 280 nm due to its aromatic ring.[5]
Tween 80 0.1 - 0.5% (w/v)Commonly used in enzymatic assays involving lipophilic substrates.[6]
n-Octyl-β-D-glucopyranoside 0.5 - 1.0% (w/v)A non-denaturing detergent often used for solubilizing membrane proteins and lipids.

Protocol for Preparing an Aqueous Dispersion:

  • In a glass vial, dispense the required amount of this compound as a solution in a volatile, anhydrous aprotic solvent (e.g., chloroform (B151607) or hexane).

  • Evaporate the solvent under a gentle stream of inert gas (argon or nitrogen) to form a thin film of the oil on the vial's inner surface.

  • Add the aqueous buffer containing the non-ionic detergent.

  • Sonicate the mixture in a bath sonicator until a uniform, slightly cloudy dispersion is formed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no enzymatic product formation, with a significant amount of starting material remaining. 1. Degraded this compound: Improper storage or handling has led to the degradation of the substrate. 2. Inhibitory byproducts: Non-enzymatic cyclization products are inhibiting the enzyme.1. Verify Substrate Integrity: Analyze the purity of the this compound stock by TLC or HPLC (see Analytical Protocols). 2. Use Fresh Substrate: If degradation is suspected, use a fresh, properly stored aliquot of this compound.
Appearance of multiple, unexpected products in the reaction mixture. 1. Acidic Contamination: Trace amounts of acid in solvents, buffers, or on glassware are catalyzing non-enzymatic cyclization. 2. Inappropriate pH: The reaction buffer is too acidic.1. Use High-Purity Reagents: Employ anhydrous solvents and high-purity buffer components. 2. Neutralize Glassware: Rinse glassware with a dilute solution of a tertiary amine base (e.g., triethylamine (B128534) in hexane) followed by thorough drying. 3. Optimize Buffer pH: Ensure the reaction buffer pH is within the optimal range for the enzyme and not overly acidic. A pH range of 7.0-8.0 is generally a safe starting point.
Inconsistent results between experiments. 1. Variable Substrate Quality: The purity of the this compound stock is changing over time due to repeated freeze-thaw cycles or exposure to air. 2. Inconsistent Dispersion: The aqueous dispersion of this compound is not uniform between experiments.1. Aliquot Substrate: Upon receipt, aliquot the this compound into single-use vials under an inert atmosphere to avoid repeated handling of the main stock. 2. Standardize Dispersion Protocol: Follow a consistent protocol for preparing the aqueous dispersion, including sonication time and power.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment

Purpose: To quickly assess the purity of this compound and detect the presence of more polar cyclized byproducts.

Materials:

  • Silica gel TLC plates

  • Developing solvent: Hexane/Ethyl Acetate (85:15, v/v)[6]

  • Visualization reagent: Phosphomolybdic acid stain or p-anisaldehyde stain

  • Heat gun

Procedure:

  • Spot a small amount of the this compound solution onto the TLC plate.

  • Develop the plate in a chamber pre-saturated with the developing solvent.

  • Allow the solvent front to travel to near the top of the plate, then remove and dry.

  • Spray the plate with the visualization reagent and gently heat with a heat gun until spots appear.

Interpretation:

  • Pure this compound: A single, major spot with a high Rf value (e.g., ~0.8-0.9 in the recommended solvent system).

  • Non-enzymatic cyclization products: Additional, more polar spots with lower Rf values.

Protocol 2: Quenching an Enzymatic Reaction and Sample Preparation for Analysis

Purpose: To stop the enzymatic reaction and prepare the sample for analysis of products and unreacted substrate, while minimizing post-reaction non-enzymatic cyclization.

Materials:

  • Quenching solution: 10% KOH in methanol[6]

  • Extraction solvent: Hexane or diethyl ether

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To stop the enzymatic reaction, add 1 volume of the quenching solution to the reaction mixture. The basic conditions will also saponify any lipids.

  • Incubate for 30-60 minutes at room temperature.

  • Extract the non-saponifiable lipids (including this compound and its cyclized products) by adding 2 volumes of extraction solvent and vortexing.

  • Centrifuge to separate the phases.

  • Collect the upper organic layer.

  • Wash the organic layer with an equal volume of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Carefully evaporate the solvent under a stream of inert gas.

  • Re-dissolve the residue in a suitable solvent for analysis (e.g., by TLC, HPLC, or GC-MS).

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis A This compound (Neat Oil) B Dissolve in Anhydrous Aprotic Solvent A->B C Evaporate Solvent (Thin Film) B->C D Add Buffer with Non-ionic Detergent C->D E Sonicate to Create Dispersion D->E F Incubate Dispersion with Enzyme E->F Add to Reaction G Quench with Methanolic KOH F->G H Liquid-Liquid Extraction G->H Proceed to Extraction I Dry and Concentrate Organic Phase H->I J Analyze byTLC, HPLC, or GC-MS I->J

Caption: Experimental workflow for using this compound in enzymatic assays.

Troubleshooting_Logic Start Experiment Yields Unexpected Results Q1 Are there multiple unexpected products? Start->Q1 A1_Yes Likely Non-enzymatic Cyclization Q1->A1_Yes Yes A1_No Low or No Product Q1->A1_No No Q2 Check for Acidic Contamination A1_Yes->Q2 Q3 Verify Substrate Purity (TLC/HPLC) A1_No->Q3 A2 Use High-Purity Solvents & Neutralized Glassware Q2->A2 A2->Start Re-run Experiment A3 Use Fresh Aliquot of Substrate Q3->A3 A3->Start Re-run Experiment

Caption: Troubleshooting logic for experiments involving this compound.

References

Technical Support Center: Stereospecificity in the Enzymatic Use of 2,3-Oxidosqualene

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring stereospecificity in experiments involving 2,3-oxidosqualene and oxidosqualene cyclases (OSCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereospecific cyclization important? A1: (S)-2,3-Oxidosqualene is a linear triterpenoid (B12794562) epoxide that serves as the universal precursor for the biosynthesis of sterols and triterpenes in eukaryotes.[1] The enzymatic cyclization of this substrate is one of the most complex known enzymatic reactions, capable of generating a vast array of structurally diverse and stereochemically complex molecules from a single substrate.[2][3] The stereospecificity of the cyclization, catalyzed by enzymes called oxidosqualene cyclases (OSCs), is crucial because it determines the final product, such as lanosterol (B1674476) in animals and fungi or cycloartenol (B190886) in plants, which are precursors to essential molecules like cholesterol and phytosterols (B1254722).[4][5]

Q2: How does an oxidosqualene cyclase (OSC) control the stereochemical outcome of the cyclization cascade? A2: OSCs achieve remarkable stereochemical control through their three-dimensional active site architecture. The enzyme binds the flexible this compound substrate and pre-folds it into a specific conformation (e.g., chair-boat-chair-boat) that resembles the transition state for a particular cyclization pathway.[5][6] This precise positioning, along with strategically placed acidic amino acid residues that initiate the reaction via protonation of the epoxide, guides the cascade of ring closures and subsequent carbocation rearrangements and methyl/hydride shifts to yield a specific product with multiple chiral centers.[5][6]

Q3: What are the major classes of products formed from this compound? A3: The primary products depend on the type of OSC. The major classes include:

  • Lanosterol: The precursor to cholesterol in animals and fungi, formed by lanosterol synthase (LAS).[5]

  • Cycloartenol: The precursor to phytosterols in plants, formed by cycloartenol synthase (CAS).[5]

  • Pentacyclic Triterpenes: A diverse group including β-amyrin, α-amyrin, and lupeol, which are precursors to saponins (B1172615) and other bioactive compounds in plants.[3][7] These are formed by specific synthases like β-amyrin synthase.

Q4: Can a single OSC produce multiple products? A4: Yes, some OSCs are multifunctional or "promiscuous," capable of producing one major product along with several minor ones.[7][8] For example, the Arabidopsis thaliana cyclase BARS1 produces baruol (B1263245) as its main product but also synthesizes 22 minor triterpenes.[8] This promiscuity arises from the enzyme's ability to accommodate alternative cyclization pathways and deprotonation steps, highlighting the complexity of controlling the reaction.[8]

Q5: What is the role of the (R)-stereoisomer of this compound? A5: While the (S)-isomer is the natural substrate for OSCs, the (R)-2,3-oxidosqualene stereoisomer acts as an inhibitor of lanosterol synthase.[1] This demonstrates the high stereoselectivity of the enzyme's active site.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
No or Low Product Yield 1. Inactive or poorly expressed enzyme. 2. Substrate degradation or incorrect conformation. 3. Suboptimal reaction conditions (pH, temperature, detergents). 4. Presence of inhibitors in the reaction mixture.1. Verify enzyme expression via Western blot. Confirm activity with a positive control. 2. Use freshly prepared substrate. Ensure proper solubilization (e.g., with Tween 80).[6] 3. Perform a systematic optimization of pH, temperature, and incubation time. Test different detergents if using microsomal preparations. 4. Purify enzyme preparations and use high-purity reagents.
Mixture of Products or Incorrect Stereoisomer 1. Use of a multifunctional or promiscuous OSC. 2. Contamination from the expression host (e.g., endogenous yeast sterols). 3. Spontaneous, non-enzymatic cyclization.1. Review literature for the known product profile of your specific OSC.[7][8] Consider site-directed mutagenesis to improve specificity. 2. Run a negative control with the expression host transformed with an empty vector.[9] Use engineered yeast strains (e.g., lanosterol synthase knockouts) if necessary. 3. Include a no-enzyme control to check for background reactions. Ensure reaction conditions are not overly acidic.
Difficulty in Product Detection and Analysis 1. Low product concentration. 2. Inefficient product extraction. 3. Co-elution with other lipids during chromatography.1. Scale up the reaction volume or concentrate the extract. 2. Optimize the extraction solvent system (e.g., hexane (B92381), ethyl acetate). 3. Adjust the temperature program for Gas Chromatography (GC) or the mobile phase for High-Performance Liquid Chromatography (HPLC) to improve peak resolution. Use authentic standards for comparison.[9]

Data Presentation: Product Profiles of Selected Oxidosqualene Cyclases

The following table summarizes the product distribution for various functionally characterized OSCs, highlighting the principle of stereospecific control.

Enzyme NameSource OrganismExpression SystemMajor Product(s)Minor Product(s)Reference
BARS1 Arabidopsis thalianaYeastBaruol (~90%)22 other triterpenes (0.02-3% each)[8]
NaOSC1 Nicotiana attenuataN. benthamianaLupeol, Dammarenediol IIMultiple other triterpene scaffolds[7]
NaOSC2 Nicotiana attenuataN. benthamianaβ-amyrinNone detected[7]
CfaOSC2 Cordyceps farinosaYeastProtostadienol (95%)Protosta-13(17),24-dien-3β-ol (5%)[10]
IaAS1 Ilex asprellaYeastα-amyrin (~80%)β-amyrin (~20%)[11]
AsbAS1 Avena strigosaYeastβ-amyrinNone detected[9]

Experimental Protocols

Protocol 1: Functional Characterization of an OSC via Heterologous Expression in Yeast

This protocol describes a general workflow for expressing a candidate OSC gene in Saccharomyces cerevisiae and analyzing the resulting triterpene products.

1. Gene Cloning and Yeast Transformation:

  • Synthesize the candidate OSC gene with codon optimization for S. cerevisiae.
  • Clone the gene into a yeast expression vector with a galactose-inducible promoter (e.g., pYES2).
  • Transform the plasmid into a suitable yeast strain (e.g., INVSc1), which can endogenously produce the this compound substrate.[10][11] Select transformants on appropriate media.

2. Yeast Culture and Protein Expression:

  • Grow a starter culture of the transformed yeast in selective media with glucose overnight.
  • Inoculate a larger volume of selective media containing raffinose (B1225341) and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
  • Induce protein expression by adding galactose to a final concentration of 2% (w/v).
  • Incubate for an additional 48-72 hours at 28-30°C.[10]

3. Triterpene Extraction:

  • Harvest the yeast cells by centrifugation.
  • Perform an alkaline hydrolysis to saponify cellular lipids: Resuspend the cell pellet in 10% KOH in 80% methanol (B129727) and heat at 80°C for 1-2 hours.
  • Allow the mixture to cool to room temperature.
  • Extract the non-saponifiable lipids (containing triterpenes) three times with an equal volume of n-hexane.
  • Pool the hexane fractions, wash with distilled water, and dry over anhydrous sodium sulfate.
  • Evaporate the solvent under a stream of nitrogen.

4. Product Analysis by GC-MS:

  • Derivatize the dried extract to improve volatility for GC analysis if necessary (e.g., using BSTFA with TMCS).
  • Resuspend the sample in a suitable solvent (e.g., ethyl acetate).
  • Inject the sample into a GC-MS system equipped with a capillary column suitable for lipid analysis (e.g., HP-5ms).
  • Use a temperature program that allows for the separation of different triterpene isomers (e.g., start at 150°C, ramp to 300°C).
  • Identify products by comparing their retention times and mass spectra to authentic standards and library data.

Visualizations

Signaling Pathways and Workflows

G Fig 1: Enzymatic Cyclization Pathways of this compound cluster_enzymes Oxidosqualene Cyclases (OSCs) cluster_products Stereospecific Products sub This compound (Substrate) las Lanosterol Synthase (LAS) sub->las Animals, Fungi cas Cycloartenol Synthase (CAS) sub->cas Plants bas β-Amyrin Synthase (BAS) sub->bas Plants lan Lanosterol (Sterol Precursor) las->lan cyc Cycloartenol (Phytosterol Precursor) cas->cyc amy β-Amyrin (Triterpene) bas->amy

Caption: Enzymatic control over the cyclization of this compound.

G Fig 2: Experimental Workflow for OSC Functional Analysis A 1. Clone OSC Gene into Expression Vector B 2. Transform Expression Host (e.g., Yeast) A->B C 3. Induce Protein Expression B->C D 4. Harvest Cells & Extract Lipids C->D E 5. Analyze Extract by GC-MS D->E F 6. Identify Product (Compare to Standards) E->F

Caption: Standard workflow for characterizing oxidosqualene cyclase function.

G Fig 3: Troubleshooting Logic for Poor Product Yield rect_node rect_node A Low or No Product? B Is Enzyme Expressed? (Western Blot) A->B C Is Substrate Quality OK? (Freshly Prepared) B->C Yes R1 Optimize codon usage or change expression host. B->R1 No R2 Check protein folding and solubility. B->R2 Weakly D Are Reaction Conditions Optimal? C->D Yes R3 Prepare fresh substrate. Verify solubilization. C->R3 No R4 Perform pH, temperature, and time course optimization. D->R4 No R5 Problem Solved. Proceed with analysis. D->R5 Yes

Caption: A decision tree for troubleshooting low product yield in OSC assays.

References

Validation & Comparative

A Comparative Analysis of Lanosterol and Cycloartenol Synthase Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the substrate specificity of two key enzymes in sterol biosynthesis: lanosterol (B1674476) synthase (LAS) and cycloartenol (B190886) synthase (CAS). Understanding the nuances of these enzymes is critical for research in sterol metabolism and for the development of targeted therapeutic agents. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and workflows.

Introduction

Lanosterol synthase (LAS; EC 5.4.99.7) and cycloartenol synthase (CAS; EC 5.4.99.8) are oxidosqualene cyclases (OSCs) that catalyze the cyclization of (S)-2,3-oxidosqualene, a linear triterpenoid (B12794562) epoxide. While they share a common substrate, they produce distinct tetracyclic and pentacyclic triterpenoid products, respectively, which serve as precursors for different families of sterols. LAS is the key enzyme in the biosynthesis of cholesterol in animals and ergosterol (B1671047) in fungi. In contrast, CAS initiates the biosynthesis of phytosterols (B1254722) in plants by producing cycloartenol. Interestingly, some plants, such as Arabidopsis thaliana, possess both LAS and CAS, indicating the presence of dual biosynthetic pathways, although the lanosterol pathway is generally considered a minor contributor to overall phytosterol production[1][2].

The catalytic mechanism for both enzymes proceeds through a common protosteryl cation intermediate. The critical divergence in their reaction pathways occurs in the final deprotonation step. Lanosterol synthase facilitates a proton elimination from C-9, leading to the formation of lanosterol. Cycloartenol synthase, on the other hand, mediates a proton abstraction from the C-19 methyl group, resulting in the formation of a cyclopropane (B1198618) ring to yield cycloartenol[1]. This fundamental difference in their catalytic activity underscores their distinct roles in sterol metabolism across different kingdoms of life.

Data Presentation: Substrate Specificity

While both enzymes exhibit a high degree of specificity for their natural substrate, (S)-2,3-oxidosqualene, studies with substrate analogs have revealed insights into their active site topology and catalytic mechanism. The following table summarizes the known substrate specificity of lanosterol synthase and cycloartenol synthase based on available literature. It is important to note that a direct comparative study of both enzymes with a wide range of analogs under identical conditions is limited. The data presented here is a compilation from various sources and should be interpreted with consideration of the different experimental setups.

Substrate AnalogLanosterol Synthase (LAS) ActivityCycloartenol Synthase (CAS) ActivityReference(s)
(S)-2,3-Oxidosqualene High (Native Substrate)High (Native Substrate)General knowledge
2,3;22,23-Diepoxysqualene Catalyzes cyclization to 24(S),25-epoxylanosterol. Higher affinity than for the native substrate.Not reported[3]
Substrate analogs with modified C4 Can act as irreversible, time-dependent inhibitors. Covalent attachment to active site residues observed.Limited data available.[4]
Substrate analogs with modified tail Inhibition of the enzyme has been demonstrated with various tail-modified analogs.Limited data available.[4]

Experimental Protocols

The determination of substrate specificity for lanosterol and cycloartenol synthase typically involves heterologous expression of the enzymes, in vitro assays with purified enzymes or microsomal fractions, and analysis of the reaction products by gas chromatography-mass spectrometry (GC-MS).

Heterologous Expression and Purification of LAS and CAS

Objective: To produce sufficient quantities of active enzyme for kinetic analysis.

Methodology:

  • Gene Cloning: The full-length cDNA encoding the target LAS or CAS is cloned into a suitable expression vector (e.g., pYES2 for yeast, pET series for E. coli).

  • Heterologous Expression:

    • Yeast (Saccharomyces cerevisiae): The expression vector is transformed into a yeast strain deficient in its endogenous lanosterol synthase (e.g., erg7 mutant). This prevents the formation of native lanosterol, which could interfere with the assay. Expression is typically induced by galactose.

    • Escherichia coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Microsome Preparation (for membrane-bound enzymes):

    • Yeast or E. coli cells are harvested by centrifugation.

    • Cells are resuspended in a suitable lysis buffer (e.g., phosphate (B84403) buffer with protease inhibitors) and disrupted by methods such as glass bead homogenization or sonication.

    • The cell lysate is centrifuged at a low speed to remove cell debris, followed by a high-speed ultracentrifugation to pellet the microsomal fraction containing the membrane-associated LAS or CAS.

  • Protein Purification (optional, for detailed kinetic studies):

    • The enzyme can be purified from the microsomal fraction or the soluble fraction (if applicable) using affinity chromatography (e.g., His-tag purification).

In Vitro Enzyme Assay

Objective: To measure the catalytic activity of LAS or CAS with the native substrate or substrate analogs.

Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture contains a buffered solution (e.g., phosphate buffer, pH 7.4), the purified enzyme or microsomal fraction, and the substrate ((S)-2,3-oxidosqualene or an analog) solubilized with a detergent (e.g., Triton X-100).

  • Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at a specific temperature (e.g., 30-37°C) for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of a strong base (e.g., KOH in methanol) to saponify the lipids.

  • Lipid Extraction: The sterol products are extracted from the reaction mixture using an organic solvent (e.g., n-hexane or diethyl ether).

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the enzymatic products.

Methodology:

  • Derivatization: The extracted sterols are derivatized (e.g., silylation with BSTFA) to increase their volatility for GC analysis.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms). The different sterols are separated based on their retention times.

  • MS Detection and Identification: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared with known standards or spectral libraries to identify the products (lanosterol, cycloartenol, or other cyclized products).

  • Quantification: The amount of each product is quantified by integrating the peak area from the GC chromatogram, often using an internal standard for calibration.

Mandatory Visualization

Reaction_Mechanisms cluster_LAS Lanosterol Synthase (LAS) Pathway cluster_CAS Cycloartenol Synthase (CAS) Pathway S_2_3_Oxidosqualene_LAS (S)-2,3-Oxidosqualene Protosteryl_Cation_LAS Protosteryl Cation S_2_3_Oxidosqualene_LAS->Protosteryl_Cation_LAS LAS Lanosterol Lanosterol Protosteryl_Cation_LAS->Lanosterol Deprotonation at C-9 S_2_3_Oxidosqualene_CAS (S)-2,3-Oxidosqualene Protosteryl_Cation_CAS Protosteryl Cation S_2_3_Oxidosqualene_CAS->Protosteryl_Cation_CAS CAS Cycloartenol Cycloartenol Protosteryl_Cation_CAS->Cycloartenol Deprotonation at C-19 (Cyclopropane ring formation)

Caption: Reaction mechanisms of Lanosterol and Cycloartenol Synthase.

Experimental_Workflow cluster_expression Enzyme Production cluster_assay Enzymatic Assay cluster_analysis Product Analysis Gene_Cloning Gene Cloning (LAS/CAS) Heterologous_Expression Heterologous Expression (Yeast/E. coli) Gene_Cloning->Heterologous_Expression Purification Cell Lysis & Purification Heterologous_Expression->Purification In_Vitro_Assay In Vitro Enzyme Assay (with Substrate/Analogs) Purification->In_Vitro_Assay Lipid_Extraction Lipid Extraction In_Vitro_Assay->Lipid_Extraction Derivatization Derivatization Lipid_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

References

Validating 2,3-Oxidosqualene's Role in a Novel Triterpenoid Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the well-established triterpenoid (B12794562) biosynthesis pathway initiated by β-amyrin synthase with a novel pathway involving the multifunctional oxidosqualene cyclase from Zea mays, ZmOSC1. The objective is to furnish researchers with the necessary data and methodologies to evaluate the potential of newly discovered oxidosqualene cyclases (OSCs) in generating diverse and potentially therapeutic triterpenoids.

Data Presentation: A Quantitative Comparison of Oxidosqualene Cyclase Performance

The following tables summarize the quantitative data from studies characterizing the performance of various β-amyrin synthases (a well-established class of OSCs) and the novel multifunctional ZmOSC1. This allows for a direct comparison of their product yields when heterologously expressed in Saccharomyces cerevisiae.

Table 1: Comparison of β-Amyrin Production by Various β-Amyrin Synthases (BAS)

Enzyme Sourceβ-Amyrin Titer (mg/L)Reference
Glycyrrhiza glabra (GgBAS)1.9Reed et al., 2020[1][2]
Panax ginseng (PgBAS1)1.9Reed et al., 2020[1][2]
Medicago truncatula (MtBAS)2.0Reed et al., 2020[1][2]
Catharanthus roseus (CrAS)2.0Reed et al., 2020[1][2]
Artemisia annua (AaBAS)10.8Reed et al., 2020[1][2]
Centella asiatica (CqBAS1)10.8Reed et al., 2020[1][2]

Data from Reed, J., et al. (2020). "A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae." PLoS One, 15(5), e0231980.[1][2]

Table 2: Product Profile of the Novel Multifunctional Oxidosqualene Cyclase from Zea mays (ZmOSC1)

ProductRelative Abundance (%)
Hop-17(21)-en-3-ol55
Hopenol B30
Simiarenol15

Data from the characterization of ZmOSC1. Note: Direct titer comparison with the β-amyrin synthases is not available from the initial study. The data highlights the diverse product profile of this novel OSC.

Experimental Protocols: Methodologies for Validation

This section details the key experimental protocols for the functional characterization of oxidosqualene cyclases.

Heterologous Expression of Oxidosqualene Cyclases in Saccharomyces cerevisiae

This protocol describes the expression of OSCs in a yeast strain engineered to accumulate the precursor, 2,3-oxidosqualene.

Yeast Strain: S. cerevisiae GIL77 (lacks the native lanosterol (B1674476) synthase, ERG7, and accumulates this compound). This strain requires ergosterol (B1671047) supplementation for growth.[3]

Expression Vector: pYES2, a high-copy episomal yeast expression vector with a GAL1 promoter for galactose-inducible expression.[4]

Procedure:

  • Gene Cloning: The open reading frame of the OSC gene is cloned into the pYES2 vector.

  • Yeast Transformation: The pYES2 construct is transformed into the GIL77 yeast strain using the lithium acetate (B1210297)/single-stranded carrier DNA/polyethylene glycol method.

  • Culture Growth:

    • Transformants are selected on synthetic complete medium lacking uracil (B121893) (SC-Ura) and supplemented with 20 g/L glucose and 20 mg/L ergosterol.

    • For protein expression, a single colony is inoculated into 5 mL of SC-Ura medium with 2% (w/v) raffinose (B1225341) and grown overnight at 30°C.

    • The overnight culture is used to inoculate 50 mL of YP-Raffinose medium (1% yeast extract, 2% peptone, 2% raffinose) and grown to an OD600 of ~0.6.

    • Protein expression is induced by adding galactose to a final concentration of 2% (w/v).

    • The culture is incubated for an additional 48-72 hours at 30°C.

  • Cell Harvesting: Cells are harvested by centrifugation at 3,000 x g for 5 minutes.

Extraction of Triterpenoids from Yeast Cultures

This protocol outlines the extraction of triterpenoid products from the yeast cell pellet.

Procedure:

  • Cell Lysis: The yeast cell pellet is resuspended in 1 mL of 20% (w/v) potassium hydroxide (B78521) in 50% (v/v) ethanol.

  • Saponification: The cell suspension is incubated at 80°C for 15 minutes to lyse the cells and saponify lipids.

  • Extraction:

    • After cooling, 1 mL of n-hexane and 1 mL of water are added to the mixture.

    • The mixture is vortexed vigorously for 30 seconds.

    • The phases are separated by centrifugation at 1,000 x g for 5 minutes.

    • The upper hexane (B92381) layer containing the triterpenoids is carefully transferred to a new glass tube.

    • The extraction is repeated twice more with 1 mL of n-hexane each time.

  • Drying and Resuspension: The pooled hexane extracts are evaporated to dryness under a stream of nitrogen gas. The dried residue is resuspended in a known volume of ethyl acetate (e.g., 100 µL) for analysis.

Analysis of Triterpenoids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of the extracted triterpenoids.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 20°C/min to 280°C, hold for 10 minutes.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Ionization: 70 eV

  • Scan Range: m/z 50-650

Data Analysis: The resulting chromatograms and mass spectra are compared to authentic standards and/or spectral libraries (e.g., Wiley, NIST) for compound identification and quantification.[5][6]

Mandatory Visualization

Established Triterpenoid Pathway: β-Amyrin Synthesis

established_pathway cluster_0 Established Pathway 2_3_Oxidosqualene 2_3_Oxidosqualene beta_Amyrin_Synthase β-Amyrin Synthase (e.g., GgBAS, AaBAS) 2_3_Oxidosqualene->beta_Amyrin_Synthase beta_Amyrin β-Amyrin beta_Amyrin_Synthase->beta_Amyrin Cyclization Downstream_Triterpenoids Further modifications (Oxidation, Glycosylation) beta_Amyrin->Downstream_Triterpenoids

Caption: The established pathway for β-amyrin synthesis from this compound.

Novel Triterpenoid Pathway: ZmOSC1 Multifunctional Activity

novel_pathway cluster_1 Novel Pathway 2_3_Oxidosqualene_novel This compound ZmOSC1 ZmOSC1 (Multifunctional) 2_3_Oxidosqualene_novel->ZmOSC1 Hop_17_21_en_3_ol Hop-17(21)-en-3-ol ZmOSC1->Hop_17_21_en_3_ol Cyclization Hopenol_B Hopenol B ZmOSC1->Hopenol_B Cyclization Simiarenol Simiarenol ZmOSC1->Simiarenol Cyclization

Caption: The novel pathway catalyzed by ZmOSC1, producing multiple triterpenoids.

Experimental Workflow for OSC Characterization

experimental_workflow Gene_Cloning OSC Gene Cloning into pYES2 vector Yeast_Transformation Transformation into S. cerevisiae GIL77 Gene_Cloning->Yeast_Transformation Culture_and_Induction Yeast Culture and Galactose Induction Yeast_Transformation->Culture_and_Induction Cell_Harvesting Cell Harvesting Culture_and_Induction->Cell_Harvesting Extraction Triterpenoid Extraction (Saponification & Hexane) Cell_Harvesting->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Product Identification and Quantification Analysis->Identification

Caption: Workflow for the functional characterization of oxidosqualene cyclases.

References

The Fork in the Road: A Comparative Guide to 2,3-Oxidosqualene Metabolomics in Plants and Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the divergent metabolic fates of 2,3-oxidosqualene in plants and fungi is critical. This pivotal intermediate sits (B43327) at a crucial biosynthetic crossroads, leading to the production of structurally and functionally diverse sterols and triterpenoids. While both kingdoms share this common precursor, the subsequent cyclization and downstream modifications unveil distinct evolutionary strategies, offering unique targets for drug development and biotechnological applications.

This guide provides an objective comparison of this compound metabolism in plants and fungi, supported by experimental data and detailed methodologies. We will explore the key enzymatic players, the resulting array of metabolites, and the analytical techniques used to unravel these complex pathways.

Key Metabolic Divergence: Cycloartenol (B190886) versus Lanosterol (B1674476)

The initial and most significant divergence in this compound metabolism between plants and fungi lies in the first cyclization step. In most plants, the enzyme cycloartenol synthase (CAS) catalyzes the formation of cycloartenol, the primary precursor for a vast array of phytosterols (B1254722).[1][2][3] Conversely, fungi almost exclusively utilize lanosterol synthase (LAS) to produce lanosterol, which serves as the cornerstone for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[2][3]

Interestingly, evidence suggests that some plants, such as Arabidopsis thaliana, also possess a secondary pathway involving lanosterol synthase, though it contributes to a much lesser extent to the total phytosterol pool.[4][5][6][7][8]

Beyond Sterols: The Triterpenoid (B12794562) Explosion in Plants

A key feature that distinguishes plant and fungal metabolism of this compound is the vast diversity of triterpenoids produced by the plant kingdom.[9] Plants possess a diverse arsenal (B13267) of oxidosqualene cyclases (OSCs) that can synthesize a wide range of cyclic triterpene skeletons, which are often further modified to produce saponins (B1172615) and other bioactive compounds with diverse ecological and pharmacological roles.[9] This contrasts with fungi, where the metabolic pathway is more streamlined towards the production of essential membrane sterols like ergosterol.

Quantitative Comparison of Key Metabolites

Direct quantitative comparison of this compound-derived metabolites between plants and fungi under identical conditions is not extensively documented in a single study. The following table summarizes the primary products and their relative abundance based on available data.

Metabolite ClassKey Enzyme(s)Primary Product(s)Typical Abundance/ContributionOrganism Type
Phytosterols Cycloartenol Synthase (CAS)CycloartenolMajor pathway (>98% in Arabidopsis)Plants
Lanosterol Synthase (LAS)LanosterolMinor pathway (~1.5% contribution to sitosterol (B1666911) in Arabidopsis)[5][8]Some Plants
Triterpenoids Various Oxidosqualene Cyclases (OSCs)β-Amyrin, α-Amyrin, Lupeol, etc.Highly variable depending on plant species and tissuePlants
Mycosterols Lanosterol Synthase (LAS)LanosterolPrimary and essentially exclusive pathwayFungi
ErgosterolThe major end-product sterol in most fungiFungi

Experimental Protocols

A generalized workflow for the comparative metabolomic analysis of this compound derivatives in plant and fungal tissues is outlined below. This protocol is a synthesis of commonly employed methods and should be optimized for specific sample types and analytical instrumentation.

Sample Preparation and Lipid Extraction
  • Harvesting and Quenching: Harvest fresh plant (e.g., leaves, roots) or fungal (e.g., mycelia) tissue. Immediately quench metabolic activity by freezing in liquid nitrogen.

  • Lyophilization and Homogenization: Lyophilize the frozen tissue to remove water and then grind to a fine powder using a mortar and pestle or a bead beater.

  • Lipid Extraction:

    • To the homogenized powder, add a solvent mixture of chloroform:methanol (2:1, v/v).

    • Vortex thoroughly and incubate at room temperature with shaking for 1-2 hours.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the organic phase and dry it under a stream of nitrogen gas.

Saponification (Optional, for total sterol analysis)
  • To the dried lipid extract, add a solution of 2 M KOH in 80% ethanol.

  • Incubate at 80°C for 1 hour to hydrolyze sterol esters.

  • Allow the mixture to cool to room temperature.

  • Add an equal volume of water and extract the non-saponifiable lipids (containing free sterols) three times with n-hexane or diethyl ether.

  • Pool the organic extracts and wash with water until the pH is neutral.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under nitrogen.

Derivatization for GC-MS Analysis
  • To the dried sterol extract, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

  • Incubate at 60-70°C for 30-60 minutes to convert sterols to their trimethylsilyl (B98337) (TMS) ethers.

  • Evaporate the excess reagent under nitrogen and redissolve the derivatized sample in hexane (B92381) for GC-MS analysis.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and robust method for the separation and quantification of sterols.[10]

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Splitless or split injection.

    • Oven Program: A temperature gradient is used to separate the different sterols (e.g., start at 180°C, ramp to 300°C).

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Quantification is typically performed using selected ion monitoring (SIM) for higher sensitivity and specificity.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method is suitable for the analysis of non-derivatized sterols and can also be used for the analysis of more polar triterpenoid glycosides.

    • Column: A reverse-phase column (e.g., C18, C8).

    • Mobile Phase: A gradient of acetonitrile, methanol, and water is commonly used.

    • Mass Spectrometer: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used as the ionization source.

Visualizing the Metabolic Landscape

To better illustrate the metabolic pathways and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

metabolomics_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Analysis cluster_data Data Processing Sample Plant or Fungal Tissue Quench Quenching (Liquid N2) Sample->Quench Homogenize Lyophilization & Homogenization Quench->Homogenize Extraction Lipid Extraction (Chloroform:Methanol) Homogenize->Extraction Saponification Saponification (Optional) (KOH/Ethanol) Extraction->Saponification Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization For Free Sterols Saponification->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Processing Data Processing & Identification Analysis->Processing Quantification Quantification Processing->Quantification Comparison Comparative Analysis Quantification->Comparison oxidosqualene_metabolism cluster_plants Plants cluster_fungi Fungi oxidosqualene This compound cas Cycloartenol Synthase (CAS) oxidosqualene->cas las_plant Lanosterol Synthase (LAS) (minor pathway) oxidosqualene->las_plant oscs Other Oxidosqualene Cyclases (OSCs) oxidosqualene->oscs las_fungi Lanosterol Synthase (LAS) oxidosqualene->las_fungi cycloartenol Cycloartenol cas->cycloartenol phytosterols Phytosterols (Stigmasterol, Sitosterol, etc.) cycloartenol->phytosterols lanosterol_plant Lanosterol las_plant->lanosterol_plant lanosterol_plant->phytosterols triterpenoids Diverse Triterpenoids (Saponins, etc.) oscs->triterpenoids lanosterol_fungi Lanosterol las_fungi->lanosterol_fungi ergosterol Ergosterol lanosterol_fungi->ergosterol

References

A Comparative Guide to Substrates for Cyclase Inhibitor Screening: 2,3-Oxidosqualene vs. Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in the design of robust and efficient screening assays for identifying novel cyclase inhibitors. This guide provides an objective comparison between the natural substrate, 2,3-oxidosqualene, and the potential for synthetic substrates in the context of inhibitor screening for oxidosqualene cyclases (OSCs).

Oxidosqualene cyclases are pivotal enzymes in the biosynthesis of sterols and triterpenoids, making them attractive targets for the development of new drugs, including antifungals, antiparasitics, and cholesterol-lowering agents.[1][2][3] The screening for inhibitors of these enzymes relies on assays that can accurately and efficiently measure their catalytic activity. At the heart of these assays is the substrate that the enzyme acts upon.

Overview of Substrate Classes

The gold standard and natural substrate for OSCs is This compound . Assays utilizing this substrate directly measure the physiological reaction. In contrast, synthetic substrates for many enzyme classes are often engineered to produce a signal (e.g., fluorescence or color) upon enzymatic turnover, aiming to simplify detection and increase throughput. However, the development of such synthetic reporter substrates for oxidosqualene cyclases is not yet widely documented in scientific literature. Therefore, this guide will focus on the established methods using this compound while discussing the theoretical advantages and current limitations of synthetic alternatives.

Data Presentation: A Comparative Analysis

The following tables summarize the key characteristics and performance metrics of screening assays based on this compound. Due to the limited availability of data on synthetic substrates for OSCs, a direct quantitative comparison is not currently feasible.

Table 1: Comparison of Assay Formats for Cyclase Inhibitor Screening

FeatureThis compound-Based AssaysSynthetic Substrate-Based Assays (Hypothetical)
Principle Measures the formation of the natural product (e.g., lanosterol) from this compound.Measures a reporter signal (e.g., fluorescence, color) generated upon substrate conversion.
Detection Method Endpoint analysis: TLC, GC-MS, HPLC.[4]Continuous or endpoint analysis: Fluorometry, spectrophotometry.
Throughput Low to medium, limited by the analytical endpoint.Potentially high, suitable for automated screening.
Physiological Relevance High, as it uses the natural substrate and measures the authentic product.Lower, as the substrate is an analog and may not fully mimic the natural reaction.
Substrate Availability Commercially available, can be radiolabeled for higher sensitivity.Not widely available for OSCs; would require custom synthesis.
Assay Complexity High, requires separation and detection of product from substrate.Potentially low, with a simple "mix-and-read" format.

Table 2: Performance Metrics of this compound-Based Assays for Known Inhibitors

InhibitorOrganism/Enzyme SourceAssay TypeIC50Reference
Ro 48-8071Human liver OSCIn vitroNanomolar range[5]
BIBX-79Leishmania donovaniCell-basedMicromolar range[4]
Azasqualene DerivativesPig liver microsomesIn vitroMicromolar range[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of screening results. Below are representative protocols for in vitro and cell-based assays using this compound.

Protocol 1: In Vitro Oxidosqualene Cyclase Assay with Radiolabeled this compound

This protocol is adapted from established methods for measuring OSC activity using a radiolabeled substrate.

1. Enzyme Preparation:

  • Express and purify recombinant OSC from a suitable host system (e.g., E. coli, yeast).
  • Alternatively, prepare microsomal fractions from tissues or cells known to express the enzyme.

2. Reaction Mixture Preparation (per reaction):

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.
  • [³H]-2,3-Oxidosqualene (substrate): Prepare a stock solution in a suitable solvent (e.g., ethanol) and dilute to the desired final concentration (typically in the low micromolar range).
  • Test Inhibitor: Dissolve in a suitable solvent (e.g., DMSO) and prepare a dilution series.
  • Purified Enzyme or Microsomes: Dilute to the desired concentration in assay buffer.

3. Assay Procedure:

  • In a microcentrifuge tube, combine the assay buffer, test inhibitor (or vehicle control), and enzyme/microsomes.
  • Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
  • Initiate the reaction by adding the [³H]-2,3-oxidosqualene.
  • Incubate for a fixed time (e.g., 30-60 minutes) at the optimal temperature.
  • Stop the reaction by adding a quench solution (e.g., a mixture of chloroform (B151607) and methanol).

4. Product Extraction and Analysis:

  • Extract the lipids from the reaction mixture.
  • Spot the extracted lipids onto a Thin Layer Chromatography (TLC) plate.
  • Develop the TLC plate using an appropriate solvent system to separate the substrate (this compound) from the product (e.g., lanosterol).
  • Visualize the radiolabeled spots using a phosphorimager or by scraping the corresponding sections of the silica (B1680970) gel and measuring the radioactivity by liquid scintillation counting.
  • Calculate the percent inhibition based on the amount of product formed in the presence of the inhibitor compared to the vehicle control.

Protocol 2: Cell-Based Assay for OSC Inhibition

This protocol describes a method to assess the effect of inhibitors on OSC activity within a cellular context.

1. Cell Culture:

  • Culture cells known to have an active sterol biosynthesis pathway (e.g., HepG2, Leishmania promastigotes) in appropriate growth media.

2. Treatment with Inhibitors:

  • Seed the cells in multi-well plates and allow them to adhere or reach a suitable density.
  • Treat the cells with a dilution series of the test inhibitor (or vehicle control) for a specified duration (e.g., 24-48 hours).

3. Analysis of Sterol Profile:

  • Harvest the cells and extract the total lipids.
  • Analyze the lipid extract for the accumulation of this compound and the reduction of downstream sterols (e.g., lanosterol, cholesterol).
  • This analysis is typically performed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
  • Quantify the changes in the levels of these metabolites to determine the inhibitory effect of the compound on the OSC pathway.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

signaling_pathway cluster_0 Sterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene synthase This compound This compound Squalene->this compound Squalene epoxidase Lanosterol Lanosterol This compound->Lanosterol Oxidosqualene Cyclase (OSC) Cholesterol Cholesterol Lanosterol->Cholesterol Inhibitor Inhibitor Inhibitor->Lanosterol Inhibition

Caption: Sterol biosynthesis pathway highlighting the central role of Oxidosqualene Cyclase.

experimental_workflow cluster_invitro In Vitro Assay Workflow cluster_cellbased Cell-Based Assay Workflow Purified OSC Purified OSC Incubation Incubation Purified OSC->Incubation Substrate This compound (radiolabeled) Substrate->Incubation Inhibitor Compound Inhibitor Compound Inhibitor Compound->Incubation Lipid Extraction Lipid Extraction Incubation->Lipid Extraction TLC Separation TLC Separation Lipid Extraction->TLC Separation Analysis Quantification of Radiolabeled Product TLC Separation->Analysis Cultured Cells Cultured Cells Inhibitor Treatment Inhibitor Treatment Cultured Cells->Inhibitor Treatment Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis Lipid Extraction 2 Lipid Extraction Cell Lysis->Lipid Extraction 2 GC-MS/HPLC Analysis Analysis of Metabolite Levels Lipid Extraction 2->GC-MS/HPLC Analysis

Caption: Workflows for in vitro and cell-based OSC inhibitor screening.

logical_relationship cluster_substrate Substrate Choice cluster_assay_type Assay Type cluster_detection Detection Method Natural Substrate This compound Endpoint Assay Endpoint Assay Natural Substrate->Endpoint Assay Leads to Synthetic Substrate Synthetic Reporter Substrate (Hypothetical) Continuous Assay Continuous Assay Synthetic Substrate->Continuous Assay Enables Chromatography\n(TLC, GC-MS, HPLC) Chromatography (TLC, GC-MS, HPLC) Endpoint Assay->Chromatography\n(TLC, GC-MS, HPLC) Requires Spectroscopy\n(Fluorescence, Absorbance) Spectroscopy (Fluorescence, Absorbance) Continuous Assay->Spectroscopy\n(Fluorescence, Absorbance) Utilizes

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for 2,3-Oxidosqualene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,3-Oxidosqualene, a key intermediate in the biosynthesis of sterols and triterpenoids, is critical in various fields of research, including drug development and metabolic studies. The selection of an appropriate analytical technique is a pivotal decision that influences the reliability and efficiency of research outcomes. This guide provides an objective, data-driven comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on available experimental data for related compounds, and provides visual workflows to aid in method selection and implementation.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds like this compound.Requires analytes to be volatile and thermally stable. Derivatization is necessary for non-volatile compounds like this compound.
Derivatization Generally not required.Mandatory to increase volatility and thermal stability.
Sensitivity Method-dependent (e.g., UV, DAD, MS detectors). HPLC-MS can offer high sensitivity.High sensitivity, particularly with mass spectrometry detection in selected ion monitoring (SIM) mode.
Selectivity Good, and can be significantly enhanced with a mass spectrometer (LC-MS).Excellent, with mass spectrometry providing structural information for high-confidence identification.
Instrumentation Cost Generally lower for HPLC with UV/DAD detection; higher for HPLC-MS.Moderate to high.

Quantitative Performance Data

The following table summarizes the typical quantitative performance characteristics of HPLC and GC-MS for the analysis of this compound and related triterpenoids. It is important to note that direct comparative studies on this compound are limited; therefore, data from closely related compounds like squalene (B77637) and other triterpenes are included to provide a representative comparison.

ParameterHPLCGC-MSSource(s)
Linearity (r²) > 0.999> 0.998[1][2]
Limit of Detection (LOD) 5.0 ng/mL (for Squalene)Typically in the low ng/mL to pg/mL range (analyte dependent)[1][3]
Limit of Quantification (LOQ) 16.5 ng/mL (for Squalene)Typically in the ng/mL to pg/mL range (analyte dependent)[1][3]
Accuracy (% Recovery) 95.2 - 96.5% (for Squalene)80.23 – 115.41% (for essential oil components)[1][2]
Precision (% RSD) < 5%< 12.03% (Intra-day), < 11.34% (Inter-day)[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by HPLC and GC-MS, based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on reversed-phase methods suitable for the analysis of triterpenes.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% acetonitrile.[4]

  • Flow Rate: 1.5 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Detection: DAD at 195 nm.[4]

  • Injection Volume: 30 µL.[4]

Sample Preparation:

  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent like hexane (B92381) or a mixture of chloroform (B151607) and methanol.

  • Saponification (if necessary): For complex biological matrices, saponification with methanolic potassium hydroxide (B78521) can be used to remove interfering lipids.

  • Purification: The extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge.

  • Final Preparation: Evaporate the solvent and reconstitute the residue in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol includes a necessary derivatization step to enhance the volatility of this compound.

Instrumentation:

  • GC-MS system with a capillary column, an autosampler, and a mass spectrometer detector.

Derivatization:

  • Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine (B92270).

  • Procedure: To the dried extract, add pyridine and the BSTFA/TMCS reagent. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.[1]

Chromatographic Conditions:

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 200°C, hold for 2 minutes, ramp to 320°C at 3°C/min, and hold for 30 minutes.[1]

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Full scan mode (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analysis of this compound using HPLC and GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Purification Purification Extraction->Purification HPLC_Injection HPLC Injection Purification->HPLC_Injection Derivatization Derivatization Purification->Derivatization HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation HPLC_Detection DAD/MS Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Analysis HPLC_Detection->HPLC_Data GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection GCMS_Separation Chromatographic Separation GCMS_Injection->GCMS_Separation GCMS_Detection MS Detection GCMS_Separation->GCMS_Detection GCMS_Data Data Analysis GCMS_Detection->GCMS_Data

Caption: Experimental workflows for HPLC and GC-MS analysis of this compound.

comparison_diagram cluster_hplc HPLC cluster_gcms GC-MS hplc_analyte Non-volatile & Thermally Labile hplc_derivatization Derivatization Not Required hplc_sensitivity Good Sensitivity (Detector Dependent) hplc_selectivity Good Selectivity gcms_analyte Volatile & Thermally Stable gcms_derivatization Derivatization Required gcms_sensitivity High Sensitivity gcms_selectivity Excellent Selectivity Analyte This compound Analyte->hplc_analyte Analyte->gcms_analyte

Caption: Key feature comparison of HPLC and GC-MS for this compound analysis.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between the two methods should be guided by the specific requirements of the study.

  • HPLC is a more direct approach, as it does not require derivatization, making it simpler and potentially faster for routine analysis. It is particularly well-suited for quantifying the intact this compound molecule.

  • GC-MS offers superior sensitivity and selectivity, which is advantageous for complex matrices or when very low detection limits are required. The mass spectral data provides a high degree of confidence in compound identification. However, the mandatory derivatization step adds complexity to the sample preparation procedure.

For comprehensive method validation and to ensure the highest accuracy of results, a cross-validation approach, where the same set of samples is analyzed by both techniques, is highly recommended. This comparative strategy provides a greater degree of confidence in the quantitative data obtained.

References

Validating the Mechanism of Action for Novel 2,3-Oxidosqualene Cyclase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel and established 2,3-Oxidosqualene Cyclase (OSC) inhibitors, supported by experimental data. It details the methodologies for key validation experiments and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the mechanism of action of this important class of therapeutic agents. OSC, a key enzyme in the biosynthesis of sterols like cholesterol in mammals and ergosterol (B1671047) in fungi, represents a critical target for the development of drugs against hypercholesterolemia, fungal infections, certain cancers, and parasitic diseases.[1][2]

Comparative Performance of OSC Inhibitors

The efficacy of OSC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). These values provide a standardized measure of a compound's potency. The tables below summarize the quantitative data for a selection of novel and established OSC inhibitors across various therapeutic applications.

Table 1: Hypocholesterolemic OSC Inhibitors

CompoundTarget Organism/Cell LineIC50KiInhibition TypeReference
RO 48-8071 Human Liver Microsomes6.5 nM--[3][4]
HepG2 Cells1.5 nM--
BIBB 515 RatED50: 0.2-0.5 mg/kg--
MouseED50: 0.36-33.3 mg/kg--
Azasqualene Derivative 17 Pig Liver OSC-2.67 µMNon-competitive[5]
Azasqualene Derivative 19 Pig Liver OSC-2.14 µMNon-competitive[5]

Table 2: Anticancer OSC Inhibitors

CompoundCancer Cell LineIC50EffectReference
RO 48-8071 BT-474 (Breast)~10 µM (viability)Reduces cell viability, prevents tumor growth in vivo[3]
T-47D (Breast)~15 µM (viability)Reduces cell viability[3]
MCF-7 (Breast)~20 µM (viability)Reduces cell viability[3]
LNCaP (Prostate)Induces apoptosis at 10-30 µMInduces apoptosis
PC-3 (Prostate)Reduces viability at 10 µMReduces cell viability
PANC-1 (Pancreatic)Time-dependent reductionInhibits cell cycle at G1/S phase[5]
Epithelial Ovarian Cancer (EOC)Nanomolar range (7-day assay)Inhibits growth[5]

Table 3: Antifungal and Antiparasitic OSC Inhibitors

CompoundTarget OrganismIC50/KiNotesReference
Terbinafine Candida (Squalene Epoxidase)Ki: 30 nMPrimarily targets squalene (B77637) epoxidase, not OSC, but is a key inhibitor of ergosterol biosynthesis.
Itraconazole Fungi (14α-demethylase)-Primarily targets 14α-demethylase, another key enzyme in ergosterol biosynthesis.
Benzothiophene Compound (S)-1 Leishmania donovaniEC50: ~0.06 µMPotent anti-leishmanial activity.
BIBX-79 Leishmania donovani-Established OSC inhibitor used as a comparator in anti-leishmanial studies.

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of a novel OSC inhibitor involves a multi-faceted approach, combining biochemical, cellular, and direct target engagement assays.

Biochemical Assays: Direct Enzyme Inhibition

These assays directly measure the effect of the inhibitor on the activity of purified or partially purified OSC.

a) OSC Enzyme Activity Assay using Radiolabeled Substrate

This is a classic method to quantify the enzymatic conversion of the substrate to product.

  • Objective: To determine the IC50 of a novel compound against OSC.

  • Materials:

    • Purified or microsomal preparation of OSC.

    • [³H]-labeled this compound (substrate).

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Novel inhibitor and a known OSC inhibitor (e.g., BIBX-79) as a positive control.

    • Scintillation cocktail and scintillation counter.

  • Protocol:

    • Prepare a reaction mixture containing the assay buffer and the OSC enzyme preparation.

    • Add varying concentrations of the novel inhibitor or the positive control to the reaction mixture. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the [³H]-2,3-oxidosqualene substrate.

    • Incubate for a specific time during which the reaction is linear.

    • Stop the reaction (e.g., by adding a strong base or a solvent).

    • Extract the lipid-soluble products (lanosterol or cycloartenol).

    • Quantify the amount of radiolabeled product formed using a scintillation counter.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

b) Thin-Layer Chromatography (TLC) Analysis of Sterols

TLC is used to qualitatively and semi-quantitatively analyze the accumulation of the substrate (this compound) and the depletion of the product (lanosterol or ergosterol).

  • Objective: To visualize the effect of the inhibitor on the sterol profile.

  • Materials:

    • Lipid extracts from cells or enzyme assays.

    • TLC plates (e.g., silica (B1680970) gel).

    • Developing solvent system (e.g., hexane:diethyl ether).

    • Visualization reagent (e.g., iodine vapor or specific stains for sterols).

    • Standards for this compound, lanosterol, and cholesterol/ergosterol.

  • Protocol:

    • Spot the lipid extracts and standards onto the TLC plate.

    • Develop the plate in a chamber containing the developing solvent.

    • Allow the solvent to migrate up the plate, separating the lipids based on their polarity.

    • Dry the plate and visualize the spots using the chosen reagent.

    • Compare the intensity of the substrate and product spots in the inhibitor-treated samples to the controls. An effective OSC inhibitor will lead to an accumulation of this compound and a decrease in lanosterol.

Cellular Assays: Target Engagement in a Biological Context

These assays assess the inhibitor's effect on cholesterol or ergosterol biosynthesis within a cellular environment.

a) Radiolabeled Precursor Incorporation Assay

This assay measures the de novo synthesis of sterols from a simple radiolabeled precursor.

  • Objective: To determine the effect of the inhibitor on the overall sterol biosynthesis pathway in intact cells.

  • Materials:

    • Cultured cells (e.g., HepG2 for cholesterol synthesis, or a fungal cell line for ergosterol synthesis).

    • [¹⁴C]-acetate or [³H]-mevalonate.

    • Cell culture medium and supplements.

    • Novel inhibitor.

  • Protocol:

    • Culture cells to a desired confluency.

    • Treat the cells with varying concentrations of the novel inhibitor for a specified period.

    • Add the radiolabeled precursor to the cell culture medium.

    • Incubate for a period to allow for incorporation into newly synthesized sterols.

    • Harvest the cells and extract the lipids.

    • Separate the sterol fraction (e.g., by TLC or HPLC).

    • Quantify the radioactivity in the sterol fraction using a scintillation counter.

    • A decrease in radioactivity in the sterol fraction of inhibitor-treated cells indicates inhibition of the biosynthesis pathway.

b) Cell Viability/Proliferation Assays

These assays are particularly relevant for anticancer and antifungal OSC inhibitors to determine their cytotoxic or cytostatic effects.

  • Objective: To assess the impact of OSC inhibition on cell growth and survival.

  • Materials:

    • Cancer or fungal cell lines.

    • Cell viability reagents (e.g., MTT, SRB, or CellTiter-Glo).

    • 96-well plates.

    • Plate reader.

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the novel inhibitor.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 for cell growth inhibition.

Direct Target Engagement: Thermal Proteome Profiling (TPP)

TPP is an unbiased method to confirm the direct binding of a compound to its target protein in a cellular context.

  • Objective: To demonstrate that the novel inhibitor directly interacts with and stabilizes OSC in cells.

  • Protocol Overview:

    • Cell Treatment: Treat intact cells with the novel inhibitor or a vehicle control.

    • Heating: Aliquot the cell lysates and heat them to a range of different temperatures.

    • Protein Precipitation: Denatured proteins will precipitate upon heating. Separate the soluble protein fraction by centrifugation.

    • Sample Preparation: Prepare the soluble protein fractions for mass spectrometry analysis (e.g., digestion, labeling with tandem mass tags).

    • Mass Spectrometry: Analyze the samples by quantitative mass spectrometry to determine the abundance of each protein at each temperature.

    • Data Analysis: Plot the relative protein abundance as a function of temperature to generate "melting curves." A shift in the melting curve of OSC to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the cholesterol and ergosterol biosynthesis pathways, highlighting the central role of this compound Cyclase.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl-PP Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Oxidosqualene This compound Squalene->Oxidosqualene OSC This compound Cyclase (OSC) Oxidosqualene->OSC Lanosterol Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol OSC->Lanosterol Inhibitor Novel OSC Inhibitor Inhibitor->OSC Inhibition

Caption: Cholesterol Biosynthesis Pathway and Point of OSC Inhibition.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl-PP Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Oxidosqualene This compound Squalene->Oxidosqualene OSC This compound Cyclase (OSC) Oxidosqualene->OSC Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol OSC->Lanosterol Inhibitor Novel OSC Inhibitor Inhibitor->OSC Inhibition

Caption: Ergosterol Biosynthesis Pathway and Point of OSC Inhibition.

Experimental Workflows

The following diagrams outline the logical flow of key experimental procedures for validating the mechanism of action of novel OSC inhibitors.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Enzyme_Prep Prepare OSC Enzyme (Purified or Microsomal) Incubation Pre-incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of Novel Inhibitor Inhibitor_Prep->Incubation Reaction Initiate Reaction with [3H]-2,3-Oxidosqualene Incubation->Reaction Termination Stop Reaction Reaction->Termination Extraction Extract Lipid Products Termination->Extraction Quantification Quantify Radiolabeled Product (Scintillation Counting) Extraction->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

Caption: Workflow for a Biochemical OSC Inhibition Assay.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells (e.g., HepG2) Inhibitor_Treatment Treat Cells with Novel Inhibitor Cell_Seeding->Inhibitor_Treatment Radiolabel_Incubation Incubate with Radiolabeled Precursor (e.g., [14C]-acetate) Inhibitor_Treatment->Radiolabel_Incubation Lipid_Extraction Harvest Cells and Extract Lipids Radiolabel_Incubation->Lipid_Extraction Sterol_Separation Separate Sterol Fraction (TLC or HPLC) Lipid_Extraction->Sterol_Separation Quantification Quantify Radioactivity in Sterol Fraction Sterol_Separation->Quantification

Caption: Workflow for a Cellular Sterol Biosynthesis Assay.

TPP_Workflow cluster_sample_prep Sample Preparation cluster_thermal_denaturation Thermal Denaturation cluster_proteomics Proteomic Analysis Cell_Treatment Treat Cells with Inhibitor or Vehicle Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Heating Heat Lysates to a Range of Temperatures Cell_Lysis->Heating Centrifugation Separate Soluble and Precipitated Proteins Heating->Centrifugation MS_Prep Prepare Soluble Fractions for Mass Spectrometry Centrifugation->MS_Prep MS_Analysis Quantitative Mass Spectrometry MS_Prep->MS_Analysis Data_Analysis Generate and Compare Protein Melting Curves MS_Analysis->Data_Analysis

References

Assessing the Purity of Synthetic 2,3-Oxidosqualene Against Biological Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic 2,3-Oxidosqualene to biological standards, focusing on purity assessment and functional activity. As a crucial intermediate in the biosynthesis of sterols, including cholesterol, and other triterpenoids, the purity of this compound is paramount for accurate and reproducible research in drug development and metabolic studies.[1][2] This document outlines key analytical methods for purity determination, presents data in a comparative format, and provides detailed experimental protocols.

Introduction to this compound and Its Biological Significance

This compound is a key acyclic triterpenoid (B12794562) that serves as the direct substrate for a class of enzymes known as oxidosqualene cyclases (OSCs).[1] The most well-known of these in animals and fungi is lanosterol (B1674476) synthase, which catalyzes the cyclization of (S)-2,3-oxidosqualene into lanosterol, the precursor to all steroids.[1][2] In plants, this compound is a branch-point intermediate for the synthesis of a vast array of bioactive molecules, including sterols and saponins. Given its central role in these metabolic pathways, the use of high-purity this compound is essential for in vitro enzymatic assays and inhibitor screening.

Defining Purity: Synthetic vs. Biological Standards

A "biological standard" for this compound refers to a preparation that is functionally active and free from contaminants that could interfere with biological assays. While there is no universally mandated purity percentage that defines a biological standard, commercially available synthetic this compound with high purity (typically ≥97.5% as determined by High-Performance Liquid Chromatography) is widely used and accepted in the scientific community for enzymatic studies.

The primary concern with synthetic this compound is the presence of impurities that may inhibit or otherwise alter the activity of oxidosqualene cyclases. Potential impurities can arise from the starting materials and the chemical synthesis process, most commonly the epoxidation of squalene (B77637).

Purity Assessment of this compound

The purity of synthetic this compound is typically assessed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Table 1: Comparison of Analytical Methods for Purity Assessment

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation of compounds based on their differential distribution between a mobile phase and a stationary phase.
Sample Derivatization Often required to increase volatility and thermal stability. Silylation is a common method for sterols and related compounds.[3]Not always necessary, depending on the compound's properties and the chosen column/mobile phase.
Typical Stationary Phase Non-polar (e.g., HP-5ms) or polar capillary columns.[3][4]Reversed-phase (e.g., C18) or normal-phase (e.g., silica) columns.[5]
Detection Mass Spectrometry (MS) provides structural information and allows for the identification of unknown impurities.UV-Vis, Diode Array Detector (DAD), or Mass Spectrometry (MS).
Primary Use Identification and quantification of volatile and semi-volatile compounds, including isomers and byproducts.Quantification of the main component and separation from non-volatile impurities.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of sterols and other triterpenoids.[3]

1. Sample Preparation and Derivatization (Silylation): a. Accurately weigh approximately 1 mg of synthetic this compound into a glass vial. b. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of pyridine. c. Cap the vial tightly and heat at 60-70°C for 30 minutes. d. Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Agilent 7890N Gas Chromatograph (or equivalent).
  • Column: Agilent HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 180°C, hold for 1 minute.
  • Ramp to 280°C at 10°C/minute.
  • Hold at 280°C for 15 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL (splitless mode).
  • MS System: Agilent 5973 Mass Spectrometer (or equivalent).
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 50-600.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Analysis: a. Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum. b. Integrate the peak areas of all detected compounds. c. Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the analysis of non-polar compounds like squalene and can be adapted for this compound.[5]

1. Sample Preparation: a. Prepare a stock solution of synthetic this compound in a suitable organic solvent (e.g., hexane (B92381) or isopropanol) at a concentration of approximately 1 mg/mL. b. Further dilute the stock solution with the mobile phase to a working concentration of about 100 µg/mL. c. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).
  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with 100% acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • Detection: DAD at 210 nm.

3. Data Analysis: a. Identify the peak corresponding to this compound based on its retention time. b. Integrate the peak areas of all detected compounds. c. Calculate the purity of this compound using the area normalization method.

Functional Assessment: Enzymatic Assay of Lanosterol Synthase

The ultimate test of a synthetic this compound preparation is its ability to serve as a substrate for its target enzyme. The following is a general protocol for an in vitro lanosterol synthase assay.

Protocol 3: Lanosterol Synthase Activity Assay

1. Reagents:

  • Purified or microsomal preparation of lanosterol synthase.
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 10 mM MgCl₂.
  • Substrate: Synthetic this compound solution in a suitable solvent (e.g., ethanol (B145695) or DMSO), to be diluted in the assay buffer.
  • Quenching Solution: 2 M HCl.
  • Extraction Solvent: Hexane.

2. Procedure: a. In a microcentrifuge tube, combine the assay buffer and the lanosterol synthase preparation. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the this compound substrate to a final concentration of 10-50 µM. d. Incubate the reaction at 37°C for 30-60 minutes. e. Stop the reaction by adding the quenching solution. f. Extract the product (lanosterol) by adding an equal volume of hexane and vortexing vigorously. g. Centrifuge to separate the phases and collect the upper organic layer. h. Analyze the organic extract for the presence of lanosterol using GC-MS or HPLC.

Table 2: Expected Results of Lanosterol Synthase Assay

SubstrateExpected OutcomeInterpretation
High-Purity Synthetic this compound (e.g., >97%)Efficient conversion to lanosterol.The synthetic substrate is biologically active and suitable for enzymatic studies.
Low-Purity Synthetic this compoundReduced or no conversion to lanosterol.The presence of impurities may be inhibiting the enzyme.
No Substrate (Control)No lanosterol detected.Confirms that lanosterol is not present as a contaminant in the enzyme preparation.

Visualizing the Workflow and Biological Pathway

To better understand the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_purity Purity Assessment cluster_activity Functional Assessment cluster_results Results Syn_OS Synthetic this compound GCMS GC-MS Analysis Syn_OS->GCMS Derivatization HPLC HPLC Analysis Syn_OS->HPLC Dilution EnzymeAssay Lanosterol Synthase Assay Syn_OS->EnzymeAssay Substrate PurityData Purity Data (%) GCMS->PurityData HPLC->PurityData ActivityData Lanosterol Formation EnzymeAssay->ActivityData

Caption: Experimental workflow for assessing synthetic this compound.

signaling_pathway Squalene Squalene OS This compound Squalene->OS Squalene Epoxidase Lanosterol Lanosterol OS->Lanosterol Lanosterol Synthase (Animals, Fungi) Triterpenoids Triterpenoids / Saponins OS->Triterpenoids Oxidosqualene Cyclases (Plants) Steroids Steroids (e.g., Cholesterol) Lanosterol->Steroids Multiple Steps

References

Safety Operating Guide

Safe Disposal of 2,3-Oxidosqualene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 2,3-Oxidosqualene must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. As a combustible liquid, improper disposal of this compound can pose significant risks. This guide provides essential, step-by-step procedures for its safe handling and disposal.

Key Safety and Chemical Data

A thorough understanding of the chemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 7200-26-2Cayman Chemical[1]
Molecular Formula C₃₀H₅₀OCayman Chemical[1]
Molecular Weight 426.7 g/mol PubChem[2]
Storage Class 10 - Combustible liquidsSigma-Aldrich[3]
Appearance A neat oilCayman Chemical[1]
Storage Temperature -20°CSigma-Aldrich[3]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This is a critical measure to prevent skin and eye contact.

Required PPE:

  • Eyeshields: To protect against splashes.[3]

  • Gloves: Chemical-resistant gloves are necessary.[3]

  • Lab Coat: A long-sleeved lab coat should be worn to protect the skin.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for combustible and flammable liquids. It must be treated as hazardous waste and disposed of through a licensed service.[4] Under no circumstances should this compound be poured down the drain. [3]

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions.[4] Specifically, it should not be stored with oxidizers.

  • Container Selection: Collect this compound waste in a designated, leak-proof container. The container must be compatible with the chemical; glass or a suitable plastic or metal container is recommended.[3] For quantities less than five gallons, glass bottles are appropriate.[5]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • An indication of the hazard (e.g., "Combustible")

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[3][5]

    • Leave adequate headspace in the container (approximately 1 inch for a 4-liter container) to allow for vapor expansion.[5]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[6]

    • This area should be in a cool, dry, and well-ventilated location, away from sources of ignition such as heat and sparks.[4]

    • If refrigeration is required for storage of the neat compound, it must be in a refrigerator approved for flammable materials.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[3]

    • Follow their specific instructions for collection and transportation.

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.

  • Absorb the Spill: Use a non-flammable absorbent material, such as sand or cat litter, to contain and absorb the spilled liquid. Do not use paper towels, as they are combustible.

  • Collect the Waste: Carefully collect the absorbent material contaminated with this compound.

  • Dispose of Cleanup Materials: Place the contaminated absorbent material in a sealed, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and cleaning materials. Dispose of these materials as hazardous waste as well.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Eyeshields, Lab Coat) B Select a Compatible Waste Container A->B C Label Container Clearly: 'Hazardous Waste, this compound' B->C D Transfer Waste to Container C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Service F->G H Follow Pickup and Transport Instructions G->H Spill Spill Occurs Spill_A Absorb with Non-flammable Material Spill->Spill_A Spill_B Collect Contaminated Material Spill_A->Spill_B Spill_C Place in Labeled Hazardous Waste Container Spill_B->Spill_C

References

Essential Safety and Logistical Information for Handling 2,3-Oxidosqualene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, storage, and disposal of 2,3-Oxidosqualene. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Nitrile glovesProvides chemical resistance against epoxide compounds.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from potential splashes.
Respiratory Protection Type N95 (US) or equivalent respiratorRecommended to prevent inhalation of any potential aerosols or vapors.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Safe Handling and Storage

Operational Plan:

  • Preparation: Before handling, ensure that the Safety Data Sheet (SDS) is accessible and has been reviewed. The work area, such as a chemical fume hood, should be clean and uncluttered.

  • Handling: As this compound is a neat oil, handle it carefully to avoid splashes. Use appropriate laboratory equipment for transfers.

  • Storage: Store this compound at -20°C in a tightly sealed container.[1] The storage area should be well-ventilated and designated for combustible liquids.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS prep2 Prepare Work Area (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Retrieve this compound from -20°C Storage prep3->handle1 handle2 Perform Experimental Procedures handle1->handle2 disp1 Segregate Waste handle2->disp1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3

Safe Handling and Disposal Workflow for this compound.

First Aid Measures

In the event of exposure, follow these immediate first aid procedures.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][4]
Skin Contact Immediately wash skin with soap and plenty of water.[2] Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Disposal Plan

As a neat oil and a chemical intermediate, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

Disposal Protocol:

  • Waste Segregation:

    • Liquid Waste: Collect all unused this compound and solutions containing it in a designated, labeled, and sealed container for hazardous liquid waste.

    • Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and absorbent pads in a separate, clearly labeled container for solid hazardous waste.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour this compound down the drain.

Logical Relationship for Disposal Decisions:

start Material Contaminated with This compound? liquid_waste Liquid Waste (e.g., unused reagent, solutions) start->liquid_waste Yes, Liquid solid_waste Solid Waste (e.g., gloves, pipette tips) start->solid_waste Yes, Solid non_haz Non-Hazardous Waste start->non_haz No haz_liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->haz_liquid_container haz_solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->haz_solid_container ehs_disposal Dispose via EHS/ Licensed Contractor haz_liquid_container->ehs_disposal haz_solid_container->ehs_disposal

Disposal Decision Tree for this compound Waste.

References

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Reactant of Route 1
Reactant of Route 1
2,3-Oxidosqualene
Reactant of Route 2
2,3-Oxidosqualene

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